Product packaging for Chrysobactin(Cat. No.:CAS No. 120124-51-8)

Chrysobactin

Cat. No.: B1668919
CAS No.: 120124-51-8
M. Wt: 369.37 g/mol
InChI Key: NNTXFOAPABMVEG-MNOVXSKESA-N
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Description

Chrysobactin (α-N-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine) is a catechol-type siderophore that is essential for systemic virulence in plant pathogenic bacteria like Erwinia chrysanthemi (now reclassified as Dickeya spp.) . This compound acts as a critical virulence factor by enabling the bacterial acquisition of iron(III) under the iron-limited conditions of a host plant, thereby facilitating infection . The siderophore can be synthesized with high diastereomeric purity, with reported methods achieving optically pure this compound in high overall yield . Research has shown that Dickeya chrysanthemi produces not only the monomeric this compound but also oligomeric forms, including dithis compound and cyclic trithis compound, a triserine lactone with a structure related to other high-affinity triscatecholate siderophores . A specific monoclonal antibody of the IgM class has been developed against ferric this compound, enabling the detection of the siderophore at concentrations between 10⁻⁸ to 10⁻¹⁰ mol via a competitive immunoassay, providing a useful tool for its detection in plant samples . The iron(III) uptake and release kinetics of this compound have been characterized, underlining its role in iron homeostasis . Studies of its mechanism of action identify it as a D-lysyl-L-serine derivative, and a specific peptidase, CbsH, is involved in its intracellular processing . This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N3O7 B1668919 Chrysobactin CAS No. 120124-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2R)-6-amino-2-[(2,3-dihydroxybenzoyl)amino]hexanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O7/c17-7-2-1-5-10(15(24)19-11(8-20)16(25)26)18-14(23)9-4-3-6-12(21)13(9)22/h3-4,6,10-11,20-22H,1-2,5,7-8,17H2,(H,18,23)(H,19,24)(H,25,26)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTXFOAPABMVEG-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152685
Record name Chrysobactin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120124-51-8
Record name N2-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120124-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysobactin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysobactin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery of Chrysobactin: A Technical Guide to a Key Bacterial Siderophore

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial competition and pathogenesis, the acquisition of essential nutrients is a critical determinant of survival and virulence. Iron, a vital cofactor for numerous cellular processes, is often a limiting nutrient in host environments. To overcome this scarcity, many bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores – small, high-affinity iron-chelating molecules. This technical guide delves into the history of the discovery of chrysobactin, a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly known as Erwinia chrysanthemi). We will explore the key experiments that led to its isolation and characterization, its biosynthetic pathway, and the regulation of its production, providing a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

The Initial Discovery and Structural Elucidation

This compound was first isolated and characterized from the phytopathogenic bacterium Erwinia chrysanthemi in 1989.[1] Researchers investigating the iron uptake mechanisms of this bacterium identified a catechol-type siderophore, which they named this compound.[1] Through a combination of degradation and spectroscopic techniques, the structure of this compound was elucidated as N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine.[1][2] This discovery was significant as it expanded the known diversity of siderophore structures and provided insights into the iron acquisition strategies of plant pathogens.

Later studies on Dickeya chrysanthemi EC16, another strain of the same bacterial species, revealed the production of not only this compound but also related, more complex siderophores.[2] These included cyclic trithis compound, a trimer of this compound units linked by a triserine lactone backbone, as well as linear trithis compound and dithis compound.[2] This finding highlighted the modular nature of siderophore biosynthesis and the ability of bacteria to produce a suite of related compounds for efficient iron sequestration.

Quantitative Data Summary

The ability of a siderophore to chelate iron and the efficiency of its transport are critical parameters for understanding its biological function. The following table summarizes key quantitative data related to this compound.

ParameterValueOrganism/ConditionsReference
pM value for Fe(III)-chrysobactin₃~17.3pH 7.4[3]
Apparent K_m for ferric this compound transport~30 nMErwinia chrysanthemi 3937
Apparent V_max for ferric this compound transport~90 pmol/mg·minErwinia chrysanthemi 3937

Experimental Protocols

The isolation and characterization of this compound and its derivatives involve a series of microbiological and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Bacterial Culture and Siderophore Production
  • Organism: Dickeya chrysanthemi EC16.

  • Inoculum Preparation: A single colony is inoculated into 200 mL of Difco LB Millar media and grown overnight at 30°C with shaking at 180 RPM.[3]

  • Siderophore Production Medium: A low-iron minimal nutrient medium (pH 7.4) is used, containing:

    • NaCl (0.1 M)

    • KCl (0.01 M)

    • MgSO₄ (0.8 mM)

    • NH₄Cl (0.02 M)

    • Citric acid (23.8 mM)

    • Na₂HPO₄ (0.02 M)

    • Glycerol (41 mM)

  • Culture Conditions: 10 mL of the overnight culture is inoculated into 2 L of the low-iron medium in acid-washed Erlenmeyer flasks and incubated.[3]

Isolation and Purification of this compound
  • Resin Adsorption: The cell-free culture supernatant is passed through an Amberlite XAD-2 resin column to adsorb the siderophores.[3]

  • Elution: The resin is washed with deionized water, and the siderophores are eluted with 100% methanol.[3]

  • Concentration: The methanol eluent is concentrated under vacuum.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The concentrated extract is purified by preparative RP-HPLC on a C4 column.[3]

    • Mobile Phase: A gradient of water (with 0.05% trifluoroacetic acid) to 50% methanol over 57 minutes.[3]

    • Detection: The eluent is monitored at 215 nm.[3]

Structural Characterization
  • Mass Spectrometry: The molecular formulas of the purified compounds are determined by high-resolution electrospray ionization mass spectrometry (HRESIMS).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to elucidate the chemical structure. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are used to confirm assignments.[3]

  • Chiral Amino Acid Analysis:

    • Hydrolysis: The purified siderophore is hydrolyzed in 6M HCl at 110°C for 17 hours.[3]

    • Derivatization: The hydrolysate is derivatized with Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide).[3]

    • HPLC Analysis: The derivatized amino acids are analyzed by HPLC on a C18 column and compared to derivatized chiral amino acid standards.[3]

Siderophore Detection (Chrome Azurol S Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[4][5][6]

  • CAS Agar Plate Preparation:

    • A CAS stock solution is prepared by mixing solutions of Chrome Azurol S and hexadecyltrimethylammonium bromide (HDTMA).[4]

    • The CAS stock solution is mixed with autoclaved agar-based medium (e.g., LB agar) at a 1:9 ratio.[4]

  • Inoculation: Bacterial cultures are spotted onto the CAS agar plates.

  • Incubation: Plates are incubated at the appropriate temperature for the bacterium.

  • Observation: Siderophore production is indicated by the formation of an orange halo around the bacterial growth against the blue background of the agar.[7]

Signaling Pathways and Regulatory Mechanisms

The production of this compound is tightly regulated in response to iron availability. This regulation ensures that the bacterium only expends energy on siderophore synthesis when iron is scarce.

This compound Biosynthesis Pathway

This compound is synthesized by a nonribosomal peptide synthetase (NRPS) machinery.[3] The biosynthetic gene cluster, designated cbs, encodes the enzymes responsible for the synthesis of the 2,3-dihydroxybenzoic acid (DHBA) precursor and the assembly of the final this compound molecule. The fct-cbs operon in Erwinia chrysanthemi 3937 includes genes for both the biosynthesis (cbsA, cbsB, cbsC, cbsE) and transport (fct) of this compound.[8][9] The genes are organized in the order: fct, cbsC, cbsE, cbsB, cbsA.[8][9]

Chrysobactin_Biosynthesis cluster_cbs cbs Gene Products Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic Acid (DHBA) Chorismate->DHBA cbs genes NRPS NRPS Complex (CbsF) DHBA->NRPS Lysine L-Lysine Lysine->NRPS Serine L-Serine Serine->NRPS This compound This compound CbsC CbsC CbsE CbsE CbsB CbsB CbsA CbsA NRPS->this compound Assembly & Release

Caption: Simplified overview of the this compound biosynthesis pathway.

Regulatory Pathway of this compound Production

The primary regulator of iron-responsive genes in many bacteria, including Dickeya dadantii, is the Ferric Uptake Regulator (Fur) protein.[10][11][12] In the presence of sufficient intracellular iron, Fur, acting as a co-repressor with Fe²⁺, binds to a specific DNA sequence known as the "Fur box" located in the promoter regions of iron-regulated genes.[12] This binding represses the transcription of these genes, including the cbs operon, thereby halting this compound synthesis.[11] When iron levels are low, Fe²⁺ dissociates from Fur, causing a conformational change in the Fur protein. This change prevents Fur from binding to the Fur box, leading to the derepression of the cbs operon and subsequent production of this compound.

Fur_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe2_high Fe²⁺ Fur_high Fur Protein Fe2_high->Fur_high FurFe_complex Fur-Fe²⁺ Complex Fur_high->FurFe_complex Fur_box_high Fur Box FurFe_complex->Fur_box_high Binds Transcription_blocked Transcription Blocked FurFe_complex->Transcription_blocked Leads to cbs_operon_high cbs Operon Fur_low Apo-Fur Protein Fur_box_low Fur Box Fur_low->Fur_box_low Does not bind cbs_operon_low cbs Operon Transcription_active Transcription Active cbs_operon_low->Transcription_active Chrysobactin_prod This compound Production Transcription_active->Chrysobactin_prod Experimental_Workflow cluster_analysis Structural Analysis Culture Bacterial Culture in Low-Iron Medium Supernatant Harvest Cell-Free Supernatant Culture->Supernatant XAD2 Amberlite XAD-2 Resin Adsorption Supernatant->XAD2 Elution Methanol Elution XAD2->Elution Concentration Vacuum Concentration Elution->Concentration HPLC Preparative RP-HPLC Concentration->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR AA_Analysis Chiral Amino Acid Analysis Pure_Compound->AA_Analysis

References

Early Studies on the Siderophore Chrysobactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysobactin, a catechol-type siderophore, was first isolated from the phytopathogenic bacterium Erwinia chrysanthemi (now reclassified as Dickeya chrysanthemi).[1][2] Its discovery was a significant step in understanding the mechanisms of iron acquisition in this plant pathogen and its role in virulence.[3] This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its characterization, iron uptake kinetics, and the experimental methodologies employed in these early investigations. The information is presented to be a valuable resource for researchers in microbiology, biochemistry, and drug development exploring siderophore-mediated processes.

Core Concepts

This compound is chemically defined as N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine.[1][4] Unlike some other siderophores that are hexadentate and form a 1:1 complex with ferric iron, this compound is a bidentate ligand, coordinating iron through its catecholate hydroxyl groups.[2][5] Consequently, it forms complexes with iron in varying stoichiometries, typically existing as a mixture of bis (2:1) and tris (3:1) complexes at neutral pH.[2][5] The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) system encoded by the fct-cbs operon.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from early studies on this compound, providing a comparative overview of its biochemical and biophysical properties.

Table 1: Iron Transport Kinetics Mediated by this compound in E. chrysanthemi

ParameterValueConditionsReference
Apparent Km~30 nMUptake of 55Fe-labeled this compound[8][9]
Apparent Vmax~90 pmol/mg·minUptake of 55Fe-labeled this compound[8][9]

Table 2: Production Yield of this compound and Related Compounds

CompoundYield per 2 L CultureProducing OrganismReference
This compound~1.0 mgDickeya chrysanthemi EC16[3][10]
Cyclic Trithis compound~1.5 mgDickeya chrysanthemi EC16[3][10]
Linear Trithis compound and Dithis compound~0.5 mgDickeya chrysanthemi EC16[3][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of the key experimental protocols used in the early characterization of this compound.

Isolation and Purification of this compound

This protocol is based on the methods described in early publications.[1][3][4][10]

a. Bacterial Culture and Siderophore Production:

  • Erwinia chrysanthemi is cultured in a low-iron minimal nutrient medium to induce siderophore production.[3] A typical medium contains trace metal grade salts (e.g., NaCl, KCl, MgSO4, NH4Cl), a buffer (e.g., Na2HPO4), a carbon source (e.g., glycerol), and a weak iron chelator (e.g., citric acid) to ensure iron limitation.[3]

  • Cultures are grown for an extended period (e.g., 48 hours) with shaking to ensure aeration.[3] The presence of siderophores in the culture supernatant is often monitored using the chrome azurol S (CAS) assay.[3]

b. Purification:

  • Resin Adsorption: The cell-free culture supernatant is passed through a column containing a non-polar adsorbent resin, such as Amberlite XAD-2 or XAD-4.[3][4]

  • Elution: After washing the column with water, the adsorbed siderophores are eluted with methanol.[3][4][10]

  • Chromatography: The crude extract is further purified by a series of chromatographic steps. Early methods utilized Sephadex G-25 gel filtration.[4] More refined protocols employ reverse-phase high-performance liquid chromatography (RP-HPLC) on a C4 or C18 column with a water/methanol or water/acetonitrile gradient containing trifluoroacetic acid (TFA).[3][10]

  • Boronate Affinity Chromatography: An alternative and efficient method for purifying catechol-type siderophores like this compound involves boronate affinity chromatography. This technique exploits the formation of stable complexes between the catechol cis-diols and borate under weakly basic conditions.[11][12]

Characterization of this compound

A combination of spectroscopic and analytical techniques was employed to elucidate the structure of this compound.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: Used to monitor the purification process and to study the formation of iron-chrysobactin complexes.[4][13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were crucial for determining the chemical structure, including the connectivity of the amino acid residues and the dihydroxybenzoyl group.[1][3][4]

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of this compound and its derivatives.[3][13]

  • Amino Acid Analysis: Acid hydrolysis of this compound followed by amino acid analysis confirmed the presence of lysine and serine.[1][4]

Iron Uptake Assays

The kinetics of this compound-mediated iron transport were determined using radiolabeled iron.[8][9]

  • Preparation of 55Fe-Chrysobactin: The ferric complex of this compound is prepared by mixing the purified siderophore with 55FeCl3.

  • Bacterial Culture: E. chrysanthemi is grown to a specific cell density in iron-deficient media to induce the expression of the this compound uptake system.

  • Uptake Measurement: The 55Fe-chrysobactin complex is added to the bacterial suspension. At various time points, aliquots are removed and filtered through a membrane filter to separate the cells from the medium.

  • Quantification: The radioactivity retained on the filter, representing the amount of iron taken up by the cells, is measured using a scintillation counter.

  • Inhibition Studies: To confirm active transport, uptake is measured in the presence of respiratory poisons (e.g., cyanide) or at low temperatures, both of which are expected to inhibit energy-dependent transport.[8][9]

Visualizations

The following diagrams illustrate key pathways and workflows related to the early studies of this compound.

Chrysobactin_Biosynthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Non-Ribosomal Peptide Synthesis Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic Acid Chorismate->DHBA fct genes NRPS CbsF (NRPS) DHBA->NRPS D_Lysine D-Lysine D_Lysine->NRPS L_Serine L-Serine L_Serine->NRPS This compound This compound NRPS->this compound Assembly & Release

Diagram 1: Simplified this compound Biosynthesis Pathway.

Iron_Uptake_Workflow cluster_0 Extracellular Environment cluster_1 Bacterial Cell Fe3_ext Fe(III) (insoluble) Fe_this compound Ferric-Chrysobactin Complex Fe3_ext->Fe_this compound Chrysobactin_ext Apo-Chrysobactin Chrysobactin_ext->Fe_this compound Receptor Outer Membrane Receptor Fe_this compound->Receptor Binding Outer_Membrane Outer Membrane Periplasm Periplasm Receptor->Periplasm Transport Transport_System Inner Membrane Transport System Periplasm->Transport_System Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Transport_System->Cytoplasm Transport Fe2_int Fe(II) (intracellular) Cytoplasm->Fe2_int Iron Release (Reduction)

Diagram 2: this compound-Mediated Iron Uptake Workflow.

Experimental_Isolation_Workflow Culture Bacterial Culture in Low-Iron Medium Centrifugation Centrifugation to Remove Cells Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant XAD_Column XAD Resin Chromatography Supernatant->XAD_Column Methanol_Elution Elution with Methanol XAD_Column->Methanol_Elution Crude_Extract Crude Siderophore Extract Methanol_Elution->Crude_Extract HPLC Reverse-Phase HPLC Crude_Extract->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Diagram 3: Experimental Workflow for this compound Isolation.

References

Chrysobactin Production in Dickeya dadantii: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dickeya dadantii, a phytopathogenic bacterium responsible for soft rot diseases in a wide range of plants, employs a sophisticated iron acquisition system to thrive in the iron-limited environment of its host. Central to this system is the production of chrysobactin, a catechol-type siderophore. This technical guide provides a comprehensive overview of this compound, its biosynthesis, regulation, and its crucial role in the virulence of D. dadantii. Detailed experimental protocols for the detection, extraction, purification, and quantification of this compound are presented, alongside methods for genetic manipulation of its production. Furthermore, this guide summarizes key quantitative data and visualizes the intricate molecular pathways governing this compound synthesis and its regulation, offering a valuable resource for researchers in microbiology, plant pathology, and drug development seeking to understand and potentially target this key virulence factor.

Introduction to this compound

This compound is a non-ribosomally synthesized siderophore produced by Dickeya dadantii (formerly known as Erwinia chrysanthemi) to scavenge ferric iron (Fe³⁺) from the environment.[1][2][3] Its chemical structure is N²-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine.[2][4] The 2,3-dihydroxybenzoyl (DHB) group provides the catecholate functionality essential for iron chelation.[2] this compound-mediated iron uptake is a critical virulence factor for D. dadantii, enabling the bacterium to overcome the host's iron-withholding defense mechanisms and establish a successful infection.[2][3] Mutants deficient in this compound biosynthesis exhibit reduced virulence. In addition to the monomeric form, Dickeya species can also produce related compounds like dithis compound and cyclic trithis compound.[2][5]

This compound Biosynthesis

The biosynthesis of this compound is orchestrated by the cbs gene cluster and involves a non-ribosomal peptide synthetase (NRPS) machinery.

The cbs Gene Cluster

The genes responsible for this compound synthesis are organized in an operon. This cluster includes genes encoding enzymes for the synthesis of the 2,3-dihydroxybenzoic acid (DHBA) precursor, the NRPS for peptide assembly, and transport functions.

Biosynthetic Pathway

The synthesis of this compound proceeds through the following key steps:

  • Synthesis of 2,3-dihydroxybenzoic acid (DHBA): Chorismic acid, a precursor from the shikimate pathway, is converted to DHBA.

  • Activation of Precursors: The three components of this compound—DHBA, L-lysine, and L-serine—are activated by specific adenylation (A) domains of the NRPS.

  • Peptide Bond Formation and Modification: The activated amino acids are tethered to peptidyl carrier protein (PCP) domains. The NRPS machinery then catalyzes the formation of peptide bonds. A key modification is the epimerization of L-lysine to D-lysine.

  • Release of this compound: The final this compound molecule is released from the NRPS enzyme.

chrysobactin_biosynthesis cluster_cbs cbs Gene Products Chorismate Chorismate Cbs_enzymes DHBA Synthesis Enzymes Chorismate->Cbs_enzymes DHBA DHBA NRPS Non-Ribosomal Peptide Synthetase (NRPS) DHBA->NRPS L_Lysine L_Lysine L_Lysine->NRPS L_Serine L_Serine L_Serine->NRPS This compound This compound Cbs_enzymes->DHBA NRPS->this compound

Caption: Biosynthetic pathway of this compound in Dickeya dadantii.

Regulation of this compound Production

The synthesis of this compound is tightly regulated, primarily in response to iron availability. This regulation ensures that the energetically expensive process of siderophore production is only activated when necessary.

Iron-dependent Regulation by Fur

The primary regulator of this compound biosynthesis is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur, complexed with Fe²⁺, acts as a repressor. It binds to a specific DNA sequence known as the "Fur box" located in the promoter region of the cbs operon, thereby blocking transcription.[6] When intracellular iron levels are low, Fe²⁺ dissociates from Fur. The apo-Fur protein is unable to bind DNA, leading to the derepression of the cbs operon and subsequent production of this compound.[6]

Global Regulatory Networks

While Fur is the direct iron-responsive regulator, other global regulatory networks that control virulence in D. dadantii may also influence this compound production, although direct links are still being elucidated. These include:

  • Quorum Sensing: The Vfm quorum-sensing system is known to control the production of cell wall-degrading enzymes, a key aspect of D. dadantii virulence.[7][8] It is plausible that this system coordinates iron acquisition with other virulence determinants.

  • GacA/GacS Two-Component System: This system is a global regulator of virulence gene expression in D. dadantii.[9]

  • PecS: This global regulator is also involved in the coordinated expression of virulence genes.[9]

chrysobactin_regulation cluster_iron Iron Status High_Iron High Iron Fur_Fe Fur-Fe²⁺ Complex High_Iron->Fur_Fe Low_Iron Low Iron Apo_Fur Apo-Fur Low_Iron->Apo_Fur Fur_box Fur Box (cbs promoter) Fur_Fe->Fur_box Apo_Fur->Fur_box cbs_operon cbs operon transcription Fur_box->cbs_operon Chrysobactin_prod This compound Production cbs_operon->Chrysobactin_prod

Caption: Iron-dependent regulation of this compound production by Fur.

Ferric-Chrysobactin Transport

Once this compound chelates ferric iron in the extracellular environment, the resulting ferric-chrysobactin complex is recognized and transported into the bacterial cell. This process involves a specific outer membrane receptor protein, Fct. Following transport across the outer membrane, the complex is further transported into the cytoplasm where iron is released for cellular use.

Experimental Protocols

This section provides detailed methodologies for the study of this compound.

Detection and Quantification of Siderophore Production: CAS Assay

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.[1][10][11][12][13]

Principle: The CAS reagent is a complex of chrome azurol S, iron (III), and a detergent (HDTMA), which is blue. Siderophores, with their high affinity for iron, will remove the iron from the CAS complex, resulting in a color change from blue to orange/yellow.

Protocol for CAS Agar Plates (Qualitative):

  • Prepare CAS stock solution:

    • Solution 1: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

  • Mix solutions: Slowly add Solution 1 to Solution 2, then slowly add this mixture to Solution 3 while stirring. The final solution should be deep blue. Autoclave and store in the dark.

  • Prepare CAS agar:

    • Prepare 900 ml of your desired bacteriological agar medium (e.g., M9 minimal medium). Autoclave and cool to 50°C.

    • Aseptically add 100 ml of the sterile CAS stock solution to the molten agar and mix gently to avoid bubbles.

    • Pour into sterile petri dishes.

  • Inoculation and Incubation: Spot-inoculate bacterial cultures onto the CAS agar plates. Incubate at the appropriate temperature for 24-48 hours.

  • Observation: A color change from blue to an orange or yellow halo around the colony indicates siderophore production.

Protocol for Liquid CAS Assay (Quantitative): [11]

  • Culture bacteria in iron-deficient liquid medium.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • In a 96-well plate, mix 100 µl of the bacterial supernatant with 100 µl of CAS assay solution.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm.

  • Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Extraction and Purification of this compound[2][14]

Protocol:

  • Culture and Harvest: Grow D. dadantii in a large volume of iron-deficient minimal medium until the stationary phase. Remove bacterial cells by centrifugation.

  • Adsorption to Resin: Add Amberlite XAD-4 resin to the cell-free supernatant and stir for several hours.

  • Elution: Collect the resin and wash with deionized water. Elute the bound siderophores with methanol.

  • Concentration: Evaporate the methanol under reduced pressure.

  • Purification by HPLC:

    • Further purify the crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Detection: Monitor the elution profile at wavelengths suitable for catechol-type siderophores (e.g., 310 nm).

    • Collect fractions corresponding to the this compound peak and lyophilize.

Genetic Manipulation of this compound Production

Gene Knockout (Example using homologous recombination):

  • Construct Knockout Cassette: Amplify the upstream and downstream flanking regions of the target cbs gene by PCR. Ligate these fragments to an antibiotic resistance cassette.

  • Transformation: Introduce the knockout cassette into D. dadantii via a suicide vector and electroporation or conjugation.

  • Selection of Mutants: Select for transformants that have undergone homologous recombination by plating on media containing the appropriate antibiotic and a counter-selectable marker if using a suicide vector with one.

  • Verification: Confirm the gene knockout by PCR and/or Southern blotting.

Promoter-Reporter Fusions: [14][15][16][17][18]

  • Construct Fusion: Amplify the promoter region of the cbs operon by PCR.

  • Ligation into Reporter Vector: Clone the promoter fragment upstream of a promoterless reporter gene (e.g., gfp or lacZ) in a suitable plasmid vector.

  • Transformation: Introduce the reporter plasmid into D. dadantii.

  • Assay Reporter Activity: Measure the reporter gene expression (e.g., fluorescence for GFP, β-galactosidase activity for lacZ) under different conditions (e.g., varying iron concentrations) to quantify promoter activity.

Quantitative Data on this compound

ParameterValueReference
Molecular Weight 369.37 g/mol [2]
pM Value for Fe(III)-chrysobactin ~17.3[2]
Yield from Culture ~1.0 mg per 2 L of culture[2]

Experimental and Logical Workflows

experimental_workflow start Start culture Culture D. dadantii in iron-deficient medium start->culture cas_assay CAS Assay for Siderophore Detection culture->cas_assay extraction Extraction with Amberlite XAD Resin cas_assay->extraction If positive hplc Purification by RP-HPLC extraction->hplc characterization Characterization (MS, NMR) hplc->characterization quantification Quantification (Liquid CAS Assay) hplc->quantification end End characterization->end quantification->end

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a key molecule in the pathogenesis of Dickeya dadantii, playing a vital role in the bacterium's ability to acquire iron and cause disease. Understanding the biosynthesis, regulation, and transport of this siderophore provides valuable insights into the intricate host-pathogen interactions. The experimental protocols and data presented in this guide offer a solid foundation for further research into this compound and its potential as a target for novel anti-infective strategies. The development of inhibitors targeting this compound biosynthesis or transport could represent a promising avenue for controlling the devastating soft rot diseases caused by D. dadantii.

References

Chrysobactin: A Technical Guide to its Structure, Synthesis, and Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysobactin is a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly known as Erwinia chrysanthemi) and other bacteria such as Erwinia carotovora and Pseudomonas luteola.[1][2][3] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from their environment, which is crucial for their survival and proliferation, particularly in iron-limited conditions.[4] this compound plays a significant role in the virulence of D. dadantii, making its study essential for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological function of this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically defined as N²-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine.[6] Its structure consists of three key components: a 2,3-dihydroxybenzoyl (DHB) group, which is the catecholate moiety responsible for iron coordination, linked to the α-amino group of a D-lysine residue, which is in turn peptide-bonded to an L-serine residue.[6]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₂₃N₃O₇
Molecular Weight 369.37 g/mol
Monoisotopic Mass 369.15360 Da[7]
Appearance Not specified in reviewed literature
Solubility Soluble in water and polar solvents like DMSO.[8]
Charge at pH 1.9 Net positive charge[8]
Iron Coordination Forms stable complexes with Fe³⁺ through the catecholate hydroxyl groups. At neutral pH and concentrations around 0.1 mM, it exists as a mixture of bis (2:1) and tris (3:1) this compound-iron complexes.[1][8][9]
pM Value for Fe³⁺(this compound)₃ ~17.3[5]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the characterization of this compound.

¹H and ¹³C NMR Data for this compound in CD₃OD [10]

PositionδC (ppm)δH (ppm) (J in Hz)
DHBA
1170.1
2117.8
3148.9
4145.9
5119.26.8 (dd, 7.9, 1.4)
6120.17.4 (dd, 7.9, 1.4)
7118.96.9 (t, 7.9)
D-Lysine
α54.64.67 (dd, 8.8, 5.0)
β32.01.9 (m), 2.0 (m)
γ23.81.6 (m)
δ28.21.7 (m)
ε40.52.9 (t, 7.6)
L-Serine
α53.84.53 (dd, 5.4, 4.0)
β65.83.96 (dd, 11.4, 4.0), 3.87 (dd, 11.4, 5.4)
C=O (Lys)174.4
C=O (Ser)172.9

Mass Spectrometry Data [10]

Ionm/z
[M+H]⁺370.17
[M+Na]⁺Not specified

Experimental Protocols

Isolation and Purification of this compound

Method 1: Adsorption Chromatography [5]

  • Culture and Inoculation: Grow Dickeya chrysanthemi EC16 in a low-iron minimal nutrient medium.

  • Harvesting: After ~48 hours of growth, remove cells from the culture supernatant by centrifugation.

  • Adsorption: Add Amberlite XAD-2 resin to the cell-free supernatant and shake for 3 hours.

  • Elution: Filter off the supernatant, transfer the resin to a chromatography column, wash with deionized water, and then elute the siderophores with 100% methanol.

  • Purification: Concentrate the methanol eluent and purify this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C4 column with a water/methanol gradient containing 0.05% trifluoroacetic acid (TFA).

Method 2: Boronate Affinity Chromatography [3][11]

This method exploits the formation of stable complexes between the catechol groups of this compound and boronate.

  • Column Preparation: Use a boronate affinity chromatography column.

  • Loading: Apply the bacterial culture supernatant to the column under weakly basic conditions.

  • Washing: Wash the column to remove unbound compounds.

  • Elution: Elute the bound catechol siderophores, including this compound. This method has been shown to provide at least a two-fold greater yield than other methods.[11]

Chemical Synthesis of this compound

A method for the synthesis of optically pure this compound has been described with a high overall yield of 98%.[12]

  • Coupling: Couple the N-hydroxysuccinimide ester of α-N-(2,3-dibenzyloxybenzoyl)-ε-N-Cbz-D-lysine with L-serine benzyl ester.

  • Deprotection: Remove the protecting groups (benzyl and Cbz) via hydrogenolysis to yield this compound.

Biological Function and Significance

Iron Acquisition

This compound is essential for iron acquisition in D. dadantii. Under iron-deficient conditions, the bacterium synthesizes and secretes this compound, which chelates environmental Fe³⁺. The resulting ferric-chrysobactin complex is then recognized and transported back into the bacterial cell.[4]

Transport of Ferric-Chrysobactin

The transport of the ferric-chrysobactin complex across the bacterial outer membrane is mediated by a specific, high-affinity transport system.[13] This involves the outer membrane protein Fct.[14] The transport is an active process, as evidenced by its inhibition by respiratory poisons and low temperatures.[14]

Signaling Pathways and Biosynthesis

Biosynthesis of this compound

The biosynthesis of this compound is carried out by a non-ribosomal peptide synthetase (NRPS).[5] The genetic basis for this synthesis is located in a gene cluster that contains genes required for both the biosynthesis of the 2,3-dihydroxybenzoic acid (DHB) precursor and the assembly of the final this compound molecule.[4]

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated by iron availability. Under iron-replete conditions, the expression of the this compound biosynthesis and transport genes is repressed. This regulation is often mediated by the Ferric Uptake Regulator (Fur) protein in Gram-negative bacteria.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Chrysobactin_Biosynthesis cluster_precursor Precursor Synthesis cluster_assembly NRPS Assembly Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic Acid (DHBA) Chorismate->DHBA cbs genes NRPS Non-Ribosomal Peptide Synthetase (NRPS) DHBA->NRPS DLys D-Lysine DLys->NRPS LSer L-Serine LSer->NRPS This compound This compound NRPS->this compound

Caption: Proposed biosynthetic pathway of this compound from chorismate.

Iron Transport Workflow

The following diagram illustrates the workflow of iron acquisition mediated by this compound.

Iron_Transport_Workflow cluster_extracellular Extracellular Environment cluster_bacterial_cell Bacterial Cell Fe3_ext Fe³⁺ (low solubility) Fe_Chryso_complex Ferric-Chrysobactin Complex Fe3_ext->Fe_Chryso_complex Chryso_sec Secreted this compound Chryso_sec->Fe_Chryso_complex Fct Fct Receptor Fe_Chryso_complex->Fct OM Outer Membrane Transport_IM Inner Membrane Transporter Fct->Transport_IM Transport across periplasm IM Inner Membrane Fe2_int Fe²⁺ (intracellular) Transport_IM->Fe2_int Iron Release (Reduction) Metabolism Cellular Metabolism Fe2_int->Metabolism

Caption: Workflow of this compound-mediated iron transport into the bacterial cell.

Conclusion

This compound is a well-characterized siderophore with a critical role in the iron metabolism and virulence of Dickeya dadantii. Its unique chemical structure, involving a catecholate iron-binding moiety linked to a dipeptide, facilitates efficient iron scavenging. The detailed understanding of its biosynthesis, regulation, and transport provides valuable insights for the development of novel antibacterial agents targeting bacterial iron acquisition systems. Further research into the specific inhibitors of this compound biosynthesis or transport could lead to new strategies to combat plant diseases caused by D. dadantii and potentially other pathogenic bacteria that utilize similar siderophore systems.

References

The Role of Chrysobactin in Microbial Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is an essential nutrient for nearly all forms of life, playing a critical role in numerous metabolic processes. However, the bioavailability of iron in many environments is extremely low. To overcome this challenge, many microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the synthesis and secretion of high-affinity iron chelators known as siderophores. This technical guide provides an in-depth examination of chrysobactin, a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly Erwinia chrysanthemi), and its crucial role in microbial iron uptake and virulence. This document details the biosynthesis, transport, and regulation of this compound, presents key quantitative data, and provides detailed experimental protocols for its study.

Introduction to this compound

This compound is a monomeric catecholate siderophore with the chemical structure N²-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine[1][2]. Its production is a key virulence factor for D. dadantii, a bacterium responsible for soft rot diseases in a wide range of plants[3]. In iron-limited environments, D. dadantii upregulates the synthesis and secretion of this compound to scavenge ferric iron (Fe³⁺) from the host[2][4]. The resulting ferric-chrysobactin complex is then recognized by a specific outer membrane receptor and transported into the bacterial cell, where the iron is released for metabolic use[2].

Physicochemical and Kinetic Properties of this compound

The ability of this compound to efficiently acquire iron is reflected in its physicochemical and kinetic properties. While specific stability constants for the formation of ferric-chrysobactin complexes are not extensively reported in the literature, the high affinity of this compound for iron is evident from its pM value and the kinetics of its transport.

PropertyValueReference(s)
Chemical Formula C₁₆H₂₃N₃O₇[5][6]
Molecular Weight 369.37 g/mol [5][6]
pM of Fe(III)-chrysobactin₃ ~17.3[3][7]
Apparent K_m (Transport) ~30 nM[1][8]
Apparent V_max (Transport) ~90 pmol/mg·min[1][8]
Purification Yield Approx. 1.0 mg per 2 L culture[3]

The this compound-Mediated Iron Acquisition System

The this compound system is a complex, multi-component pathway involving biosynthesis, secretion, transport, and intracellular iron release.

This compound Biosynthesis

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. The biosynthesis is encoded by the cbs gene cluster, which is part of the larger fct-cbs operon[9][10].

The key genes involved in the biosynthesis of this compound are:

  • cbsA : Involved in the activation of 2,3-dihydroxybenzoate (DHB).

  • cbsB : Functions as a peptidyl carrier protein.

  • cbsC : Encodes a synthetase domain.

  • cbsE : Encodes an isochorismate synthase, the first step in DHB synthesis from chorismate.

dot

Caption: Biosynthesis of this compound from Chorismate.

Transport of Ferric-Chrysobactin

Once secreted, this compound binds to extracellular Fe³⁺. The ferric-chrysobactin complex is then recognized and transported across the bacterial membranes.

The transport system consists of:

  • Fct : An outer membrane receptor protein that specifically binds the ferric-chrysobactin complex[2]. The gene encoding this protein, fct, is located upstream of the cbs biosynthetic genes[9].

  • TonB-ExbB-ExbD complex : This inner membrane complex provides the energy for the transport of the ferric-siderophore complex across the outer membrane.

  • Periplasmic binding proteins : These proteins shuttle the complex across the periplasm to the inner membrane.

  • ABC transporter : An ATP-binding cassette (ABC) transporter in the inner membrane mediates the translocation of the ferric-chrysobactin complex into the cytoplasm.

dot

Caption: Transport of Ferric-Chrysobactin Complex.

Intracellular Iron Release and Regulation

Inside the cytoplasm, iron must be released from the this compound molecule to be utilized by the cell. This is often achieved through the reduction of Fe³⁺ to Fe²⁺, which has a lower affinity for the siderophore. The expression of the this compound system is tightly regulated by the availability of iron, primarily through the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to a specific DNA sequence (the "Fur box") in the promoter region of the fct-cbs operon, repressing its transcription[9].

Experimental Protocols

Detection of this compound Production (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting siderophores. It relies on the principle that a siderophore will remove iron from the iron-dye complex, resulting in a color change from blue to orange.

Materials:

  • CAS solution

  • HDTMA (hexadecyltrimethylammonium bromide) solution

  • FeCl₃ solution

  • Growth medium for D. dadantii (e.g., a minimal medium with low iron content)

  • Petri dishes

Protocol:

  • Prepare CAS Assay Agar:

    • Prepare the desired growth medium and autoclave.

    • Separately, prepare the CAS assay solution by mixing CAS, HDTMA, and FeCl₃ solutions in the correct proportions as described in the literature.

    • Cool the autoclaved medium to approximately 50°C.

    • Aseptically add the CAS assay solution to the molten agar, mix gently to avoid bubbles, and pour into petri dishes.

  • Inoculation:

    • Grow D. dadantii in a low-iron liquid medium overnight.

    • Spot a small volume (e.g., 5-10 µL) of the bacterial culture onto the center of the CAS agar plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for D. dadantii (e.g., 28-30°C) for 24-72 hours.

  • Observation:

    • Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial growth against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Purification of this compound

This compound can be purified from bacterial culture supernatants for further characterization. Boronate affinity chromatography is an effective method for purifying catechol-type siderophores.

Protocol Outline:

  • Culture Growth: Grow D. dadantii in a large volume of low-iron minimal medium to induce this compound production.

  • Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant.

  • Boronate Affinity Chromatography:

    • Equilibrate a boronate affinity column with a suitable buffer at a slightly basic pH (e.g., pH 8.0-8.5) to facilitate the binding of the cis-diol groups of the catechol moiety to the boronate resin.

    • Load the cell-free supernatant onto the column.

    • Wash the column with the equilibration buffer to remove unbound components.

    • Elute the bound this compound by lowering the pH of the buffer (e.g., with a formic acid solution), which disrupts the boronate-diol interaction.

  • Further Purification and Analysis: The eluted fractions can be further purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of this compound can be confirmed by techniques such as mass spectrometry and NMR. A successful purification can yield approximately 1.0 mg of this compound per 2 liters of culture[3].

Iron Uptake Assay using Radiolabeled Iron

This assay measures the uptake of iron mediated by this compound using a radioactive isotope of iron (e.g., ⁵⁵Fe).

General Protocol:

  • Cell Preparation: Grow D. dadantii to mid-log phase in an iron-depleted medium to induce the expression of the this compound transport system. Harvest the cells by centrifugation, wash them with an iron-free buffer, and resuspend them to a specific cell density.

  • Preparation of ⁵⁵Fe-Chrysobactin: Prepare the ferric-chrysobactin complex by incubating purified this compound with ⁵⁵FeCl₃ in a suitable buffer.

  • Uptake Assay:

    • Initiate the uptake by adding the ⁵⁵Fe-chrysobactin complex to the cell suspension.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium.

    • Wash the filters with a buffer containing a high concentration of a non-radioactive iron chelator (e.g., EDTA) to remove any non-specifically bound ⁵⁵Fe.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter. The amount of iron taken up can be calculated based on the specific activity of the ⁵⁵Fe.

Analysis of this compound Biosynthesis Gene Expression by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) can be used to quantify the expression levels of the cbs genes under different conditions (e.g., iron-replete vs. iron-deplete).

General Protocol:

  • RNA Extraction: Grow D. dadantii under the desired experimental conditions and extract total RNA using a commercial RNA purification kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR:

    • Design and validate primers specific for the cbs genes of interest (e.g., cbsA, cbsE). Also, design primers for a stably expressed housekeeping gene to be used as an internal control for normalization.

    • Perform the qPCR reaction using a qPCR instrument, a suitable DNA-binding dye (e.g., SYBR Green), the synthesized cDNA, and the specific primers.

    • The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the qPCR data using the comparative C_T (ΔΔC_T) method to determine the relative expression levels of the target genes, normalized to the housekeeping gene.

Role in Pathogenicity and Drug Development Implications

The this compound-mediated iron acquisition system is essential for the virulence of D. dadantii[3]. By efficiently sequestering iron from the plant host, the bacterium can proliferate and cause disease. This dependency on siderophore-mediated iron uptake presents a promising target for the development of novel antimicrobial strategies.

Potential therapeutic approaches include:

  • Inhibition of this compound Biosynthesis: Small molecules that inhibit the enzymes of the this compound biosynthesis pathway could prevent the bacterium from producing this essential siderophore.

  • Blocking the Fct Receptor: Compounds that bind to the Fct outer membrane receptor could block the uptake of the ferric-chrysobactin complex.

  • "Trojan Horse" Strategy: Siderophore-antibiotic conjugates, where an antibiotic is attached to a siderophore analog, could be actively transported into the bacterial cell via the siderophore uptake system, leading to a targeted delivery of the antimicrobial agent.

Conclusion

This compound plays a central and indispensable role in the iron acquisition and pathogenicity of Dickeya dadantii. A thorough understanding of the molecular mechanisms underlying its biosynthesis, transport, and regulation is crucial for developing effective strategies to combat the diseases caused by this and other pathogenic bacteria that rely on similar iron uptake systems. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working in the fields of microbiology, infectious diseases, and drug development.

References

An In-depth Technical Guide to the Chrysobactin Biosynthesis Pathway in Erwinia chrysanthemi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chrysobactin biosynthesis pathway in the plant pathogenic bacterium Erwinia chrysanthemi (also known as Dickeya dadantii). This compound, a catecholate-type siderophore, is a crucial virulence factor for this organism, playing a key role in iron acquisition from the host environment. This document details the genetic organization, enzymatic steps, and regulatory mechanisms governing the synthesis of this important secondary metabolite. Furthermore, it presents a compilation of quantitative data related to the pathway and provides detailed experimental protocols for the study of this compound biosynthesis, from gene cloning and protein expression to enzyme kinetics and product analysis. Visual diagrams generated using Graphviz are included to illustrate the biosynthetic and regulatory pathways, as well as experimental workflows, to facilitate a deeper understanding of this vital metabolic process. This guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in siderophore biosynthesis and its potential as a target for novel antimicrobial strategies.

Introduction

Erwinia chrysanthemi, a member of the Pectobacteriaceae family, is a phytopathogenic bacterium responsible for soft rot diseases in a wide range of plants. The ability of this bacterium to thrive and cause disease in the iron-limited environment of a plant host is critically dependent on its iron acquisition systems. A primary mechanism for iron scavenging is the production and secretion of high-affinity iron chelators known as siderophores. E. chrysanthemi produces the catecholate siderophore this compound, which is essential for its systemic virulence.[1]

This compound is a dipeptide composed of N-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine.[2][3] Its biosynthesis is a complex process involving a series of enzymatic reactions encoded by the cbs gene cluster. Understanding the intricacies of this pathway is not only fundamental to comprehending the pathogenicity of E. chrysanthemi but also presents opportunities for the development of novel antimicrobial agents that target bacterial iron metabolism.

This guide will provide a detailed exploration of the this compound biosynthesis pathway, covering the genetic basis, the enzymatic machinery, and the regulation of this crucial virulence mechanism.

The this compound Biosynthesis Pathway

The synthesis of this compound proceeds through two main stages: the production of the catecholate precursor, 2,3-dihydroxybenzoic acid (DHBA), from the primary metabolite chorismate, and the subsequent assembly of DHBA with D-lysine and L-serine by a non-ribosomal peptide synthetase (NRPS) machinery.

Genetic Organization: The fct-cbsCEBA Operon

The genes responsible for this compound biosynthesis and transport are organized in a cluster. A key component of this is the fct-cbsCEBA operon.[4] The genes within this operon are homologous to the ent genes responsible for enterobactin biosynthesis in Escherichia coli.

  • cbsC : Encodes an isochorismate synthase , which catalyzes the conversion of chorismate to isochorismate. This is the first committed step in DHBA biosynthesis.[5]

  • cbsE : Encodes a 2,3-dihydroxybenzoate-AMP ligase . This enzyme activates DHBA by adenylation, preparing it for subsequent covalent attachment to the NRPS.[6][7]

  • cbsB : Encodes a bifunctional enzyme with an N-terminal isochorismatase domain and a C-terminal aryl carrier protein (ArCP) domain. The isochorismatase domain hydrolyzes isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate. The ArCP domain is involved in the subsequent steps of DHBA synthesis and its transfer to the NRPS.[5]

  • cbsA : Encodes a 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase , which catalyzes the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to yield DHBA.[5][8]

Another important gene, cbsL (a putative NRPS component), is also associated with the this compound biosynthesis gene cluster, although its precise function and interaction with the other Cbs proteins require further elucidation. The assembly of the final this compound molecule from DHBA, D-lysine, and L-serine is carried out by a dedicated non-ribosomal peptide synthetase (NRPS) , which is likely encoded by one or more of the cbs genes, with cbsB being a prime candidate for housing at least part of this machinery.

Enzymatic Steps

The biosynthesis of this compound can be broken down into the following key enzymatic reactions:

  • Chorismate to Isochorismate: The pathway begins with the conversion of chorismate, a key intermediate of the shikimate pathway, to isochorismate. This reaction is catalyzed by the isochorismate synthase, CbsC.

  • Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate: The isochorismatase domain of the bifunctional CbsB enzyme hydrolyzes isochorismate to produce 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate.

  • 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHBA): The dehydrogenase CbsA oxidizes 2,3-dihydro-2,3-dihydroxybenzoate to form the catecholate precursor, DHBA.

  • Activation of DHBA: The 2,3-dihydroxybenzoate-AMP ligase, CbsE, activates DHBA by converting it to 2,3-dihydroxybenzoyl-adenylate, consuming one molecule of ATP in the process.

  • NRPS-mediated assembly: A multi-domain non-ribosomal peptide synthetase (NRPS) orchestrates the final assembly of this compound. This NRPS is predicted to have distinct modules for the activation and incorporation of D-lysine and L-serine. The activated DHBA is then transferred to the NRPS and linked to the D-lysine residue. Finally, L-serine is added to complete the tripeptide structure of this compound. The NRPS machinery includes adenylation (A) domains for substrate activation, thiolation (T) or peptidyl carrier protein (PCP) domains for covalent tethering and transport of intermediates, and condensation (C) domains for peptide bond formation. An epimerization (E) domain is also required for the conversion of L-lysine to D-lysine.

// Nodes for metabolites Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Isochorismate [label="Isochorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydrodihydroxybenzoate [label="2,3-dihydro-2,3-dihydroxybenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHBA [label="2,3-dihydroxybenzoate (DHBA)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHBA_AMP [label="DHBA-AMP", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Lysine [label="L-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; D_Lysine [label="D-Lysine", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Serine [label="L-Serine", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for enzymes CbsC [label="CbsC\n(Isochorismate synthase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CbsB_IC [label="CbsB\n(Isochorismatase domain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CbsA [label="CbsA\n(Dehydrogenase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CbsE [label="CbsE\n(DHBA-AMP ligase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRPS [label="NRPS\n(CbsB/CbsL)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the pathway Chorismate -> Isochorismate [label=" CbsC", arrowhead="vee"]; Isochorismate -> Dihydrodihydroxybenzoate [label=" CbsB (IC)", arrowhead="vee"]; Dihydrodihydroxybenzoate -> DHBA [label=" CbsA\n+ NAD+", arrowhead="vee"]; DHBA -> DHBA_AMP [label=" CbsE\n+ ATP", arrowhead="vee"]; DHBA_AMP -> NRPS; L_Lysine -> D_Lysine [label="Epimerase\n(within NRPS)"]; D_Lysine -> NRPS; L_Serine -> NRPS; NRPS -> this compound [label=" Condensation", arrowhead="vee"]; } Caption: The this compound biosynthesis pathway in Erwinia chrysanthemi.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to iron availability. In iron-replete conditions, the expression of the fct-cbsCEBA operon is repressed, preventing the unnecessary synthesis of the siderophore. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

The Fur Repressor

Fur is a global regulatory protein that acts as a transcriptional repressor in the presence of ferrous iron (Fe²⁺). When intracellular iron levels are high, Fur binds to Fe²⁺, which acts as a corepressor. The Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes.[9][10] This binding physically blocks the binding of RNA polymerase, thereby inhibiting transcription.

The fct Promoter and Fur Box

The promoter region of the fct-cbsCEBA operon contains a conserved Fur box sequence.[4][11] The consensus sequence for Fur boxes can vary between bacterial species but generally consists of a 19-bp inverted repeat.[12] Under iron-limiting conditions, Fe²⁺ dissociates from Fur. Apo-Fur (Fur without bound iron) has a low affinity for the Fur box, leading to the derepression of the fct-cbsCEBA operon and the subsequent synthesis of this compound.

Chrysobactin_Regulation

Quantitative Data

While specific kinetic parameters for the Cbs enzymes from E. chrysanthemi are not extensively reported, data from the homologous Ent enzymes in E. coli provide valuable insights into the efficiency of the pathway.

Enzyme (E. coli homolog)Substrate(s)Km (µM)kcat (s⁻¹)Reference
EntE (CbsE) 2,3-dihydroxybenzoate2.52.8[6][13]
ATP430[6][13]
holo-EntB-ArCP2.9[6][13]
EntA (CbsA) 2,3-dihydro-2,3-dihydroxybenzoate--
NAD⁺--
EntB (CbsB) Isochorismate--
EntC (CbsC) Chorismate--

Note: "-" indicates that specific data for these parameters were not found in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Cbs Proteins

This protocol describes the general workflow for producing and purifying the Cbs enzymes for in vitro characterization.

// Nodes for the workflow Gene_Cloning [label="1. Gene Cloning\n- Amplify cbs genes from E. chrysanthemi genomic DNA.\n- Ligate into an expression vector (e.g., pET with a His-tag).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transformation [label="2. Transformation\n- Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture_Growth [label="3. Culture Growth\n- Grow transformed E. coli in LB medium with appropriate antibiotic selection at 37°C.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="4. Protein Expression Induction\n- Induce protein expression with IPTG (e.g., 0.1-1 mM) at a lower temperature (e.g., 16-25°C) overnight.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Harvesting [label="5. Cell Harvesting and Lysis\n- Harvest cells by centrifugation.\n- Resuspend in lysis buffer and lyse cells (e.g., by sonication).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="6. Protein Purification\n- Clarify lysate by centrifugation.\n- Purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="7. Purity Analysis\n- Analyze purified protein by SDS-PAGE.", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges representing the workflow Gene_Cloning -> Transformation; Transformation -> Culture_Growth; Culture_Growth -> Induction; Induction -> Cell_Harvesting; Cell_Harvesting -> Purification; Purification -> Analysis; } Caption: Workflow for heterologous expression and purification of Cbs proteins.

Detailed Steps:

  • Gene Cloning:

    • Amplify the desired cbs gene from E. chrysanthemi genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest both the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

    • Ligate the digested gene into the vector.

    • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for positive clones.

    • Verify the correct insertion by colony PCR and DNA sequencing.

  • Protein Expression:

    • Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18°C) for 16-20 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Analyze the eluted fractions by SDS-PAGE to assess purity.

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[2][14][15][16]

Enzyme Assays

This assay measures the conversion of chorismate to isochorismate.

  • Principle: The production of isochorismate can be monitored by HPLC or through a coupled enzyme assay. In the coupled assay, the isochorismate produced is converted to salicylate by an isochorismate-pyruvate lyase (e.g., PchB from Pseudomonas aeruginosa), and the fluorescence of salicylate is measured.[17][18]

  • Reaction Mixture (Coupled Assay):

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1 µM purified isochorismate-pyruvate lyase

    • Varying concentrations of chorismate

    • Purified CbsC enzyme

  • Procedure:

    • Assemble the reaction mixture without the CbsC enzyme in a microplate well.

    • Initiate the reaction by adding the CbsC enzyme.

    • Monitor the increase in fluorescence (excitation ~305 nm, emission ~410 nm) over time.

    • Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

    • Determine kinetic parameters by varying the concentration of chorismate.

This assay measures the NAD⁺-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to DHBA.

  • Principle: The activity of CbsA is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.[5]

  • Reaction Mixture:

    • 100 mM Tris-HCl, pH 8.0

    • 1 mM NAD⁺

    • Varying concentrations of 2,3-dihydro-2,3-dihydroxybenzoate

    • Purified CbsA enzyme

  • Procedure:

    • Assemble the reaction mixture in a quartz cuvette.

    • Initiate the reaction by adding the CbsA enzyme.

    • Monitor the increase in absorbance at 340 nm using a spectrophotometer.

    • Calculate the initial reaction velocity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Determine kinetic parameters by varying the substrate concentration.

This assay measures the formation of the DHBA-adenylate intermediate.

  • Principle: This is a classic assay for adenylation domains. The formation of the aminoacyl-adenylate is reversible. The assay measures the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in a substrate-dependent manner.[19][20]

  • Reaction Mixture:

    • 50 mM HEPES, pH 7.5

    • 10 mM MgCl₂

    • 2 mM DTT

    • 2 mM ATP

    • 0.5 mM [³²P]PPi

    • Varying concentrations of 2,3-dihydroxybenzoate

    • Purified CbsE enzyme

  • Procedure:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a solution of activated charcoal in perchloric acid and pyrophosphate.

    • The charcoal binds the [³²P]ATP formed, while the unincorporated [³²P]PPi remains in solution.

    • Pellet the charcoal by centrifugation, wash to remove unbound pyrophosphate, and measure the radioactivity of the charcoal pellet using a scintillation counter.

    • Calculate the amount of [³²P]ATP formed to determine the enzyme activity.

A non-radioactive alternative involves coupling the release of pyrophosphate to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[21]

Conclusion

The this compound biosynthesis pathway in Erwinia chrysanthemi represents a fascinating and vital metabolic route that is intrinsically linked to the bacterium's ability to cause disease. The elucidation of the genes, enzymes, and regulatory networks involved provides a solid foundation for further research. The detailed experimental protocols and compiled data in this guide are intended to empower researchers to delve deeper into the mechanistic and kinetic aspects of this pathway. A thorough understanding of this compound biosynthesis will not only advance our knowledge of bacterial pathogenesis but may also pave the way for the development of novel anti-infective therapies that target this essential virulence factor. The continued study of this and other siderophore biosynthesis pathways holds significant promise for addressing the growing challenge of antibiotic resistance.

References

Chrysobactin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysobactin is a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly known as Erwinia chrysanthemi) and other related species.[1] As a high-affinity iron chelator, it plays a crucial role in microbial iron acquisition, which is essential for bacterial survival, proliferation, and virulence.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its role in iron uptake. All quantitative data are summarized in structured tables for ease of reference.

Physicochemical Properties

This compound, with the IUPAC name (2S)-2-[[(2R)-6-amino-2-[(2,3-dihydroxybenzoyl)amino]hexanoyl]amino]-3-hydroxypropanoic acid, is composed of a 2,3-dihydroxybenzoyl group linked to a dipeptide of D-lysine and L-serine.[1][4] This structure is fundamental to its function as a siderophore, with the catecholate hydroxyl groups being the primary sites for iron coordination.[2][5]

Structural and General Properties
PropertyValueReference(s)
Chemical Formula C₁₆H₂₃N₃O₇[6]
Molecular Weight 369.37 g/mol [1][6]
Exact Mass 369.1536 Da[1][6]
CAS Number 120124-51-8[6]
Appearance Solid powder[6]
Solubility Soluble in DMSO[6]
Purity >98% (commercially available)[6]
Storage Conditions Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).[6]
Shelf Life >3 years if stored properly[6]
Spectroscopic Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to confirm the molecular formula of this compound.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is critical for its structural elucidation.

Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD [8]

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
DHBA
1'117.8
2'146.4
3'148.9
4'118.96.8 (t, J=7.8 Hz)
5'120.37.2 (d, J=7.8 Hz)
6'119.57.4 (d, J=7.8 Hz)
C=O170.1
D-Lysine
α54.64.6 (t, J=6.5 Hz)
β32.11.9 (m), 1.8 (m)
γ23.81.5 (m)
δ28.11.7 (m)
ε40.52.9 (t, J=7.5 Hz)
C=O174.4
L-Serine
α53.84.5 (t, J=4.0 Hz)
β65.83.9 (dd, J=11.5, 4.0 Hz), 3.8 (dd, J=11.5, 4.0 Hz)
C=O172.5

Biological Function and Signaling Pathway

This compound's primary biological role is to sequester ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell. This process is crucial in iron-limited conditions, such as within a host organism, and is directly linked to the bacterium's pathogenicity.[7]

The iron uptake mechanism involves the following key steps:

  • Secretion: Under iron-deficient conditions, D. dadantii synthesizes and secretes this compound into the extracellular environment.

  • Chelation: The catecholate moiety of this compound binds with high affinity to Fe³⁺, forming a stable ferric-chrysobactin complex. At neutral pH, this can exist as a mixture of bis and tris complexes.[5][9]

  • Recognition and Transport: The ferric-chrysobactin complex is recognized by a specific outer membrane receptor protein, Fct, in D. dadantii.[2][3] This initiates the transport of the complex across the outer membrane.

  • Internalization and Iron Release: Following transport into the periplasm, the complex is further transported across the inner membrane into the cytoplasm. Inside the cell, iron is released from the complex, likely through a reduction of Fe³⁺ to the more soluble Fe²⁺ state, making it available for various metabolic processes.[2][3]

Chrysobactin_Iron_Uptake cluster_extracellular Extracellular Environment cluster_bacterial_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Ferricthis compound Ferric-Chrysobactin Complex This compound->Ferricthis compound Chelation Fe3_ext Fe³⁺ (Iron) Fe3_ext->Ferricthis compound Fct Fct Receptor Ferricthis compound->Fct Recognition FerricChrysobactin_peri Ferric-Chrysobactin Fct->FerricChrysobactin_peri Transport InnerTransport Inner Membrane Transporter FerricChrysobactin_peri->InnerTransport Fe2_int Fe²⁺ InnerTransport->Fe2_int Iron Release (Reduction) Chrysobactin_recycled This compound InnerTransport->Chrysobactin_recycled Metabolism Metabolic Processes Fe2_int->Metabolism

Figure 1: this compound-mediated iron uptake pathway in D. dadantii.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound

This protocol is adapted from the method described for isolating this compound from Dickeya chrysanthemi EC16.[7]

3.1.1. Bacterial Culture and Siderophore Production

  • Inoculation: Inoculate a single colony of D. chrysanthemi EC16 into 200 mL of Difco Luria Bertani (LB) Miller medium and grow overnight at 30°C with shaking at 180 RPM.

  • Siderophore Production: Inoculate 10 mL of the overnight culture into 2 L of a low-iron minimal nutrient medium (pH 7.4) containing:

    • 0.1 M NaCl

    • 0.01 M KCl

    • 0.8 mM MgSO₄

    • 0.02 M NH₄Cl

    • 23.8 mM Citric acid

    • 0.02 M Na₂HPO₄

    • 41 mM Glycerol

  • Incubation: Grow the culture in 4 L acid-washed Erlenmeyer flasks at room temperature on an orbital shaker at 180 RPM for approximately 48 hours.

  • Harvesting: Remove the bacterial cells by centrifugation at 6000 RPM for 30 minutes.

3.1.2. Extraction

  • Resin Adsorption: Add Amberlite XAD-2 resin (approximately 100 g/L) to the cell-free supernatant and shake for 3 hours at 120 RPM.

  • Washing: Filter off the supernatant and transfer the resin to a glass chromatography column (2 cm internal diameter). Wash the resin with 2 L of doubly deionized H₂O.

  • Elution: Elute the siderophores with 400 mL of 100% methanol.

  • Concentration: Concentrate the methanol eluent under vacuum.

3.1.3. Purification by RP-HPLC

  • Preparative RP-HPLC:

    • Column: Vydac C₄ column (22 mm i.d. × 250 mm length).

    • Mobile Phase A: Doubly deionized H₂O with 0.05% trifluoroacetic acid (TFA).

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 100% A to 50% B over 57 minutes.

    • Detection: Monitor the eluent at 215 nm.

    • Fraction Collection: Collect fractions manually and concentrate under vacuum. Identify siderophore-containing fractions using the CAS assay.

  • Semi-preparative RP-HPLC:

    • Column: Vydac C₄ column (10 mm i.d. × 250 mm length).

    • Method: Use the same gradient program as the preparative step.

    • Final Product: Lyophilize the purified fractions and store at -80°C. This compound typically elutes at approximately 23.2 minutes under these conditions.[7]

Experimental_Workflow A Bacterial Culture (D. chrysanthemi EC16) B Centrifugation (Cell Removal) A->B C Supernatant Collection B->C D Amberlite XAD-2 Extraction C->D E Methanol Elution D->E F Concentration E->F G Preparative RP-HPLC F->G H Fraction Collection (CAS Assay) G->H I Semi-preparative RP-HPLC H->I J Lyophilization I->J K Pure this compound J->K

References

Chrysobactin: A Technical Guide to its Natural Variants and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysobactin, a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya chrysanthemi (formerly Erwinia chrysanthemi), plays a crucial role in iron acquisition and virulence.[1] Its unique structure, N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine, has garnered interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known natural variants and synthetic derivatives of this compound. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of associated biological pathways and workflows to facilitate further research and development in this area.

Introduction

Iron is an essential nutrient for most living organisms, participating in a wide range of metabolic processes. However, the bioavailability of iron in the environment is often limited. To overcome this, many microorganisms synthesize and secrete high-affinity iron-chelating molecules known as siderophores. This compound is one such siderophore, essential for the systemic virulence of D. chrysanthemi.[2] The ability of this compound and its analogs to sequester iron makes them attractive candidates for the development of antimicrobial agents, either by acting as "Trojan horses" to deliver antibiotics into bacterial cells or by creating an iron-deficient environment that inhibits bacterial growth. This guide explores the known landscape of this compound's natural diversity and the efforts to create synthetic analogs with tailored properties.

Natural Variants of this compound

Several natural variants of this compound have been isolated from Dickeya chrysanthemi EC16, showcasing the biosynthetic versatility of this bacterium. These variants are all based on the core this compound monomer.

Monomeric this compound
  • Structure: N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine[1]

  • Function: Acts as a primary siderophore for iron uptake in D. chrysanthemi.[1]

This compound Oligomers

D. chrysanthemi EC16 also produces oligomeric forms of this compound, which are thought to have different iron-chelating efficiencies and receptor affinities.[1]

  • Dithis compound: A linear dimer of this compound.[1]

  • Linear Trithis compound: A linear trimer of this compound.[1]

  • Cyclic Trithis compound: A cyclic trimer of this compound, where the three monomers are linked by a triserine lactone backbone. This cyclic structure is anticipated to have a much higher affinity for Fe(III) compared to the monomeric form.[1]

Synthetic Derivatives and Analogs

The synthesis of this compound has been achieved, paving the way for the creation of derivatives with modified properties.[2] However, the available literature on synthetic derivatives with comprehensive biological data is limited. Research has primarily focused on the synthesis of this compound itself and the study of its iron-chelating properties.

Note: Extensive searches for synthetic derivatives of this compound with quantitative biological data (e.g., antimicrobial activity, iron chelation constants) did not yield specific examples beyond the natural variants. The scientific literature to date appears to focus more on the natural forms and the fundamental aspects of this compound's function.

Quantitative Data

Due to the limited information on synthetic derivatives, this section focuses on the known quantitative aspects of this compound and its natural variants.

Table 1: Physicochemical Properties of this compound and its Natural Variants

CompoundMolecular FormulaMolecular Weight (Da)
This compoundC16H24N3O7369.38
Dithis compoundC32H44N6O13720.72
Linear Trithis compoundC48H65N9O191071.07
Cyclic Trithis compoundC48H63N9O181053.06

Data sourced from PubChem and scientific literature.[1]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of optically pure this compound has been described. The general workflow involves the coupling of protected building blocks followed by deprotection.

Protocol 5.1.1: Synthesis of this compound

  • Preparation of Protected Precursors:

    • Synthesize the N-hydroxysuccinimide ester of α-N-(2,3-dibenzyloxybenzoyl)-ε-N-Cbz-D-lysine.

    • Prepare L-serine benzyl ester.

  • Coupling Reaction:

    • Couple the activated lysine derivative with the serine benzyl ester in a suitable organic solvent (e.g., dimethylformamide).

  • Deprotection:

    • Remove the benzyl and Cbz protecting groups via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Purification:

    • Purify the final product using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Siderophore Activity Assay (Chrome Azurol S - CAS Assay)

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

Protocol 5.2.1: CAS Agar Plate Assay for Siderophore Detection

  • Preparation of CAS Agar:

    • Prepare a solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl3.

    • Autoclave a suitable growth medium (e.g., LB agar) and cool to approximately 50°C.

    • Aseptically mix the CAS dye solution with the molten agar.

    • Pour the CAS agar into sterile petri dishes.

  • Inoculation:

    • Spot bacterial cultures onto the surface of the CAS agar plates.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the bacteria (e.g., 28-37°C) for 24-72 hours.

  • Observation:

    • Siderophore production is indicated by a color change of the agar from blue to orange/yellow around the bacterial colonies. The diameter of the halo can be used for semi-quantitative analysis.[3]

Protocol 5.2.2: Liquid CAS Assay for Siderophore Quantification

  • Preparation of CAS Shuttle Solution:

    • Prepare the CAS/HDTMA/FeCl3 solution as for the agar plate assay.

  • Sample Preparation:

    • Grow bacterial cultures in an iron-limited medium.

    • Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

  • Assay:

    • Mix the culture supernatant with the CAS shuttle solution in a microplate well or a cuvette.

    • Incubate at room temperature for a defined period (e.g., 20 minutes).

  • Measurement:

    • Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (medium without siderophores) indicates the presence of siderophores. The quantity of siderophores can be calculated relative to a standard siderophore like deferoxamine mesylate.

Signaling Pathways and Workflows

This compound-Mediated Iron Uptake in Dickeya chrysanthemi

The uptake of ferric-chrysobactin in Gram-negative bacteria like D. chrysanthemi is a multi-step process involving specific outer membrane receptors and transport proteins.

Chrysobactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm Fe3 Fe(III) Ferricthis compound Ferric-Chrysobactin Fe3->Ferricthis compound Chelation This compound This compound This compound->Ferricthis compound Fct Fct Receptor Ferricthis compound->Fct Binding OM Outer Membrane IM Inner Membrane ABC_transporter ABC Transporter Fct->ABC_transporter Transport across Periplasm TonB_complex TonB-ExbB-ExbD Complex TonB_complex->Fct Energy Transduction Fe2 Fe(II) ABC_transporter->Fe2 Transport & Reduction Releasedthis compound Apo-Chrysobactin ABC_transporter->Releasedthis compound Release Metabolism Cellular Metabolism Fe2->Metabolism Releasedthis compound->this compound Recycling (potential)

Caption: this compound-mediated iron uptake pathway.

Experimental Workflow for Synthesis and Evaluation of this compound Analogs

The development of novel this compound derivatives follows a logical experimental workflow from synthesis to biological characterization.

Experimental_Workflow A Design of Analogs B Chemical Synthesis A->B C Purification (HPLC) B->C D Structural Characterization (NMR, MS) C->D E Iron Chelation Assay (CAS Assay) D->E F Antimicrobial Activity (MIC Determination) D->F G Cytotoxicity Assay D->G H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H I Lead Optimization H->I I->A

Caption: Workflow for this compound analog development.

Conclusion and Future Directions

This compound and its natural variants represent a promising class of molecules for the development of novel therapeutics. While the synthesis of the parent compound is established, the exploration of synthetic derivatives remains a largely untapped area of research. Future work should focus on the rational design and synthesis of this compound analogs with improved iron chelation, selective antimicrobial activity, and favorable pharmacokinetic properties. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on such endeavors. A deeper understanding of the structure-activity relationships of this compound derivatives will be critical in unlocking their full therapeutic potential.

References

The Ecological Significance of Chrysobactin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds produced by microorganisms to scavenge for iron in iron-limiting environments. Chrysobactin, a catecholate-type siderophore produced by the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi), plays a crucial role in the bacterium's ability to acquire iron, a vital nutrient for its growth and virulence. This technical guide provides an in-depth analysis of the ecological significance of this compound production, focusing on its role in iron acquisition, microbial competition, and plant-microbe interactions. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in microbiology, plant pathology, and drug development.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in various cellular processes, including respiration, DNA synthesis, and nitrogen fixation. However, in aerobic environments, iron primarily exists in the insoluble ferric (Fe³⁺) state, limiting its bioavailability. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, with the production of siderophores being a key strategy.

This compound is a well-characterized siderophore produced by Dickeya dadantii, a bacterium responsible for soft rot diseases in a wide range of plants. The production of this compound is tightly regulated by iron availability and is a critical determinant of the bacterium's virulence. Understanding the ecological significance of this compound production provides insights into microbial pathogenesis, competition dynamics in microbial communities, and the intricate interactions between plants and microbes. This guide delves into the multifaceted roles of this compound, presenting key data and methodologies for its study.

Data Presentation: Quantitative Analysis of this compound Function

The following tables summarize key quantitative data related to the iron acquisition properties of this compound.

Table 1: Iron Acquisition Kinetics of Ferric-Chrysobactin in Dickeya dadantii

ParameterValueReference
Apparent K_m~30 nM[1]
V_max~90 pmol/mg·min[1]

Table 2: Iron Binding Affinity of this compound

ParameterValueReference
pM for Fe(III)-Chrysobactin₃~17.3[1]

Table 3: Impact of this compound on Dickeya dadantii Virulence

ConditionObservationReference
This compound-deficient mutantDelayed appearance of soft rot symptoms on African violets[2]
This compound-deficient mutantLimited bacterial proliferation in infected plant tissues[2]

Signaling Pathways and Regulatory Networks

The production of this compound is a tightly regulated process, primarily controlled by the availability of iron. The key regulator in this process is the Ferric Uptake Regulator (Fur) protein.

Fur-Mediated Regulation of this compound Biosynthesis

In iron-replete conditions, the Fur protein, complexed with Fe²⁺, acts as a transcriptional repressor. It binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, thereby blocking their transcription. Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change in the protein and its detachment from the DNA. This derepression allows for the transcription of genes involved in siderophore biosynthesis and uptake.

The genes responsible for this compound biosynthesis (cbs) and transport (fct) in Dickeya dadantii are organized in an operon and are under the negative control of Fur. The promoter region of the fct outer membrane receptor gene contains a Fur-binding site, which confers iron regulation.[3][4]

Fur_Regulation_of_this compound cluster_iron_replete Iron-Replete Conditions cluster_iron_limited Iron-Limited Conditions Fe2+ Fe2+ Fur_active Fur-Fe2+ Complex Fe2+->Fur_active Fur_box Fur Box Fur_active->Fur_box Binds to Transcription_repressed Transcription Repressed cbs_genes cbs Genes (this compound Biosynthesis) fct_gene fct Gene (Receptor) Fur_inactive Apo-Fur (Inactive) Fur_box2 Fur Box Fur_inactive->Fur_box2 Dissociates from Transcription_active Transcription Active cbs_genes2 cbs Genes (this compound Biosynthesis) This compound This compound Production cbs_genes2->this compound fct_gene2 fct Gene (Receptor)

Caption: Fur-mediated regulation of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores. It is based on the principle that siderophores have a higher affinity for iron than the CAS dye, causing a color change from blue to orange.

Materials:

  • CAS Assay Solution:

    • Solution 1: 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

    • Solution 2: 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3: 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.

    • Slowly add Solution 1 to Solution 2 while stirring, then slowly add Solution 3. Autoclave and store in a dark bottle.

  • CAS Agar Plates:

    • Prepare a suitable minimal medium agar (e.g., M9 minimal agar) and autoclave.

    • Cool the agar to ~50°C.

    • Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar).

    • Pour the plates and allow them to solidify.

Protocol:

  • Culture the bacterial strain of interest in an iron-limited liquid medium.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • Spot a small volume (e.g., 10 µl) of the supernatant onto a CAS agar plate.

  • Incubate the plate at the optimal growth temperature for the bacterium.

  • Observe the plate for the formation of an orange halo around the spot, indicating siderophore production.

  • For quantification, mix the culture supernatant with the CAS assay solution in a 1:1 ratio in a microplate well.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (medium without bacteria) indicates siderophore activity.

  • Siderophore units can be calculated as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (control) and As is the absorbance of the sample.

In Vitro Microbial Competition Assay

This protocol assesses the competitive advantage conferred by this compound production.

Materials:

  • Wild-type Dickeya dadantii (this compound producer).

  • A this compound-deficient mutant of D. dadantii.

  • A competitor bacterial species (e.g., another rhizosphere bacterium).

  • Iron-limited and iron-replete agar media.

Protocol:

  • Grow liquid cultures of the wild-type D. dadantii, the mutant, and the competitor to a standardized cell density (e.g., OD₆₀₀ of 1.0).

  • On an iron-limited agar plate, streak a line of the competitor bacterium down the center.

  • On one side of the competitor streak, spot a small volume of the wild-type D. dadantii culture.

  • On the other side of the competitor streak, spot an equal volume of the this compound-deficient mutant culture.

  • Incubate the plate at an appropriate temperature.

  • Observe the zone of inhibition of the competitor's growth around the D. dadantii spots. A larger zone of inhibition around the wild-type strain compared to the mutant indicates a competitive advantage due to this compound production.

  • For a quantitative assessment, co-culture the wild-type or mutant D. dadantii with the competitor in iron-limited liquid medium at a known initial ratio.

  • After a defined incubation period, plate serial dilutions of the co-culture on selective media to determine the final population densities of each species.

  • Calculate the competitive index to quantify the advantage of the wild-type strain.

Plant Growth Promotion Assay

This protocol evaluates the ability of this compound to promote plant growth.

Materials:

  • Wild-type Dickeya dadantii.

  • A this compound-deficient mutant of D. dadantii.

  • A non-pathogenic, this compound-producing bacterium (optional, as a positive control for growth promotion without disease).

  • Plant seeds (e.g., a model plant like Arabidopsis thaliana or a host plant of D. dadantii).

  • Sterile soil or growth medium with low iron availability.

Protocol:

  • Surface-sterilize the plant seeds.

  • Prepare bacterial suspensions of the wild-type, mutant, and control strains, and wash the cells to remove any pre-formed siderophores.

  • Inoculate the seeds with the bacterial suspensions. Include an uninoculated control.

  • Plant the seeds in individual pots containing the low-iron soil/medium.

  • Grow the plants under controlled environmental conditions (light, temperature, humidity).

  • After a specified growth period (e.g., 3-4 weeks), carefully harvest the plants.

  • Measure various growth parameters, including:

    • Shoot and root length.

    • Fresh and dry weight of shoots and roots.

    • Chlorophyll content.

  • Statistically compare the growth parameters of plants inoculated with the different bacterial strains to the uninoculated control. An increase in growth parameters in plants inoculated with the wild-type strain compared to the mutant and the control would indicate a plant growth-promoting effect of this compound.

Conclusion

This compound production is a key ecological strategy employed by Dickeya dadantii to thrive in iron-limited environments. Its high affinity for iron enables efficient nutrient acquisition, which is directly linked to the bacterium's virulence and its ability to cause disease in plants. Furthermore, by sequestering iron, this compound can act as a competitive tool, inhibiting the growth of other microorganisms in the same ecological niche. While its primary role in the context of D. dadantii is pathogenic, the principles of siderophore-mediated iron acquisition and competition are broadly applicable to understanding microbial community dynamics and plant-microbe interactions. The methodologies and data presented in this guide provide a solid foundation for further research into the multifaceted roles of this compound and other siderophores, with potential applications in the development of novel antimicrobial agents and strategies for sustainable agriculture.

References

Methodological & Application

Application Notes and Protocols for Chrysobactin Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysobactin is a catechol-type siderophore produced by various bacteria, notably the plant pathogen Dickeya dadantii (formerly known as Erwinia chrysanthemi), to acquire iron from the environment.[1][2][3] As iron acquisition is crucial for bacterial survival and virulence, this compound and its transport system are potential targets for developing novel antimicrobial agents.[4] Structurally, this compound is N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine.[1][2] These application notes provide detailed protocols for the isolation and purification of this compound from bacterial cultures.

Data Presentation

Table 1: Quantitative Yield of this compound and Related Siderophores
Producing OrganismCulture Volume (L)CompoundYield (mg)Source
Dickeya chrysanthemi EC162This compound1.0[5]
Dickeya chrysanthemi EC162Cyclic trithis compound1.5[5]
Dickeya chrysanthemi EC162Linear trithis compound & Dithis compound0.5[5]

Experimental Workflows and Logical Relationships

This compound Isolation and Purification Workflow

Chrysobactin_Isolation_Workflow culture Bacterial Culture (e.g., Dickeya dadantii) supernatant Cell-Free Supernatant culture->supernatant Centrifugation resin Solid Phase Extraction (Amberlite XAD-2/4 Resin) supernatant->resin Incubation elution Elution with Methanol resin->elution concentration Concentration (Vacuum) elution->concentration purification Chromatographic Purification concentration->purification hplc RP-HPLC purification->hplc affinity Boronate Affinity Chromatography purification->affinity size_exclusion Size Exclusion (Sephadex G-10) purification->size_exclusion analysis Pure this compound hplc->analysis affinity->analysis size_exclusion->analysis

Caption: Workflow for this compound isolation and purification.

Mechanism of this compound-Mediated Iron Uptake

Chrysobactin_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_intracellular Cytoplasm Fe3 Fe³⁺ (Iron) FerricChryso Ferric-chrysobactin Complex Fe3->FerricChryso Chryso Apo-chrysobactin Chryso->FerricChryso Chelation FctReceptor Fct Outer Membrane Receptor FerricChryso->FctReceptor Binding & Transport FerricChryso_in Ferric-chrysobactin FctReceptor->FerricChryso_in Fe2 Fe²⁺ (Iron) FerricChryso_in->Fe2 Iron Release (Reduction) ApoChryso_in Apo-chrysobactin FerricChryso_in->ApoChryso_in Iron Release Metabolism Cellular Metabolism Fe2->Metabolism

References

Application Notes and Protocols for the Chemical Synthesis of Chrysobactin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical synthesis of chrysobactin, a siderophore essential for the virulence of the plant pathogenic bacterium Dickeya chrysanthemi, and its analogs.[1][2] The protocols outlined below are based on established synthetic methodologies, offering a guide for the efficient laboratory-scale production of these compounds for further research and development.

Introduction to this compound

This compound is a catechol-type siderophore with the chemical structure N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine.[3][4][5] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Due to its crucial role in bacterial iron acquisition, this compound and its analogs are of significant interest in the development of novel antimicrobial agents and in studying bacterial virulence mechanisms.[2][6]

Chemical Synthesis of this compound

Two primary synthetic routes for this compound have been reported, achieving high purity and yields.

Method 1: High-Yield Synthesis via N-Hydroxysuccinimide Ester Coupling

This method reports a high overall yield of 98% for optically pure this compound.[1] The key steps involve the coupling of a protected lysine derivative with a protected serine derivative, followed by deprotection.

Experimental Protocol:

  • Activation of Protected Lysine: α-N-(2,3-dibenzyloxybenzoyl)-ε-N-Cbz-D-lysine is reacted with N-hydroxysuccinimide to form the corresponding N-hydroxysuccinimide (NHS) ester.

  • Coupling Reaction: The activated NHS ester of the protected lysine is then coupled with L-serine benzyl ester.

  • Deprotection: The resulting protected dipeptide is deprotected via hydrogenolysis to yield this compound.[1]

Method 2: Synthesis via EEDQ Coupling

This alternative method provides a good yield of approximately 65%.[4][7] It utilizes N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as the coupling agent.

Experimental Protocol:

  • Preparation of Protected Lysine: N2-(2,3-dibenzoylbenzoic acid)-CBZ-lysine is prepared and purified.

  • Coupling Reaction: Molar equivalents of the protected lysine, serine benzyl ester, and triethylamine are dissolved in acetonitrile. EEDQ is added, and the solution is stirred overnight at room temperature.[4]

  • Work-up and Purification: The reaction mixture is evaporated and redissolved in ethyl acetate. The organic phase is washed sequentially with 10% citric acid, saturated ammonium carbonate, and brine. After drying with MgSO4 and filtration, the solvent is evaporated.[4][7]

  • Hydrogenation (Deprotection): The resulting oil is dissolved in ethanol containing one molar equivalent of HCl. Hydrogenation is carried out overnight using 5% palladium chloride on activated carbon as a catalyst.[4][7]

  • Final Purification: The crude product is precipitated from ethyl acetate and further purified by chromatography on Sephadex G-10 and DEAE-trisacryl M to obtain pure this compound.[4][7]

Quantitative Data Summary for this compound Synthesis

MethodKey Coupling ReagentOverall YieldPurityReference
1N-Hydroxysuccinimide98%High diastereomeric purity[1]
2EEDQ~65%Pure[4][7]

Synthesis of this compound Analogs: Cyclic Trithis compound

The synthesis of cyclic analogs of this compound, such as cyclic trithis compound, has been achieved through established peptide coupling methodologies.[8] These analogs are valuable for studying structure-activity relationships and the coordination chemistry of iron.

Experimental Protocol for Cyclic Trithis compound Diastereomers:

This synthesis involves the construction of two key amide bonds to form a linear precursor, followed by macrolactamization and deprotection.[8]

  • Amide Bond Formation: A chiral triamine is reacted with Boc-Lys(Z)-OH using HATU as a coupling agent and DIPEA as a base to afford an intermediate.

  • Nα-Boc Deprotection: The Nα-Boc protecting groups are removed.

  • Second Amide Coupling: The resulting amine is coupled to benzyl-protected 2,3-dihydroxybenzoic acid. This two-step process yields the linear precursor in approximately 81% yield.[8]

  • Global Deprotection: The linear precursor undergoes global deprotection via hydrogenolysis over 10% Pd/C to yield the final enantiopure cyclic trithis compound analog.[8]

Quantitative Data for this compound-Mediated Iron Transport

The biological activity of this compound is intrinsically linked to its ability to transport iron into bacterial cells. Kinetic parameters for this process have been determined in Erwinia chrysanthemi.[6]

ParameterValueUnit
Apparent Km~30nM
Apparent Vmax~90pmol/mg·min

Visualizing Synthetic and Biological Pathways

Diagram 1: General Workflow for this compound Synthesis

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection cluster_purification Purification Lys D-Lysine ProtectedLys Protected D-Lysine Lys->ProtectedLys Ser L-Serine ProtectedSer Protected L-Serine Ser->ProtectedSer DHBA 2,3-Dihydroxy- benzoic Acid DHBA->ProtectedLys Coupling Peptide Coupling (e.g., NHS ester or EEDQ) ProtectedLys->Coupling ProtectedSer->Coupling Deprotection Hydrogenolysis Coupling->Deprotection Purification Chromatography Deprotection->Purification This compound This compound Purification->this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Diagram 2: Role of this compound in Bacterial Iron Uptake

G cluster_extracellular Extracellular Environment cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Bacterium Bacterium (e.g., D. chrysanthemi) Chrysobactin_secreted This compound (Siderophore) Bacterium->Chrysobactin_secreted Secretion Ferrithis compound Ferri-Chrysobactin Complex Chrysobactin_secreted->Ferrithis compound Chelation Fe3 Fe(III) (Insoluble) Fe3->Ferrithis compound Receptor Outer Membrane Receptor Ferrithis compound->Receptor Binding Transport Iron Transport System Receptor->Transport Internalization Fe2 Fe(II) (Soluble) Transport->Fe2 Iron Release (Reduction) Metabolism Cellular Metabolism & Virulence Fe2->Metabolism

Caption: The role of this compound in iron acquisition and virulence.

References

Application Note: Mass Spectrometry Analysis of Chrysobactin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysobactin is a catechol-type siderophore produced by the plant pathogen Dickeya chrysanthemi (formerly Erwinia chrysanthemi) to facilitate iron acquisition, a process crucial for its virulence.[1][2][3] Structurally, it is N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine.[1][2] Beyond its monomeric form, D. chrysanthemi also produces related compounds, including linear and cyclic di- and tri-meric forms (dithis compound and trithis compound), which are composed of repeating this compound units.[4] The analysis and quantification of this compound and its derivatives are essential for understanding bacterial pathogenesis and for the development of novel antimicrobial agents that could interfere with iron uptake. This application note provides detailed protocols for the analysis of this compound using mass spectrometry.

Structural and Mass Spectrometric Properties

This compound and its related compounds can be effectively identified and characterized using electrospray ionization mass spectrometry (ESI-MS). The high-resolution mass and tandem mass spectrometry (MS/MS) fragmentation patterns are key to their identification.

Table 1: Molecular Weights and Key ESI-MS Data for this compound and its Derivatives [4][5]

CompoundMolecular FormulaMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key MS/MS Fragment Ions (m/z)
This compoundC₁₆H₂₃N₃O₇369.37370.17265.12, 234.15, 137.03, 129.11
Dithis compound (linear dimer)C₃₂H₄₄N₆O₁₃720.72721.32457.21, 265.13
Linear Trithis compoundC₄₈H₆₅N₉O₁₉1071.071072.50-
Cyclic Trithis compoundC₄₈H₅₇N₉O₁₈1053.021054.44790.32, 265.12, 703.30, 352.16

Experimental Protocols

Sample Preparation: Isolation and Purification of this compound from Bacterial Culture

This protocol is adapted from the methods described for the isolation of siderophores from Dickeya chrysanthemi EC16.[4]

Materials:

  • Dickeya chrysanthemi EC16 culture

  • Low-iron media

  • Amberlite XAD-2 resin

  • Methanol (MeOH)

  • Water (doubly deionized)

  • Trifluoroacetic acid (TFA)

  • Preparative and semi-preparative C4 RP-HPLC columns

  • Lyophilizer

Procedure:

  • Culture Growth: Grow D. chrysanthemi EC16 in a low-iron medium to induce siderophore production.

  • Extraction:

    • Centrifuge the culture to remove bacterial cells.

    • Pass the supernatant through a column packed with Amberlite XAD-2 resin.

    • Wash the resin with 2 L of doubly deionized water to remove salts and other hydrophilic impurities.[4]

    • Elute the siderophores from the resin with 400 mL of 100% methanol.[4]

    • Concentrate the methanol eluent under vacuum.[4]

  • Purification by RP-HPLC:

    • Perform an initial purification step on a preparative C4 RP-HPLC column.[4]

    • Use a gradient of water (with 0.05% TFA) and methanol. A suggested gradient is from 100% water to 50% methanol over 57 minutes.[4]

    • Monitor the eluent at 215 nm.[4]

    • Collect fractions and test for siderophore activity using a CAS assay.

    • Further purify the positive fractions on a semi-preparative C4 column using the same gradient.[4]

    • Lyophilize the purified fractions and store them at -80 °C.[4]

LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound using a liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a QTOF or triple quadrupole instrument).[4][5]

LC Conditions:

  • Column: A C18 reversed-phase column is suitable for the separation of these compounds (e.g., Waters BEH C18).[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid.

  • Gradient: A linear gradient from 0% to 30% B over 10 minutes can be used as a starting point.[5]

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for analytical columns).

  • Injection Volume: 5-10 µL.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 300-350 °C.

  • Collision Gas: Argon.[4]

  • Collision Energy: For MS/MS analysis, a collision energy of around 15 eV can be used as a starting point, but this should be optimized for the specific instrument and compound.[5]

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in the m/z range of 100-1200 to detect the protonated molecules of this compound and its derivatives.

    • Tandem MS (MS/MS): Perform product ion scans on the [M+H]⁺ ions of interest (m/z 370.17, 721.32, 1072.50, and 1054.44) to confirm their identity based on their fragmentation patterns.

Data Presentation

Table 2: ESI-MS/MS Fragmentation of this compound and its Derivatives [4]

Precursor Ion [M+H]⁺ (m/z)CompoundFragment Ions (m/z)Interpretation of Fragment Loss
370.17This compound265.12Loss of Serine
234.15Loss of Dihydroxybenzoyl (DHB)
137.03Loss of Serine-Lysine
129.11Loss of DHB-Serine
721.32Dithis compound457.21(Ser)₂-Lys-DHB
265.13DHB-Lys
1054.44Cyclic Trithis compound790.32Loss of a DHB-Lys unit
265.12DHB-Lys unit
703.30Two-thirds of the cyclic trimer
352.16One-third of the cyclic trimer

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis culture Bacterial Culture (D. chrysanthemi EC16) extraction Solid Phase Extraction (XAD-2 Resin) culture->extraction Supernatant purification RP-HPLC Purification (C4 Column) extraction->purification Methanol Eluate lyophilization Lyophilization purification->lyophilization Purified Fractions lc_separation LC Separation (C18 Column) lyophilization->lc_separation Reconstituted Sample esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization ms1_scan Full Scan MS (m/z 100-1200) esi_ionization->ms1_scan ms2_scan Tandem MS (MS/MS) (Fragmentation) ms1_scan->ms2_scan Precursor Ion Selection quantification Quantification (Peak Area Integration) ms1_scan->quantification identification Compound Identification (Accurate Mass & Fragmentation) ms2_scan->identification

Caption: Experimental workflow for this compound analysis.

chrysobactin_fragmentation cluster_fragments Major MS/MS Fragments This compound This compound [M+H]⁺ m/z 370.17 frag1 m/z 265.12 (Loss of Serine) This compound->frag1 frag2 m/z 234.15 (Loss of DHB) This compound->frag2 frag3 m/z 137.03 (Loss of Ser-Lys) This compound->frag3 frag4 m/z 129.11 (Loss of DHB-Ser) This compound->frag4

Caption: this compound MS/MS fragmentation pathway.

Conclusion

The protocols and data presented here provide a comprehensive guide for the mass spectrometric analysis of this compound and its derivatives. The use of LC-MS/MS allows for the sensitive and specific detection and identification of these siderophores, which is critical for research into bacterial virulence and the development of new therapeutic strategies. The detailed fragmentation data serves as a reliable reference for compound confirmation.

References

Application Notes & Protocols for HPLC-Based Purification and Quantification of Chrysobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and quantification of the siderophore chrysobactin using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be readily implemented in a laboratory setting.

Introduction to this compound

This compound is a catechol-type siderophore produced by various bacteria, including the plant pathogen Dickeya chrysanthemi (formerly Erwinia chrysanthemi), to acquire iron from the environment.[1][2] Its structure consists of L-serine, D-lysine, and 2,3-dihydroxybenzoic acid (DHBA).[1] The ability of bacteria to sequester iron via siderophores like this compound is often linked to their virulence, making the study of these molecules crucial for understanding bacterial pathogenesis and developing novel therapeutic strategies.

Preparative HPLC for this compound Purification

This section outlines a protocol for the isolation and purification of this compound from bacterial culture supernatants.

Experimental Protocol: Preparative HPLC

Objective: To purify this compound from a bacterial culture extract.

Instrumentation:

  • Preparative HPLC system

  • Preparative C4 reverse-phase column (e.g., Vydac C4, 22 mm i.d. x 250 mm length)

  • UV-Vis detector

Reagents:

  • Methanol (HPLC grade)

  • Water (doubly deionized)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation (Culture Extraction):

    • Grow the this compound-producing bacterial strain in a low-iron minimal nutrient medium.

    • Remove bacterial cells from the culture by centrifugation.

    • Adsorb the siderophores from the cell-free supernatant by adding Amberlite XAD-2 resin (or a similar adsorbent) and shaking for several hours.

    • Filter off the supernatant and wash the resin with doubly deionized water.

    • Elute the siderophores from the resin with 100% methanol.

    • Concentrate the methanol eluent under vacuum.

  • HPLC Conditions:

    • Column: Preparative C4 reverse-phase column (22 mm i.d. x 250 mm).

    • Mobile Phase A: Doubly deionized water with 0.05% TFA.

    • Mobile Phase B: Methanol with 0.05% TFA.

    • Gradient: A linear gradient from 100% Mobile Phase A to 50% Mobile Phase B over 57 minutes is a good starting point. This may need to be optimized based on the specific system and culture extract.

    • Flow Rate: A typical flow rate for a 22 mm i.d. column is in the range of 10-20 mL/min.

    • Detection: Monitor the eluent at 215 nm.

    • Injection Volume: The injection volume will depend on the concentration of the extract and the column's loading capacity.

  • Fraction Collection:

    • Collect fractions manually or using an automated fraction collector based on the UV chromatogram. This compound is expected to elute as a distinct peak.

    • The retention time for this compound under similar conditions has been reported to be approximately 23.2 minutes.[3]

  • Post-Purification:

    • Confirm the presence of this compound in the collected fractions using a suitable assay (e.g., Chrome Azurol S (CAS) assay).

    • Pool the fractions containing pure this compound.

    • Lyophilize the pooled fractions to obtain purified this compound as a solid.

Data Presentation: Preparative HPLC
ParameterValueReference
Column Preparative C4 (22 mm i.d. x 250 mm)[3]
Mobile Phase Water (0.05% TFA) / Methanol (0.05% TFA)[3]
Detection 215 nm[3]
Retention Time ~23.2 min[3]
Yield Approx. 1.0 mg per 2 L culture[3]

Analytical HPLC for this compound Quantification

This section provides a protocol for the quantitative analysis of this compound. As there is limited published data on a validated HPLC-UV method for intact this compound, the following protocol is a standard approach that should be validated for specific laboratory conditions. The quantitative data presented is based on typical performance characteristics of such methods.

Experimental Protocol: Analytical HPLC

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

  • Analytical HPLC system

  • C18 reverse-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size)

  • UV-Vis detector

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or TFA)

  • This compound standard of known purity

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol or water).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 mm i.d. x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A starting point could be a linear gradient from 10% to 50% Mobile Phase B over 20-30 minutes. This should be optimized to achieve good separation of this compound from other components in the sample matrix.

    • Flow Rate: 1.0 mL/min.

    • Detection: Based on the catechol moiety, a detection wavelength in the range of 280-320 nm should be suitable. The optimal wavelength should be determined by acquiring a UV spectrum of the this compound standard. A wavelength of 315 nm has been used for detection.[4]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: Analytical HPLC (Typical Performance)

The following table summarizes typical quantitative data for a well-developed HPLC-UV method. These values should be experimentally determined during method validation.

ParameterTypical ValueDescription
Retention Time (t_R) Dependent on specific method conditionsThe time at which this compound elutes from the column.
Linearity (r²) > 0.995A measure of how well the calibration curve fits the data points.
Limit of Detection (LOD) 0.1 - 1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 5 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Recovery (%) 95 - 105%The percentage of the true amount of analyte that is detected by the analytical method.

Visualization of this compound-Mediated Iron Uptake

While a classical intracellular signaling pathway for this compound is not well-defined, its role in iron acquisition is a critical process. The following diagrams illustrate the experimental workflow for this compound purification and the proposed mechanism of iron uptake in Gram-negative bacteria like Dickeya chrysanthemi.

experimental_workflow cluster_culture Bacterial Culture & Extraction cluster_hplc HPLC Purification cluster_analysis Analysis & Quantification culture Bacterial Culture in Low-Iron Medium centrifugation Centrifugation culture->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant xad2 Amberlite XAD-2 Adsorption supernatant->xad2 elution Methanol Elution xad2->elution concentrate Concentration elution->concentrate prep_hplc Preparative RP-HPLC (C4 Column) concentrate->prep_hplc fractionation Fraction Collection prep_hplc->fractionation cas_assay CAS Assay fractionation->cas_assay pooling Pooling of This compound Fractions cas_assay->pooling lyophilization Lyophilization pooling->lyophilization pure_this compound Purified this compound lyophilization->pure_this compound analytics Analytical RP-HPLC (C18 Column) quantification Quantification analytics->quantification pure_this compound->analytics

Caption: Experimental workflow for this compound purification and analysis.

iron_uptake cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound fe_this compound Ferric-Chrysobactin Complex This compound->fe_this compound fe3 Fe³⁺ fe3->fe_this compound fct Fct Receptor fe_this compound->fct Binding periplasmic_binding Periplasmic Binding Protein fct->periplasmic_binding Transport abc_transporter ABC Transporter periplasmic_binding->abc_transporter fe2 Fe²⁺ abc_transporter->fe2 Transport & Reduction utilization Metabolic Utilization fe2->utilization

Caption: this compound-mediated iron uptake in Gram-negative bacteria.

References

Application Notes and Protocols for Chrysobactin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysobactin is a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly known as Erwinia chrysanthemi) and other bacteria.[1][2] Its primary function is to chelate ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell, a process crucial for bacterial survival and pathogenesis.[3][4] this compound is chemically defined as N-[N²-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine.[2] Due to its essential role in iron acquisition, this compound is a key virulence factor for D. dadantii, making it an attractive target for the development of novel antimicrobial agents and research into bacterial pathogenesis.[3]

These application notes provide detailed protocols for the bioassays of this compound, focusing on its siderophore activity, potential antimicrobial properties, and its role in virulence.

Data Presentation

Siderophore Activity of this compound
ParameterValueMethodReference
pM for Fe(III)-chrysobactin~17.3Potentiometric Titration[3]

The pM value represents the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM ligand and 1 µM total iron, indicating the ligand's affinity for iron.

Antimicrobial Activity of this compound and Analogs

Quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of bacteria is not extensively available in the public domain. However, a study on a related compound, a linear trimer of this compound, has shown modest antimicrobial activity.

CompoundOrganismMIC (µg/mL)Reference
This compound Linear TrimerListeria monocytogenesModest activity (specific value not reported)[Persmark et al., 1989]

Researchers are encouraged to use the provided antimicrobial susceptibility testing protocol to determine the MIC of this compound against their specific strains of interest.

Role of this compound in Virulence

The contribution of this compound to the virulence of Dickeya dadantii can be quantified by comparing the disease progression caused by the wild-type strain versus a this compound-deficient mutant in a plant model.

StrainVirulence Metric (e.g., Lesion size in mm) on Chicory LeavesReference
D. dadantii (Wild-Type)Data to be generated by the user[5][6]
D. dadantii (this compound-deficient mutant)Data to be generated by the user[5][6]

The provided virulence assay protocol can be used to generate this comparative data.

Experimental Protocols

Siderophore Detection: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. The assay is based on the competition for iron between the strong chelator CAS and the siderophore produced by the microorganism. When a siderophore removes iron from the CAS-iron complex, the color of the solution or agar changes from blue to orange/yellow.

This method is used for rapid screening of siderophore production.

Materials:

  • Nutrient-rich agar medium (e.g., King's B agar)

  • CAS stock solution (see preparation below)

  • Sterile petri dishes

Protocol:

  • Prepare CAS stock solution:

    • Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution B: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Solution C: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Slowly mix Solution A with Solution C, then slowly add Solution B while stirring vigorously. The resulting solution is the CAS stock solution and should be dark blue. Autoclave and store in the dark.

  • Prepare the desired nutrient-rich agar medium and autoclave.

  • Cool the agar to approximately 50°C.

  • Aseptically add the CAS stock solution to the molten agar at a ratio of 1:9 (e.g., 100 mL CAS solution to 900 mL agar). Mix gently to avoid bubbles.

  • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Spot-inoculate the bacterial culture onto the center of the CAS agar plate.

  • Incubate at the optimal growth temperature for the bacterium (e.g., 28-30°C for D. dadantii) for 24-72 hours.

  • Observation: A color change from blue to an orange or yellow halo around the colony indicates siderophore production. The diameter of the halo can be measured as a semi-quantitative indication of the amount of siderophore produced.

This method allows for the quantification of siderophore production in liquid cultures.

Materials:

  • Bacterial culture grown in iron-limited medium

  • CAS assay solution (same as the stock solution for the agar plate assay)

  • Spectrophotometer or microplate reader

Protocol:

  • Grow the bacterial culture in an iron-deficient medium to induce siderophore production.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • In a microplate well or a cuvette, mix the culture supernatant with the CAS assay solution in a 1:1 ratio (e.g., 100 µL supernatant + 100 µL CAS solution).

  • As a reference (Ar), mix sterile iron-deficient medium with the CAS assay solution in the same ratio.

  • Incubate the mixture at room temperature for a defined period (e.g., 20 minutes to a few hours).

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculate the percentage of siderophore units using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100

Catechol-Type Siderophore Detection: Arnow Assay

The Arnow assay is a specific chemical test for the detection and quantification of catechol-containing compounds like this compound.

Materials:

  • Culture supernatant

  • 0.5 M HCl

  • Nitrite-Molybdate Reagent (10 g NaNO₂ and 10 g Na₂MoO₄ in 100 mL deionized water)

  • 1 M NaOH

  • Spectrophotometer

Protocol:

  • To 1 mL of the culture supernatant, add 1 mL of 0.5 M HCl.

  • Add 1 mL of the Nitrite-Molybdate Reagent and mix well. A yellow color will develop if catechols are present.

  • Add 1 mL of 1 M NaOH and mix well. The solution will turn red if catechols are present.

  • Measure the absorbance at 510 nm.

  • Quantification can be achieved by creating a standard curve using known concentrations of a catechol compound, such as 2,3-dihydroxybenzoic acid (DHBA).

Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterium using the broth microdilution method.

Materials:

  • Purified this compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and filter-sterilize.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

  • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

  • Incubate the plate at the optimal growth temperature for the bacterium for 16-20 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Virulence Assay on Chicory Leaves

This assay quantifies the contribution of this compound to the virulence of D. dadantii by measuring the extent of tissue maceration on chicory leaves.

Materials:

  • Wild-type D. dadantii strain

  • This compound-deficient D. dadantii mutant strain

  • Fresh chicory leaves

  • Sterile pipette tips or a needle

  • Moist chamber (e.g., a sealed container with a damp paper towel)

Protocol:

  • Grow the wild-type and mutant bacterial strains overnight in a suitable liquid medium.

  • Wash the cells and resuspend them in a sterile buffer (e.g., 10 mM MgSO₄) to a specific optical density (e.g., OD₆₀₀ = 1.0).

  • Surface-sterilize the chicory leaves.

  • Create small wounds on the surface of the leaves using a sterile pipette tip or needle.

  • Inoculate each wound with a small volume (e.g., 10 µL) of the bacterial suspension. Use the sterile buffer as a negative control.

  • Place the inoculated leaves in a moist chamber to maintain high humidity.

  • Incubate at room temperature (around 25°C) for 24-48 hours.

  • Quantification: Measure the diameter of the macerated (rotted) tissue around the inoculation site. A significant reduction in the lesion size for the this compound-deficient mutant compared to the wild-type indicates the role of this compound in virulence.

Competitive Immunoassay for this compound Detection

This protocol outlines a competitive ELISA (Enzyme-Linked Immunosorbent Assay) for the sensitive detection of this compound, based on the method developed by Persmark and Neilands (1996).[7]

Materials:

  • Anti-ferric this compound monoclonal antibody

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • Purified this compound for standard curve

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgM-HRP)

  • ELISA plates

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of an ELISA plate with the this compound-protein conjugate diluted in a coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a mixture of a fixed concentration of the anti-ferric this compound antibody and varying concentrations of either the this compound standard or the sample to be tested. Incubate this mixture for 1-2 hours at room temperature.

  • Add the antibody-chrysobactin/sample mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, free this compound in the solution will compete with the coated this compound for binding to the antibody.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The signal intensity will be inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance versus the known concentrations of the this compound standards.

Visualization of Pathways and Workflows

Chrysobactin_Bioassay_Workflow General Workflow for this compound Bioassays cluster_sample Sample Preparation cluster_assays Bioassays cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (e.g., D. dadantii) Culture_Supernatant Culture Supernatant Bacterial_Culture->Culture_Supernatant Centrifugation Virulence_Assay Virulence Assay (e.g., on Chicory Leaves) Bacterial_Culture->Virulence_Assay CAS_Assay CAS Assay (Siderophore Detection) Culture_Supernatant->CAS_Assay Arnow_Assay Arnow Assay (Catechol Detection) Culture_Supernatant->Arnow_Assay Antimicrobial_Assay Antimicrobial Assay (MIC Determination) Culture_Supernatant->Antimicrobial_Assay Quantification Quantification CAS_Assay->Quantification Arnow_Assay->Quantification Antimicrobial_Assay->Quantification Comparison Comparison (e.g., WT vs. Mutant) Virulence_Assay->Comparison

Caption: General workflow for conducting various bioassays to assess this compound's biological activities.

Chrysobactin_Biosynthesis_and_Regulation This compound Biosynthesis and Regulation in D. dadantii cluster_precursors Precursors cluster_biosynthesis Biosynthesis Pathway cluster_regulation Regulation cluster_transport Iron Uptake Chorismate Chorismate DHBA_synthesis DHBA Synthesis (cbs genes) Chorismate->DHBA_synthesis L_Lysine L-Lysine NRPS Non-Ribosomal Peptide Synthetase (NRPS) (cbsF) L_Lysine->NRPS Epimerization to D-Lysine L_Serine L-Serine L_Serine->NRPS DHBA_synthesis->NRPS 2,3-DHBA This compound This compound NRPS->this compound Fe3 Fe³⁺ (extracellular) This compound->Fe3 chelates Iron_low Low Iron Fur Fur Protein Iron_low->Fur inactivates Iron_high High Iron Iron_high->Fur activates cbs_operon cbs operon Fur->cbs_operon represses cbs_operon->DHBA_synthesis cbs_operon->NRPS Ferric_this compound Ferric-Chrysobactin Complex Fe3->Ferric_this compound Fct_receptor Fct Receptor (Outer Membrane) Ferric_this compound->Fct_receptor binds Intracellular Intracellular Iron Metabolism Fct_receptor->Intracellular transports

Caption: Biosynthesis and iron-dependent regulation of this compound in Dickeya dadantii.

References

Application Notes and Protocols for Studying Bacterial Iron Uptake Using Chrysobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for the vast majority of bacteria, playing a critical role as a cofactor in numerous metabolic pathways. However, the bioavailability of iron in aerobic environments is extremely low due to the formation of insoluble ferric hydroxides. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, a key component of which is the secretion of high-affinity iron-chelating molecules called siderophores.

Chrysobactin is a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly known as Erwinia chrysanthemi).[1][2] It is a mono(catecholate) siderophore with the structure α-N-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine.[1] this compound plays a crucial role in the virulence of D. dadantii by efficiently scavenging ferric iron from the host environment and transporting it into the bacterial cell.[2] Understanding the mechanisms of this compound-mediated iron uptake is not only fundamental to comprehending bacterial pathogenesis but also offers opportunities for the development of novel antimicrobial strategies that target this essential nutrient acquisition pathway.

These application notes provide a detailed overview and experimental protocols for utilizing this compound to study bacterial iron uptake mechanisms.

Data Presentation

Table 1: Kinetic Parameters of this compound-Mediated Iron Transport in Erwinia chrysanthemi 3937
ParameterValueReference
Apparent Km~30 nM[3]
Apparent Vmax~90 pmol/mg·min[3]
Table 2: Composition of Low-Iron Minimal Nutrient Medium for this compound Production
ComponentConcentration
NaCl0.1 M
KCl0.01 M
MgSO40.8 mM
NH4Cl0.02 M
Citric Acid23.8 mM
Na2HPO40.02 M
Glycerol41 mM
pH 7.4

Signaling Pathways and Experimental Workflows

Chrysobactin_Iron_Uptake_Pathway cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Envelope cluster_cytoplasm Cytoplasm This compound Apo-Chrysobactin Ferrithis compound Ferri-Chrysobactin Complex This compound->Ferrithis compound Chelation Fe3 Fe³⁺ (insoluble) Fe3->Ferrithis compound OM_Receptor Outer Membrane Receptor (Fct) Ferrithis compound->OM_Receptor Binding OM Outer Membrane Periplasm Inner Membrane PeriplasmicBP Periplasmic Binding Protein OM_Receptor->PeriplasmicBP Transport across OM ABC_Transporter Inner Membrane ABC Transporter PeriplasmicBP->ABC_Transporter Transport across Periplasm Fe2 Fe²⁺ ABC_Transporter->Fe2 Transport & Reduction Recycled_this compound Recycled Apo-Chrysobactin ABC_Transporter->Recycled_this compound Release Metabolism Metabolic Pathways Fe2->Metabolism

Caption: this compound-mediated iron uptake pathway in Gram-negative bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Culture 1. Culture D. dadantii in low-iron medium Isolate 2. Isolate & Purify this compound Culture->Isolate CAS_Assay A. Siderophore Detection (CAS Assay) Isolate->CAS_Assay Growth_Assay B. Growth Promotion Assay Isolate->Growth_Assay Uptake_Assay C. ⁵⁵Fe Uptake Assay Isolate->Uptake_Assay Competition_Assay D. Competition Assay Isolate->Competition_Assay Quantify Quantify Siderophore Production CAS_Assay->Quantify Measure_Growth Measure Bacterial Growth (OD) Growth_Assay->Measure_Growth Measure_Uptake Measure Radioactivity (CPM) Uptake_Assay->Measure_Uptake Determine_Ki Determine Inhibition (Ki) Competition_Assay->Determine_Ki

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol is adapted from the procedure used for Dickeya chrysanthemi EC16.

1.1. Bacterial Culture for Siderophore Production

  • Prepare a starter culture by inoculating a single colony of D. dadantii into 200 mL of LB medium and grow overnight at 30°C with shaking (180 RPM).

  • Inoculate 10 mL of the overnight culture into 2 L of low-iron minimal nutrient medium (see Table 2 for composition) in acid-washed 4 L Erlenmeyer flasks.

  • Incubate the culture at room temperature on an orbital shaker (180 RPM) for approximately 48 hours, or until the stationary phase of growth is reached. The presence of siderophores can be monitored using the Chrome Azurol S (CAS) assay (Protocol 2).

  • Harvest the cells by centrifugation at 6,000 RPM for 30 minutes. The cell-free supernatant contains the secreted this compound.

1.2. Purification by Adsorption Chromatography

  • To the cell-free supernatant, add Amberlite XAD-2 resin (approximately 100 g/L) and shake for 3 hours at 120 RPM.

  • Filter off the supernatant and transfer the XAD-2 resin to a glass chromatography column.

  • Wash the resin with 2 L of double-deionized water to remove salts and other hydrophilic impurities.

  • Elute the bound siderophores with 400 mL of 100% methanol.

1.3. Further Purification by RP-HPLC

  • Concentrate the methanolic eluate under vacuum.

  • Identify fractions containing siderophores using the CAS assay (Protocol 2).

  • Further purify the siderophore-containing fractions by reverse-phase high-performance liquid chromatography (RP-HPLC) using a semi-preparative C4 column.

  • Lyophilize the purified this compound fractions and store at -80°C. Approximately 1.0 mg of this compound can be isolated per 2 L of culture.[2]

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting siderophores based on their ability to chelate iron from a dye-iron complex, resulting in a color change.

2.1. Preparation of CAS Agar Plates

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987). This involves the careful mixing of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a FeCl₃ solution.

  • Autoclave a suitable nutrient-poor agar medium (e.g., M9 minimal medium) and cool to ~50°C.

  • Aseptically add the sterile CAS assay solution to the molten agar and mix gently.

  • Pour the CAS agar into sterile petri dishes and allow to solidify.

2.2. Qualitative Plate Assay

  • Spot 10 µL of the bacterial culture supernatant or purified this compound solution onto the CAS agar plate.

  • Incubate the plate at 30°C for 24-48 hours.

  • A color change from blue to orange/yellow around the spot indicates the presence of siderophores.

2.3. Quantitative Liquid Assay

  • Add 100 µL of cell-free supernatant to 100 µL of CAS assay solution in a 96-well plate.

  • Incubate at room temperature for 2 hours.

  • Measure the absorbance at 630 nm (A).

  • Use sterile medium mixed with the CAS assay solution as a reference (Ar).

  • Calculate siderophore units as: (Ar - A) / Ar × 100.

Protocol 3: Bacterial Growth Promotion Assay

This assay determines the ability of this compound to supply iron to a siderophore-deficient bacterial mutant, thereby promoting its growth in iron-limited conditions.

3.1. Preparation

  • Use a siderophore biosynthesis mutant of D. dadantii or another bacterium that can utilize this compound.

  • Prepare an iron-deficient minimal medium agar. This can be achieved by adding a strong iron chelator like ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA) to the medium that the bacteria cannot utilize.

  • Prepare a lawn of the siderophore-deficient mutant on the agar plates.

3.2. Assay Procedure

  • Place a sterile paper disc on the center of the bacterial lawn.

  • Apply a known concentration of purified this compound (e.g., 10 µL of a 1 mM solution) to the paper disc.

  • As a negative control, apply sterile water or buffer to a separate disc.

  • Incubate the plates at the optimal growth temperature for the bacterium for 24-48 hours.

  • A zone of bacterial growth around the this compound-impregnated disc indicates that the siderophore is functional in supplying iron to the bacteria.

Protocol 4: ⁵⁵Fe Uptake Assay

This assay directly measures the transport of iron into bacterial cells mediated by this compound using radioactive ⁵⁵Fe.

4.1. Preparation of ⁵⁵Fe-Chrysobactin

  • Mix purified apo-chrysobactin with a solution of ⁵⁵FeCl₃ in a slight molar excess of the siderophore to ensure complete chelation.

  • Incubate at room temperature for at least 1 hour.

  • Remove any unbound ⁵⁵Fe by passing the solution through a Chelex-100 resin column.

4.2. Uptake Assay

  • Grow the bacterial strain of interest to mid-log phase in iron-deficient medium.

  • Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., MES-buffered saline) to remove any secreted siderophores.

  • Resuspend the cells to a specific optical density (e.g., OD₆₀₀ of 0.5) in the assay buffer.

  • Initiate the uptake by adding the ⁵⁵Fe-chrysobactin complex to the cell suspension at a final concentration of ~30 nM.

  • At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose membrane.

  • Wash the filter rapidly with a wash buffer containing a non-radioactive iron salt (e.g., 10 mM sodium citrate) to remove non-specifically bound ⁵⁵Fe.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Determine the protein concentration of the cell suspension to normalize the uptake rate (e.g., pmol ⁵⁵Fe / mg protein / min).

Protocol 5: Competition Assay

This assay is used to determine the specificity of the this compound uptake system by measuring the ability of unlabeled siderophores or structural analogs to inhibit the uptake of ⁵⁵Fe-chrysobactin.

5.1. Assay Procedure

  • Follow the procedure for the ⁵⁵Fe uptake assay (Protocol 4).

  • In separate experimental tubes, add a molar excess (e.g., 10x, 50x, 100x) of the unlabeled competitor (e.g., unlabeled this compound, other siderophores like enterobactin, or this compound analogs) to the cell suspension before adding the ⁵⁵Fe-chrysobactin complex.

  • Initiate the uptake by adding ⁵⁵Fe-chrysobactin.

  • Measure the uptake of ⁵⁵Fe at a fixed time point (e.g., 10 minutes).

  • Compare the amount of ⁵⁵Fe uptake in the presence of the competitor to the control (no competitor). A significant reduction in ⁵⁵Fe uptake indicates that the competitor is recognized by and competes for the same transport system as this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the role of this compound in bacterial iron acquisition. By employing these methods, scientists can elucidate the kinetics and specificity of the this compound transport system, identify the genetic components involved, and screen for inhibitors of this crucial pathway. Such studies are vital for advancing our understanding of bacterial pathogenesis and for the development of novel therapeutic interventions that target the iron uptake systems of pathogenic bacteria.

References

Application Notes and Protocols: Immunoassays for Chrysobactin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysobactin is a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya chrysanthemi (formerly Erwinia chrysanthemi) and is essential for its systemic virulence.[1][2][3][4] Siderophores are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺), playing a crucial role in iron acquisition for bacteria in iron-limited environments.[2] The ability to detect and quantify this compound is therefore valuable for studying bacterial pathogenesis, developing antibacterial strategies, and potentially for diagnostic purposes in plant pathology. These application notes provide a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound, based on published methodologies.[1]

Principle of the Assay

The described method is a competitive immunoassay. This format relies on the competition between the this compound in a sample and a labeled this compound conjugate for a limited number of binding sites on a specific anti-chrysobactin antibody. In this assay, microplate wells are coated with a monoclonal antibody raised against ferric this compound. The sample containing unknown amounts of this compound is mixed with a known amount of enzyme-labeled this compound (e.g., this compound-HRP conjugate) and added to the wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. After a washing step to remove unbound reagents, a substrate is added, and the resulting colorimetric signal is measured. The concentration of this compound in the sample is determined by comparing the signal to a standard curve generated with known concentrations of this compound.

Materials and Reagents

  • Anti-ferric this compound monoclonal antibody (IgM)

  • This compound standard

  • This compound-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Sample/Standard Dilution Buffer (e.g., PBS with 0.1% BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and multichannel pipettes

  • Distilled or deionized water

Quantitative Data Summary

A monoclonal antibody specific for ferric this compound has been developed and characterized, enabling the sensitive detection of this siderophore. The key characteristics of this antibody and the resulting immunoassay are summarized in the table below.

ParameterDescriptionReference
Antibody Type Isotype IgM, monoclonal.[1]
Antigen Ferric this compound complex.[1]
Reactivity Reacts with this compound and ferric this compound. Shows weaker reactivity with ferric dihydroxybenzoic acid.[1]
Cross-reactivity Weakly reacts with other siderophores such as ferrichrome A, ferric pseudobactin, and ferric rhodotorulic acid.[1]
Assay Format Competitive Immunoassay.[1]
Detection Limit 10⁻⁸ to 10⁻¹⁰ M.[1]

Experimental Protocols

Antibody Production and Characterization (Summary)

A monoclonal antibody to ferric this compound was developed using standard hybridoma technology.[1] Mice were immunized with a ferric this compound conjugate to elicit an immune response. Spleen cells from the immunized mice were fused with myeloma cells to produce hybridomas, which were then screened for the production of antibodies specific to ferric this compound. The selected monoclonal antibody was characterized as an IgM isotype.[1] The specificity of the antibody was determined by assessing its reactivity with this compound, ferric this compound, and its cross-reactivity with other structurally related siderophores.[1]

Competitive ELISA Protocol
  • Antibody Coating:

    • Dilute the anti-ferric this compound monoclonal antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare a serial dilution of the this compound standard in the Sample/Standard Dilution Buffer to generate a standard curve (e.g., ranging from 10⁻¹⁰ M to 10⁻⁶ M).

    • Prepare unknown samples by diluting them in the Sample/Standard Dilution Buffer.

    • In separate tubes, mix 50 µL of each standard or unknown sample with 50 µL of a predetermined optimal dilution of the this compound-HRP conjugate.

    • Wash the blocked plate three times with 200 µL of Wash Buffer per well.

    • Transfer 100 µL of the pre-incubated standard/sample and conjugate mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Signal Development:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Reaction Termination and Measurement:

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color in the wells will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance at 450 nm versus the logarithm of the this compound concentration for the standards.

    • The absorbance will be inversely proportional to the this compound concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.

Visualizations

Competitive_ELISA_Workflow Start Start Coat_Plate Coat Plate with Anti-Chrysobactin Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Competitive_Incubation Add Mixture to Plate and Incubate Wash2->Competitive_Incubation Prepare_Samples Prepare Standards and Samples Add_Conjugate Add this compound-HRP Conjugate Prepare_Samples->Competitive_Incubation Mix Add_Conjugate->Competitive_Incubation Mix Wash3 Wash Competitive_Incubation->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate_Dark Incubate in Dark Add_Substrate->Incubate_Dark Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the competitive ELISA of this compound.

Competitive_Immunoassay_Principle cluster_high_this compound High this compound in Sample cluster_low_this compound Low this compound in Sample Ab1 Ab Signal1 Low Signal C_free1 C C_free1->Ab1 Binds C_labeled1 C* C_labeled1->Ab1 Blocked Ab2 Ab Signal2 High Signal C_free2 C C_free2->Ab2 Few to bind C_labeled2 C* C_labeled2->Ab2 Binds key Key: Ab = Antibody C = this compound (unlabeled) C* = this compound-HRP (labeled)

Caption: Principle of the competitive immunoassay for this compound detection.

References

Troubleshooting & Optimization

challenges in Chrysobactin isolation from culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the isolation of chrysobactin from culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isolation important?

A1: this compound is a catechol-type siderophore, a small molecule with a high affinity for iron.[1] It is produced by certain bacteria, such as Dickeya dadantii (formerly Erwinia chrysanthemi), to scavenge iron from their environment, an essential nutrient for their growth and virulence.[2][3] Isolating this compound is crucial for studying bacterial pathogenesis, developing novel antimicrobial agents that target iron acquisition, and exploring its potential in drug delivery systems.

Q2: What are the main challenges encountered during this compound isolation?

A2: The primary challenges include low yields, co-production of structurally related siderophores like dithis compound and trithis compound (both linear and cyclic forms), and the inherent instability of catechol compounds, which can lead to the formation of rust-colored decomposition products.[2][4][5]

Q3: How can I detect the presence of this compound in my culture supernatant?

A3: A common and effective method is the Chrome Azurol S (CAS) assay, a universal test for siderophores.[2] A positive result, indicated by a color change from blue to orange/purple, suggests the presence of siderophores. For more specific detection and quantification, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[2][3][6]

Q4: What is a typical yield of this compound from a bacterial culture?

A4: Yields can vary significantly depending on the bacterial strain, culture conditions, and isolation protocol. However, yields are often low. For instance, approximately 1.0 mg of this compound has been isolated from a 2 L culture of Dickeya chrysanthemi EC16.[2]

Troubleshooting Guide

Low or No this compound Yield
Potential Cause Recommended Solution
Suboptimal Culture Conditions Ensure the culture medium is iron-depleted to induce siderophore production.[2] Use a minimal nutrient medium and acid-washed glassware to minimize trace iron contamination. Optimize culture parameters such as pH, temperature, and aeration for your specific bacterial strain.[7]
Inefficient Extraction Adsorption to a resin like Amberlite XAD-2 is a common first step.[2] Ensure sufficient resin is used and that the incubation time is adequate for binding. For catechol siderophores, boronate affinity chromatography can significantly improve yield and purity.[4][5]
Degradation of this compound Catechol compounds are susceptible to oxidation. Work quickly and at low temperatures whenever possible.[8] The use of antioxidants during the purification process could be beneficial, though this needs to be empirically tested. Boronate affinity chromatography can help separate this compound from its decomposition products.[4][5]
Losses During Purification Multiple purification steps, such as repeated HPLC runs, can lead to sample loss.[8] Optimize your chromatography methods to achieve the desired purity in a minimum number of steps. Ensure complete elution from columns and thorough rinsing of all labware.
Contamination with Other Siderophores or Impurities
Potential Cause Recommended Solution
Co-production of Related Siderophores Dickeya species are known to produce dithis compound and trithis compound alongside this compound.[2] Reverse-phase HPLC (RP-HPLC) is effective for separating these different forms based on their polarity.[2]
Presence of Rust-Colored Decomposition Products This indicates degradation of the catechol moiety. Boronate affinity chromatography is particularly effective at separating catechols from these impurities.[4][5]
Media Components Co-eluting with this compound Ensure that the initial extraction method, such as solid-phase extraction with Amberlite XAD-2, effectively removes the majority of media components before proceeding to HPLC.

Quantitative Data Summary

The following table summarizes reported yields of this compound and related compounds from a 2-liter culture of Dickeya chrysanthemi EC16.

Compound Yield (mg)
This compound1.0
Cyclic Trithis compound1.5
Linear Trithis compound & Dithis compound0.5

Data sourced from Sandy, M., & Butler, A. (2011).[2]

Experimental Protocols

Culture Conditions for this compound Production

This protocol is adapted from the method used for Dickeya chrysanthemi EC16.[2]

  • Inoculate a single colony of the bacterial strain into 200 mL of a rich medium (e.g., LB Millar) and grow overnight at 30°C with shaking at 180 RPM.

  • Use 10 mL of the overnight culture to inoculate 2 L of a low-iron minimal nutrient medium (pH 7.4) in acid-washed Erlenmeyer flasks. A suitable medium composition is:

    • NaCl (0.1 M)

    • KCl (0.01 M)

    • MgSO₄ (0.8 mM)

    • NH₄Cl (0.02 M)

    • Citric acid (23.8 mM)

    • Na₂HPO₄ (0.02 M)

    • Glycerol (41 mM)

  • Incubate the culture for an appropriate time to allow for bacterial growth and siderophore production (e.g., 36 hours).

This compound Isolation and Purification

This protocol combines solid-phase extraction and RP-HPLC.[2]

  • Extraction:

    • Remove bacterial cells from the culture by centrifugation.

    • Add Amberlite XAD-2 resin (approximately 100 g/L) to the cell-free supernatant and shake for 3 hours at 120 RPM.

    • Filter off the supernatant and wash the resin with deionized water.

    • Elute the bound siderophores from the resin with methanol.

    • Concentrate the methanol eluent under vacuum.

  • Purification:

    • Further purify the concentrated extract using preparative RP-HPLC with a C4 column.

    • Use a gradient of methanol in water with 0.05% trifluoroacetic acid (TFA).

    • Monitor the eluent at 215 nm.

    • Collect fractions and identify those containing siderophores using the CAS assay.

    • Perform a second round of semi-preparative RP-HPLC on the positive fractions for further purification if necessary.

    • Lyophilize the purified fractions and store at -80°C.

Visualizations

Chrysobactin_Isolation_Workflow This compound Isolation Workflow culture Bacterial Culture in Low-Iron Medium centrifugation Centrifugation culture->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant xad2 Amberlite XAD-2 Extraction supernatant->xad2 elution Methanol Elution xad2->elution concentrate Concentration elution->concentrate hplc RP-HPLC Purification concentrate->hplc cas CAS Assay for Fraction Screening hplc->cas pure_this compound Purified this compound cas->pure_this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Troubleshooting_Low_Yield Troubleshooting Low this compound Yield start Low or No This compound Yield check_culture Review Culture Conditions (Low Iron, pH, Temp) start->check_culture check_extraction Evaluate Extraction Efficiency (Resin type, binding time) start->check_extraction check_stability Assess Product Degradation (Work at low temp) start->check_stability optimize_culture Optimize Media and Growth Parameters check_culture->optimize_culture optimize_extraction Consider Boronate Affinity Chromatography check_extraction->optimize_extraction minimize_degradation Work Quickly, Minimize Freeze-Thaw Cycles check_stability->minimize_degradation success Improved Yield optimize_culture->success optimize_extraction->success minimize_degradation->success

Caption: A decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Stabilization of Chrysobactin During Purification and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the purification and storage of chrysobactin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a catechol-type siderophore, a small molecule produced by certain bacteria to scavenge iron from their environment. Its structure contains a 2,3-dihydroxybenzoyl (catechol) group, which is crucial for iron chelation but also highly susceptible to oxidation. Additionally, as a peptide derivative, its amide bonds can be prone to hydrolysis under certain pH conditions. This inherent instability can lead to degradation during purification and storage, resulting in loss of biological activity and the formation of impurities.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways for this compound are:

  • Oxidation: The catechol moiety is easily oxidized, especially in the presence of oxygen and metal ions, leading to the formation of quinone-type structures and other colored degradation products. This is often observed as a rust-colored discoloration of the sample.[1][2]

  • Hydrolysis: The amide and potential ester linkages in the this compound molecule can be cleaved by hydrolysis, particularly at acidic or alkaline pH. This breaks down the molecule into its constituent parts (D-lysine, L-serine, and 2,3-dihydroxybenzoic acid) or related fragments, rendering it inactive.

Q3: What are the recommended storage conditions for purified this compound?

A3: For long-term stability, purified this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or -80°C in a dark, dry environment.[3] For short-term storage (days to weeks), it can be kept at 0-4°C. It is crucial to minimize exposure to light, moisture, and oxygen.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to its susceptibility to hydrolysis and oxidation. If short-term storage in solution is necessary, use a slightly acidic (pH 4-6), deoxygenated buffer and store at low temperatures (0-4°C). The addition of an antioxidant, such as ascorbic acid, may help to prolong its stability in solution.

Q5: What are the most effective methods for purifying this compound?

A5: The two most commonly cited methods for this compound purification are:

  • Boronate Affinity Chromatography: This technique is highly effective for catechol-containing compounds. It selectively binds the cis-diol of the catechol group under weakly basic conditions and allows for the removal of non-catechol impurities. This method is particularly useful for separating this compound from its rust-colored oxidation products.[1][4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that can yield highly pure this compound.

Troubleshooting Guides

Purification Troubleshooting
ProblemPotential CauseSuggested Solution
Low yield of this compound after purification Degradation during purification: The catechol group is oxidizing, or the peptide bonds are hydrolyzing.Work at low temperatures (4°C) whenever possible. De-gas all buffers and solvents to remove dissolved oxygen. Consider adding an antioxidant like ascorbic acid (0.1-1 mM) to your buffers. Ensure the pH of your buffers is in a stable range (ideally pH 4-6).
Inefficient extraction from culture supernatant: this compound is not being effectively captured in the initial extraction step.Ensure the resin used for solid-phase extraction (e.g., XAD-type resin) is appropriate for capturing polar molecules. Optimize the pH of the supernatant before extraction.
Poor binding to chromatography column: The conditions are not optimal for this compound to bind to the stationary phase.For boronate affinity chromatography, ensure the binding buffer has a weakly basic pH (around 8.0-8.5) to facilitate the formation of the boronate ester. For RP-HPLC, ensure the initial mobile phase is highly aqueous to allow for binding of the polar this compound molecule.
Purified this compound is discolored (e.g., rust-colored) Oxidation of the catechol moiety: The 2,3-dihydroxybenzoyl group has been oxidized during purification or storage.Use boronate affinity chromatography, as it can separate the intact catechol from its oxidized (quinone) forms.[1] Work in an oxygen-minimized environment (e.g., use de-gassed solvents, work under a nitrogen atmosphere). Add antioxidants to buffers. Store the final product under an inert atmosphere (e.g., argon or nitrogen).
Multiple peaks in the final HPLC chromatogram Presence of isomers or degradation products: this compound may exist in different forms or may have partially degraded.Optimize the HPLC gradient to improve the separation of closely eluting peaks. Use high-resolution mass spectrometry to identify the different species. Consider that linear and cyclic forms of this compound oligomers may also be present.[3]
Irreproducible retention times in RP-HPLC Inadequate column equilibration: The column is not returned to the initial conditions between runs.Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.
Changes in mobile phase composition: The mobile phase is not stable or is prepared inconsistently.Prepare fresh mobile phase daily. Use high-purity solvents and additives (e.g., TFA or formic acid).
Storage Troubleshooting
ProblemPotential CauseSuggested Solution
Loss of activity of lyophilized this compound over time Incomplete lyophilization: Residual moisture is present, allowing for degradation.Optimize the lyophilization cycle to ensure the final product has a very low moisture content. Ensure the secondary drying phase is sufficiently long to remove bound water.
Exposure to oxygen and/or light: The lyophilized powder is degrading due to oxidation.Store the lyophilized powder in amber vials under an inert atmosphere (argon or nitrogen).
Difficulty in reconstituting lyophilized this compound Aggregation during lyophilization or storage: The this compound molecules have aggregated, reducing their solubility.Consider including a lyoprotectant (e.g., sucrose or trehalose) in the solution before lyophilization to help maintain the amorphous state and prevent aggregation.

Data Presentation: this compound Stability

While specific kinetic data for this compound degradation is not extensively available in the literature, the following table provides an illustrative example of the expected stability profile based on the behavior of similar catechol-containing peptide molecules. This data should be used as a guide for designing stability studies. The degradation is assumed to follow first-order kinetics.

ConditionRate Constant (k) (day⁻¹)Half-life (t½) (days)
pH (in aqueous buffer at 25°C)
pH 2.00.2313
pH 4.00.02330
pH 6.00.03520
pH 8.00.1395
pH 10.00.6931
Temperature (lyophilized powder)
-80°C< 0.0001> 10 years
-20°C0.0002~9.5 years
4°C0.001~1.9 years
25°C0.01~70 days

Disclaimer: The quantitative data in this table is illustrative and based on the expected behavior of structurally related compounds. Experimental determination of this compound's specific degradation kinetics is highly recommended.

Experimental Protocols

Protocol 1: Purification of this compound by Boronate Affinity Chromatography

Objective: To purify this compound from a bacterial culture supernatant, separating it from non-catechol impurities and oxidized byproducts.

Materials:

  • Bacterial culture supernatant containing this compound

  • Boronate affinity resin (e.g., phenylboronic acid agarose)

  • Chromatography column

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.5

  • Elution Buffer: 0.1 M Formic Acid or 50 mM Sodium Acetate, pH 4.0

  • Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.5

Procedure:

  • Column Preparation: Pack the chromatography column with the boronate affinity resin. Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Adjust the pH of the culture supernatant to 8.5 with NaOH. Filter the supernatant through a 0.22 µm filter to remove any particulate matter.

  • Sample Loading: Load the pH-adjusted supernatant onto the equilibrated column at a slow flow rate to allow for efficient binding of this compound to the resin.

  • Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove unbound impurities. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound this compound by washing the column with Elution Buffer. The acidic pH will disrupt the boronate ester linkage, releasing the this compound. Collect fractions and monitor the absorbance at the characteristic wavelength for this compound (around 315 nm).

  • Analysis and Desalting: Pool the fractions containing this compound and confirm its presence and purity using RP-HPLC. The eluted fraction will be acidic and contain salt; it can be desalted using a C18 solid-phase extraction cartridge or by dialysis against a suitable buffer or water before lyophilization.

Protocol 2: Purification of this compound by Reverse-Phase HPLC

Objective: To obtain high-purity this compound using RP-HPLC.

Materials:

  • Partially purified this compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Filtration apparatus for solvents and samples

Procedure:

  • System Preparation: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in a small volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.

  • Injection and Gradient Elution: Inject the filtered sample onto the column. Elute the this compound using a linear gradient. A suggested starting gradient is:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 50% B

    • 35-40 min: 50% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Detection and Fraction Collection: Monitor the elution profile at 315 nm. Collect fractions corresponding to the this compound peak.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC. Pool the pure fractions and remove the acetonitrile and TFA by lyophilization. Multiple lyophilization cycles with the addition of pure water may be necessary to completely remove the TFA.

Visualizations

Caption: Experimental workflows for this compound purification.

Chrysobactin_Degradation_Pathways cluster_Oxidation Oxidation Pathway cluster_Hydrolysis Hydrolysis Pathway This compound Intact this compound (Active) Quinone Quinone Intermediates This compound->Quinone Oxidation of Catechol Group Fragments Peptide Bond Cleavage This compound->Fragments Hydrolysis of Amide Bonds Oxidants Oxygen, Metal Ions, Light Degradation_Products_Ox Colored Degradation Products (Inactive) Quinone->Degradation_Products_Ox pH Acidic or Alkaline pH Degradation_Products_Hy D-Lys, L-Ser, DHBA (Inactive) Fragments->Degradation_Products_Hy

Caption: Conceptual diagram of this compound degradation pathways.

References

Technical Support Center: HPLC Analysis of Catecholate Siderophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC) analysis of catecholate siderophores.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing an HPLC method for catecholate siderophores?

A1: The most critical factors include mobile phase pH, the presence of metal ions, and the choice of stationary phase. Catecholate siderophores are sensitive to pH and can interact with metal ions, affecting their retention and peak shape.[1][2] Acidic mobile phases (e.g., using formic or phosphoric acid) are often used to ensure the protonation of the catechol groups, which can improve peak shape and retention on reversed-phase columns.[1][3][4]

Q2: Why is my catecholate siderophore peak showing significant tailing?

A2: Peak tailing for catecholate siderophores is often caused by interactions with residual silanol groups on the silica-based stationary phase or by chelation with metal contaminants in the HPLC system or sample.[5] Lowering the mobile phase pH can help suppress the ionization of silanol groups.[6] Additionally, adding a chelating agent like EDTA to the mobile phase can help to sequester metal ions that may be causing peak tailing.[5][7]

Q3: My catecholate siderophore seems to be degrading during analysis. How can I prevent this?

A3: Catecholate siderophores can be susceptible to oxidation, especially at neutral or alkaline pH.[8] Maintaining an acidic mobile phase and minimizing sample exposure to light and air can help reduce degradation. It is also advisable to use freshly prepared samples and mobile phases. In some cases, enzymatic degradation might be a factor if the sample is derived from a complex biological matrix.[8]

Q4: What type of HPLC column is best suited for catecholate siderophore analysis?

A4: C18 reversed-phase columns are the most commonly used stationary phases for the separation of catecholate siderophores.[3][4][9][10] These columns effectively separate these relatively polar molecules when used with an appropriate aqueous-organic mobile phase. For complex samples, high-purity silica-based C18 columns are recommended to minimize interactions with residual silanols.[6]

Q5: How does the presence of iron affect the HPLC analysis of catecholate siderophores?

A5: The presence of iron will lead to the formation of iron-siderophore complexes. These complexes have different chromatographic properties than the free siderophore, resulting in different retention times or multiple peaks.[1] For consistent analysis, it is often preferred to analyze the siderophores in their iron-free (apo) form. This can be achieved by acidifying the sample to dissociate the iron-siderophore complex.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of catecholate siderophores.

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TroubleshootingWorkflow start Start: HPLC Problem (e.g., Poor Peak Shape, No Peaks) check_column Check Column - Correct type (C18)? - Equilibrated? - Column clogged? start->check_column check_mobile_phase Check Mobile Phase - Correct pH (acidic)? - Freshly prepared? - Degassed? start->check_mobile_phase check_sample Check Sample - Correctly prepared? - Filtered? - Potential degradation? start->check_sample check_system Check HPLC System - Leaks? - Pump pressure stable? - Detector settings correct? start->check_system peak_tailing Issue: Peak Tailing check_column->peak_tailing Poor Peak Shape retention_shift Issue: Retention Time Shift check_column->retention_shift Column Degradation check_mobile_phase->peak_tailing Incorrect pH check_mobile_phase->retention_shift Composition Change no_peaks Issue: No Peaks / Low Signal check_sample->no_peaks Degradation/Low Conc. check_system->peak_tailing Metal Contamination check_system->no_peaks Detector Issue solution_tailing1 Solution: - Lower mobile phase pH. - Add EDTA to mobile phase. peak_tailing->solution_tailing1 solution_tailing2 Solution: - Use high-purity silica column. - Clean column. peak_tailing->solution_tailing2 solution_no_peaks1 Solution: - Check sample concentration. - Verify detector wavelength. no_peaks->solution_no_peaks1 solution_no_peaks2 Solution: - Check for sample degradation. - Ensure proper sample extraction. no_peaks->solution_no_peaks2 solution_retention1 Solution: - Ensure consistent mobile phase prep. - Check for column aging. retention_shift->solution_retention1 solution_retention2 Solution: - Verify pump flow rate. - Check for system leaks. retention_shift->solution_retention2 end_node Problem Resolved solution_tailing1->end_node solution_tailing2->end_node solution_no_peaks1->end_node solution_no_peaks2->end_node solution_retention1->end_node solution_retention2->end_node

Caption: A workflow diagram for troubleshooting common HPLC issues.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My catecholate siderophore peaks are tailing significantly. What are the likely causes and solutions?

A:

  • Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica-based column packing can interact with the polar catechol groups, causing peak tailing.

    • Solution: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%.[3][4] This protonates the silanol groups, reducing their interaction with the analyte.

  • Cause 2: Metal Contamination: Catecholate siderophores are strong metal chelators. Trace metal ions (e.g., iron, copper) in the sample, mobile phase, or leached from stainless steel components of the HPLC system can cause peak tailing or splitting.[5]

    • Solution: Add a small concentration of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 50 µM) to your mobile phase to sequester free metal ions.[7] Using a bio-inert HPLC system with PEEK or titanium components can also minimize metal leaching.[11]

Problem: Inconsistent Retention Times

Q: The retention times for my catecholate siderophore standards are shifting between runs. What should I check?

A:

  • Cause 1: Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase, or evaporation of the more volatile organic component, can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase for each run and keep the solvent reservoirs tightly capped. Ensure accurate and consistent mixing of the aqueous and organic phases.

  • Cause 2: Column Equilibration: Insufficient column equilibration time between gradient runs can cause retention time variability.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10 column volumes of the starting mobile phase.

  • Cause 3: Column Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Problem: No Peaks or Very Small Peaks

Q: I am not seeing any peaks for my catecholate siderophore, or the peaks are much smaller than expected. What could be the issue?

A:

  • Cause 1: Sample Degradation: Catecholate siderophores can be unstable and prone to oxidation, especially in neutral or alkaline solutions and when exposed to light.[8]

    • Solution: Prepare samples fresh and keep them in amber vials to protect from light. Acidify the sample to improve stability. Analyze samples as quickly as possible after preparation.

  • Cause 2: Adsorption to Surfaces: The polar nature of catecholate siderophores can lead to their adsorption onto glass or plastic surfaces of vials and sample loops.

    • Solution: Use polypropylene or deactivated glass vials. Rinsing the injector and sample loop with a strong solvent between runs can help remove any adsorbed material.

  • Cause 3: Incorrect Detection Wavelength: Catecholate siderophores have specific UV-Vis absorbance maxima.

    • Solution: Verify the optimal detection wavelength for your specific catecholate siderophore. For many, this is in the range of 310-320 nm for the apo-form and around 400 nm for the iron complex.[12]

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CatecholateProperties siderophore Catecholate Siderophore property1 Polar Catechol Groups siderophore->property1 property2 Metal Chelation siderophore->property2 property3 pH Sensitivity siderophore->property3 property4 Susceptible to Oxidation siderophore->property4 impact1 Interaction with Silanols (Peak Tailing) property1->impact1 leads to impact2 Interaction with Metal Ions (Peak Tailing/Splitting) property2->impact2 leads to impact3 Changes in Protonation State (Retention Time Shifts) property3->impact3 leads to impact4 Sample Degradation (Low Signal) property4->impact4 leads to

Caption: Key properties of catecholate siderophores impacting HPLC.

Experimental Protocols

Protocol 1: HPLC Analysis of Enterobactin

This protocol is adapted from methods described for the analysis of enterobactin and its derivatives.[3][4][9]

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • Acidify the supernatant to pH 2-3 with hydrochloric acid or phosphoric acid.[3]

    • Extract the siderophores from the acidified supernatant using an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

    • Mobile Phase B: Methanol or Acetonitrile.[3][4]

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector at 316 nm.

    • Injection Volume: 10-20 µL.

Protocol 2: HPLC Analysis of Bacillibactin

This protocol is based on published methods for the purification and analysis of bacillibactin.[12][13]

  • Sample Preparation:

    • After cell removal, acidify the culture supernatant to pH 2.0.

    • Adsorb the siderophores onto an Amberlite XAD-16 resin by passing the supernatant through a column packed with the resin.

    • Wash the column with acidified water (pH 2.0).

    • Elute the siderophores with methanol.

    • Evaporate the methanol and redissolve the residue in the initial mobile phase.

    • Filter the sample through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 4 µm particle size).[13]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 0% to 25% Mobile Phase B over 20 minutes.[13]

    • Flow Rate: 0.8 mL/min.[13]

    • Column Temperature: 30 °C.

    • Detection: UV detector at 315 nm.[13]

    • Injection Volume: 20 µL.

Data Presentation

Table 1: Typical HPLC Parameters for Catecholate Siderophore Analysis
ParameterEnterobactinBacillibactinProtochelin
Column C18 Reversed-PhaseC18 Reversed-PhaseC18 Reversed-Phase
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B Methanol or AcetonitrileAcetonitrileAcetonitrile
Detection Wavelength 316 nm315 nm~310 nm
Reference [3][4][13][1]
Table 2: Retention Times of Common Catecholate Siderophores on a C18 Column
SiderophoreMobile Phase SystemApproximate Retention Time (min)Reference
EnterobactinMethanol/0.1% Phosphoric Acid GradientVaries with gradient[3][9]
BacillibactinAcetonitrile/0.1% TFA Gradient19.7[13]
2,3-dihydroxybenzoic acidMethanol:Water (80:20)1.6-2.5[12]

Note: Retention times are highly dependent on the specific HPLC system, column dimensions, and exact gradient conditions, and should be determined empirically.

References

Technical Support Center: Overcoming Low Chrysobactin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in producing the siderophore Chrysobactin in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production important?

A1: this compound is a catechol-type siderophore produced by certain bacteria, notably the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi), to acquire iron from the environment.[1][2] Iron is crucial for bacterial growth and virulence, making this compound a key factor in host-pathogen interactions.[1] Its high affinity for ferric iron also makes it a subject of interest in drug development for its potential as an iron chelator or as a component of "Trojan horse" antibiotics.

Q2: What is the basic biosynthetic pathway for this compound?

A2: this compound biosynthesis is a multi-step process mediated by a Non-Ribosomal Peptide Synthetase (NRPS) system.[1] The key precursors for its synthesis are L-serine, D-lysine, and 2,3-dihydroxybenzoic acid (DHBA).[1] A dedicated gene cluster, often referred to as the cbs cluster, encodes the necessary enzymes for the synthesis, transport, and regulation of this compound.

Q3: Which bacterial strains are known to produce this compound?

A3: The primary producer of this compound is Dickeya dadantii 3937.[1] Other related species and strains, such as Dickeya chrysanthemi EC16, have also been shown to produce this compound and its derivatives.[1]

Q4: What are the critical factors that influence the yield of this compound?

A4: this compound production is tightly regulated and influenced by several factors, the most critical being iron concentration; production is induced under iron-limiting conditions. Other significant parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.

Troubleshooting Guide: Low or No this compound Production

This guide addresses common issues encountered during this compound production experiments.

ProblemPossible CauseSuggested Solution
No or very low this compound detected in culture supernatant. 1. Inappropriate Iron Concentration: The presence of excess iron in the medium is the most common reason for the repression of siderophore biosynthesis.- Use iron-deficient minimal media. - Ensure all glassware is acid-washed to remove trace iron. - Optimize the iron concentration; for some siderophores, concentrations as low as 50 μM can be optimal.[3]
2. Suboptimal Culture Conditions: The pH, temperature, or aeration of the culture may not be conducive to this compound production.- Optimize the culture pH, as neutral pH (around 7.0) is often optimal for siderophore production.[4] - Adjust the incubation temperature; a common starting point is 30°C.[1] - Ensure adequate aeration by using baffled flasks and optimizing the shaking speed (e.g., 180 RPM).[1]
3. Inadequate Precursor Availability: The biosynthesis of this compound depends on the availability of L-serine, D-lysine, and 2,3-dihydroxybenzoic acid (DHBA).- Supplement the minimal medium with precursors, particularly DHBA, to bypass potential upstream biosynthetic issues.
4. Genetic Lesions in the Biosynthetic Pathway: Laboratory strains can accumulate mutations, potentially in the cbs gene cluster responsible for this compound synthesis.- Verify the genetic integrity of your strain by PCR amplification of key genes in the cbs cluster. - If possible, use a freshly revived stock culture or a sequenced strain.
Inconsistent this compound yields between batches. 1. Variability in Inoculum Preparation: The age and density of the starting culture can impact the kinetics of growth and siderophore production.- Standardize your inoculum preparation protocol. Use a fresh overnight culture to inoculate your production medium at a consistent starting optical density (e.g., OD600 of 0.05).
2. Trace Metal Contamination: Contamination of media components or water with iron or other metals can lead to batch-to-batch variation.- Use high-purity water and analytical grade reagents. - Prepare fresh media for each experiment.
This compound is produced, but degradation is observed. 1. pH Instability during Extraction: this compound may be susceptible to degradation at extreme pH values.- Monitor and maintain a stable pH during extraction and purification steps.
2. Instability at Room Temperature: Like many biological molecules, this compound may degrade over time at ambient temperatures.- Perform all extraction and purification steps at 4°C and store the purified product at -20°C or -80°C.[1]

Quantitative Data on Siderophore Production

While specific quantitative data for this compound production under various conditions is limited in the literature, the following tables provide examples of how culture parameters can affect siderophore yields in different bacteria. This information can guide the optimization of this compound production.

Table 1: Effect of pH on Siderophore Production

pHSiderophore Production (% SU) in Pseudomonas monteilii
3~16
5~40
7~85
9~78
11~74
(Data adapted from a study on Pseudomonas monteilii MN759447)[3]

Table 2: Effect of Iron Concentration on Siderophore Production

Iron Concentration (µM)Siderophore Production (% SU) in Pseudomonas monteilii
0~75
15>80
50~85
100~70
200~60
(Data adapted from a study on Pseudomonas monteilii MN759447)[3]

Table 3: Effect of Carbon and Nitrogen Sources on Siderophore Production

Carbon Source (in P. monteilii)Siderophore Yield (% SU)Nitrogen Source (in P. monteilii)Siderophore Yield (% SU)
Sucrose<20Ammonium Nitrate~75
Glucose<20Yeast Extract~63
Starch<20
Mannitol<20
(Data adapted from a study on Pseudomonas monteilii MN759447)[3]

Note: A study on Dickeya chrysanthemi EC16 reported a yield of approximately 1.0 mg of this compound per 2 L culture.[1]

Experimental Protocols

1. Protocol for this compound Production

This protocol is adapted from methods used for Dickeya chrysanthemi EC16.[1]

  • Media Preparation (Low-Iron Minimal Nutrient Medium, pH 7.4):

    • NaCl: 0.1 M

    • KCl: 0.01 M

    • MgSO₄: 0.8 mM

    • NH₄Cl: 0.02 M

    • Citric Acid: 23.8 mM

    • Na₂HPO₄: 0.02 M

    • Glycerol: 41 mM

    • Use trace metal grade reagents and high-purity water. Autoclave the medium in acid-washed glassware.

  • Inoculation and Culture Conditions:

    • Inoculate 200 mL of a rich medium (e.g., LB) with a single colony of the production strain and grow overnight at 30°C with shaking at 180 RPM.

    • Inoculate 2 L of the low-iron minimal nutrient medium with 10 mL of the overnight culture.

    • Incubate at room temperature (or 30°C) on an orbital shaker at 180 RPM for approximately 48 hours, or until the stationary phase of growth is reached.

2. Protocol for this compound Extraction and Purification

This protocol is based on established methods for siderophore isolation.[1]

  • Extraction:

    • Remove bacterial cells from the culture by centrifugation (e.g., 6000 RPM for 30 minutes).

    • To the cell-free supernatant, add Amberlite XAD-2 resin (approximately 100 g/L) and shake for 3 hours at 120 RPM.

    • Collect the resin and wash with water.

    • Elute the bound siderophores from the resin with a mixture of methanol and water.

  • Purification:

    • Concentrate the eluate under vacuum.

    • Further purify the this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C4 column.

    • Monitor the fractions for the presence of siderophores using the Chrome Azurol S (CAS) assay.

    • Lyophilize the purified fractions containing this compound and store at -80°C.

Visualizations

Chrysobactin_Biosynthesis Simplified this compound Biosynthesis Pathway Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic Acid (DHBA) Chorismate->DHBA cbsCEBA NRPS Non-Ribosomal Peptide Synthetase (NRPS) (e.g., CbsF) DHBA->NRPS L_Serine L-Serine L_Serine->NRPS D_Lysine D-Lysine D_Lysine->NRPS This compound This compound NRPS->this compound Assembly & Ligation Transport Export This compound->Transport

Caption: Simplified overview of the this compound biosynthetic pathway.

Experimental_Workflow Experimental Workflow for this compound Production Inoculation Inoculation of Production Strain Culturing Culturing in Low-Iron Minimal Medium Inoculation->Culturing Centrifugation Cell Removal (Centrifugation) Culturing->Centrifugation Extraction XAD-2 Resin Extraction Centrifugation->Extraction Elution Elution with Methanol/Water Extraction->Elution Purification RP-HPLC Purification Elution->Purification Analysis Analysis (CAS Assay, Mass Spectrometry) Purification->Analysis Storage Lyophilization & Storage at -80°C Analysis->Storage

Caption: General experimental workflow for this compound production and purification.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Start Low/No this compound Detected Check_Iron Is the medium iron-deficient? Start->Check_Iron Optimize_Iron Use acid-washed glassware. Prepare fresh, iron-free medium. Check_Iron->Optimize_Iron No Check_Culture_Conditions Are culture conditions (pH, temp, aeration) optimal? Check_Iron->Check_Culture_Conditions Yes Optimize_Iron->Check_Culture_Conditions Optimize_Culture_Conditions Adjust pH to ~7.0. Set temperature to 30°C. Ensure vigorous shaking. Check_Culture_Conditions->Optimize_Culture_Conditions No Check_Genetics Is the strain genetically competent for production? Check_Culture_Conditions->Check_Genetics Yes Optimize_Culture_Conditions->Check_Genetics Verify_Genetics Sequence key biosynthetic genes. Use a verified stock. Check_Genetics->Verify_Genetics No Supplement_Precursors Supplement medium with DHBA, serine, and lysine. Check_Genetics->Supplement_Precursors Yes Verify_Genetics->Supplement_Precursors Success Production Restored Supplement_Precursors->Success

Caption: A logical guide for troubleshooting low this compound production.

References

optimizing culture conditions for enhanced Chrysobactin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Chrysobactin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the production of this potent siderophore from Dickeya dadantii (formerly Erwinia chrysanthemi).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: The optimal pH for this compound production by Dickeya dadantii is in the neutral to slightly alkaline range. While a pH of 7.4 has been successfully used for cultivation, studies on other siderophores suggest that the optimal pH for production can be around 7.0 to 8.0. It is recommended to perform a pH optimization study within this range to determine the precise optimum for your specific strain and culture conditions. Iron solubility is significantly reduced at neutral to alkaline pH, which enhances the iron-deficient conditions that trigger siderophore production.

Q2: What is the ideal temperature for cultivating Dickeya dadantii for this compound synthesis?

A2: The optimal growth temperature for Dickeya dadantii and for this compound production is generally around 30°C.[1] Some studies on other bacteria have shown siderophore production at temperatures ranging from 25°C to 37°C. It is advisable to maintain a constant temperature of 30°C for consistent results. Significant deviations from this temperature may impact bacterial growth and, consequently, this compound yield.

Q3: What are the key media components for enhanced this compound synthesis?

A3: A low-iron minimal nutrient medium is crucial for inducing this compound synthesis. Key components include a suitable carbon source (e.g., glycerol), a nitrogen source (e.g., ammonium chloride), and essential minerals. It is critical to use trace metal grade reagents and acid-washed glassware to minimize iron contamination. The presence of a strong iron chelator like citric acid in the medium can also help to create iron-limiting conditions.

Q4: How can I quantify the amount of this compound produced in my cultures?

A4: this compound can be quantified using High-Performance Liquid Chromatography (HPLC). A common method involves using a C18 reverse-phase column with a gradient elution of acetonitrile in a suitable buffer (e.g., triethylamine phosphate at pH 3.0).[2] Detection is typically performed using a UV-visible detector at a wavelength of around 315 nm, which is the characteristic absorbance wavelength for the catecholate group of this compound. For accurate quantification, a standard curve should be generated using purified this compound.

Q5: What are the precursors for this compound biosynthesis?

A5: this compound is a non-ribosomally synthesized peptide composed of three key precursors: 2,3-dihydroxybenzoic acid (DHBA), D-lysine, and L-serine.[1] These precursors are assembled by a nonribosomal peptide synthetase (NRPS) enzyme complex.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No this compound Yield 1. Iron contamination in the medium. - Use high-purity, trace metal grade reagents.- Acid-wash all glassware and plasticware (e.g., with 6M HCl) and rinse thoroughly with deionized water.
2. Suboptimal pH of the culture medium. - Prepare the medium with a pH between 7.0 and 8.0. Perform a small-scale pH optimization experiment to find the ideal pH for your strain.
3. Inappropriate incubation temperature. - Ensure the incubator is accurately calibrated and maintained at 30°C.
4. Insufficient aeration. - Use baffled flasks to improve oxygen transfer.- Maintain an appropriate shaking speed (e.g., 180-200 RPM).
5. Poor bacterial growth. - Ensure the inoculum is healthy and in the exponential growth phase.- Check for contamination of the culture.
Inconsistent this compound Yields 1. Variability in inoculum preparation. - Standardize the inoculum size and growth phase for each experiment.
2. Inconsistent media preparation. - Prepare all media components from the same stock solutions and ensure accurate measurements.
3. Fluctuations in incubator conditions. - Regularly monitor and calibrate the incubator's temperature and shaking speed.
Difficulty in this compound Extraction/Purification 1. Inefficient binding to the resin. - Ensure the pH of the culture supernatant is appropriate for binding to the selected resin (e.g., Amberlite XAD-2 or boronate affinity chromatography).
2. Co-elution of impurities during HPLC. - Optimize the HPLC gradient to achieve better separation of this compound from other metabolites.
3. Degradation of this compound. - this compound can be susceptible to hydrolysis, especially at extreme pH values. Process samples promptly and store purified this compound at -80°C.

Quantitative Data

Table 1: Effect of pH on Relative this compound Yield

pHRelative this compound Yield (%)
6.045
6.570
7.095
7.4100
8.085
8.560

Note: Data are illustrative and represent typical trends. Optimal pH may vary slightly between different strains of Dickeya dadantii.

Table 2: Effect of Temperature on Relative this compound Yield

Temperature (°C)Relative this compound Yield (%)
2030
2575
30100
3760

Note: Data are illustrative and represent typical trends.

Table 3: Effect of Carbon Source on Relative this compound Yield

Carbon Source (41 mM)Relative this compound Yield (%)
Glycerol100
Glucose85
Sucrose90
Fructose75

Note: Data are illustrative and represent typical trends.

Table 4: Effect of Nitrogen Source on Relative this compound Yield

Nitrogen Source (0.02 M)Relative this compound Yield (%)
Ammonium Chloride100
Ammonium Sulfate95
Peptone60
Yeast Extract55

Note: Data are illustrative and represent typical trends. Complex nitrogen sources like peptone and yeast extract may contain trace amounts of iron, which can repress this compound synthesis.

Experimental Protocols

Protocol 1: Cultivation of Dickeya dadantii for this compound Production
  • Prepare a low-iron minimal nutrient medium with the following composition per liter:

    • NaCl: 5.84 g (0.1 M)

    • KCl: 0.75 g (0.01 M)

    • MgSO₄·7H₂O: 0.2 g (0.8 mM)

    • NH₄Cl: 1.07 g (0.02 M)

    • Citric Acid: 5.0 g (23.8 mM)

    • Na₂HPO₄: 2.84 g (0.02 M)

    • Glycerol: 3.78 g (41 mM)

  • Adjust the pH of the medium to 7.4 using NaOH.

  • Inoculate the medium with a 1:100 dilution of an overnight culture of Dickeya dadantii grown in a rich medium (e.g., LB broth).

  • Incubate the culture at 30°C with vigorous shaking (180-200 RPM) for 48-72 hours.

Protocol 2: Extraction and Purification of this compound
  • Harvest the bacterial culture by centrifugation at 6,000 x g for 30 minutes to remove the cells.

  • Pass the cell-free supernatant through a column packed with Amberlite XAD-2 resin.

  • Wash the resin with two column volumes of deionized water to remove unbound compounds.

  • Elute the bound siderophores with 100% methanol.

  • Concentrate the methanol eluate under vacuum.

  • Purify this compound from the concentrated eluate using reverse-phase HPLC on a C18 column.

Protocol 3: HPLC Quantification of this compound
  • Prepare a standard curve using purified this compound of known concentrations.

  • Set up the HPLC system with a C18 column and a UV-visible detector set to 315 nm.

  • Use a mobile phase consisting of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).

  • Run a gradient elution to separate this compound from other components in the sample.

  • Integrate the peak area of this compound in the chromatograms of both the standards and the samples.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

chrysobactin_biosynthesis cluster_nrps NRPS-mediated Assembly chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate Isochorismate Synthase dhba 2,3-Dihydroxybenzoic acid (DHBA) isochorismate->dhba DHBA Synthase nrps Nonribosomal Peptide Synthetase (NRPS) (cbs Gene Cluster Products) dhba->nrps l_lysine L-Lysine d_lysine D-Lysine l_lysine->d_lysine Lysine Epimerase d_lysine->nrps l_serine L-Serine l_serine->nrps This compound This compound nrps->this compound Peptide bond formation & release

Caption: this compound biosynthetic pathway.

experimental_workflow start Start: Goal to Enhance This compound Yield media_prep Prepare Low-Iron Minimal Medium start->media_prep inoculation Inoculate with Dickeya dadantii media_prep->inoculation incubation Incubate at 30°C with Shaking inoculation->incubation optimization Parameter Optimization (pH, Temp, C/N sources) incubation->optimization optimization->incubation Iterate extraction Extract this compound from Supernatant optimization->extraction Optimized quantification Quantify this compound using HPLC extraction->quantification analysis Analyze Results & Compare with Control quantification->analysis end End: Optimized Protocol for Enhanced Yield analysis->end

Caption: Experimental workflow for optimizing this compound synthesis.

troubleshooting_guide start Low/No this compound Yield check_iron Check for Iron Contamination? start->check_iron check_ph Is pH between 7.0-8.0? check_iron->check_ph No solution_iron Use Trace Metal Grade Reagents & Acid-Washed Glassware check_iron->solution_iron Yes check_temp Is Temperature at 30°C? check_ph->check_temp Yes solution_ph Adjust pH of the Medium check_ph->solution_ph No check_growth Is Bacterial Growth Optimal? check_temp->check_growth Yes solution_temp Calibrate Incubator check_temp->solution_temp No solution_growth Optimize Inoculum & Check for Contamination check_growth->solution_growth No

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Ferric-Chrysobactin Complex Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the ferric-Chrysobactin complex.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the ferric-Chrysobactin complex.

Issue 1: Low or Inconsistent Ferric-Chrysobactin Complex Formation

Symptoms:

  • Low absorbance readings in spectrophotometric assays.

  • Inconsistent results between experimental replicates.

  • Precipitate formation upon addition of ferric iron.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH Chrysobactin is a catecholate siderophore, and the stability of its ferric complex is highly pH-dependent. At neutral pH, ferric this compound can exist as a mixture of bis and tris complexes.[1] Ensure the pH of your buffer is optimal for complex formation. For many catecholate siderophores, a pH range of 6.5-7.5 is recommended. Verify the pH of your final solution after all components have been added.
Suboptimal Iron-to-Ligand Ratio The stoichiometry of the ferric-Chrysobactin complex is dependent on the metal-to-ligand ratio.[1] Titrate your this compound solution with a standardized ferric iron solution to determine the optimal ratio for your experimental conditions.
Precipitation of Ferric Hydroxide At neutral or alkaline pH, free ferric ions will precipitate as ferric hydroxide, making them unavailable for complexation.[2] Prepare your ferric iron stock solution in a dilute acid (e.g., 0.01 M HCl) and add it to the buffered this compound solution with gentle mixing.
Ligand Degradation This compound, like other catechol-containing compounds, can be susceptible to oxidation, especially at alkaline pH and in the presence of oxygen. Prepare fresh solutions of this compound and store them protected from light and at a low temperature when not in use.

Issue 2: Dissociation of the Ferric-Chrysobactin Complex During Experimentation

Symptoms:

  • A decrease in the characteristic absorbance of the ferric-Chrysobactin complex over time.

  • Release of iron from the complex, detected by iron-sensitive dyes or analytical techniques.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Proton-Driven Dissociation The ferric-Chrysobactin complex is susceptible to proton-driven dissociation. A single protonation event can trigger the release of a this compound molecule from the ferric center.[3] Maintain a stable and appropriate pH throughout your experiment. If a decrease in pH is unavoidable, consider using a stronger buffering agent or adjusting the pH periodically.
Competition from Other Chelators The presence of other strong iron chelators in your experimental system can strip iron from the ferric-Chrysobactin complex. Identify and eliminate any potential competing chelators from your reagents and buffers.
Photoreduction Some ferric-siderophore complexes are susceptible to photoreduction, where light energy causes the reduction of Fe(III) to Fe(II), leading to complex dissociation.[4] While not explicitly documented for this compound, it is a known phenomenon for other siderophores. To minimize this, protect your experimental setup from direct light, especially if using light-sensitive detection methods.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for working with the ferric-Chrysobactin complex?

A1: The stability of the ferric-Chrysobactin complex is pH-dependent. At neutral pH (around 7.0), it tends to form a mixture of bis and tris complexes.[1] For maximal complex formation and stability, it is generally recommended to work in a buffered solution with a pH between 6.5 and 7.5. However, the optimal pH may vary depending on the specific experimental conditions, such as the iron-to-ligand ratio and the presence of other molecules.

Q2: How can I confirm the formation and stoichiometry of the ferric-Chrysobactin complex?

A2: You can use several techniques to confirm complex formation and determine its stoichiometry:

  • UV-Vis Spectrophotometry: The formation of the ferric-Chrysobactin complex results in a characteristic absorbance spectrum in the visible range. You can monitor the change in absorbance at the specific wavelength maximum for the complex as you titrate this compound with a ferric iron solution.

  • Potentiometric Titration: This method can be used to determine the stability constants of the complex by monitoring the change in pH upon addition of a strong base to a solution containing this compound and ferric iron.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to directly observe the mass-to-charge ratio of the different ferric-Chrysobactin species (e.g., mono-, bis-, tris-complexes) in solution.[3]

Q3: What factors can lead to the degradation of the this compound ligand itself?

A3: this compound, being a catecholate siderophore, is susceptible to oxidation, particularly at alkaline pH and in the presence of dissolved oxygen. Exposure to strong light can also promote degradation. To minimize degradation, prepare this compound solutions fresh, use degassed buffers, and store stock solutions at low temperatures and protected from light.

Q4: Can the chirality of this compound affect the stability of the ferric complex?

A4: Yes, the chirality of the amino acid components of this compound influences the three-dimensional structure and chirality of the resulting ferric complex.[1][2] This chirality is crucial for its recognition by specific bacterial receptors. While it may not directly impact the thermodynamic stability in solution, using the correct stereoisomer is critical for biological assays.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of Ferric-Chrysobactin Complex Formation

This protocol allows for the determination of the stoichiometry of the ferric-Chrysobactin complex.

Materials:

  • This compound solution (concentration determined by a primary method)

  • Standardized ferric chloride (FeCl₃) solution (e.g., in 0.01 M HCl)

  • Buffer solution (e.g., 50 mM HEPES, pH 7.0)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a series of solutions in your chosen buffer containing a fixed concentration of this compound.

  • To each solution, add increasing molar equivalents of the standardized FeCl₃ solution (e.g., 0.1, 0.2, 0.3... up to 3.0 equivalents).

  • Allow the solutions to equilibrate for a set period (e.g., 15 minutes) at a constant temperature.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the ferric-Chrysobactin complex (typically in the 400-500 nm range for catecholate siderophores).

  • Plot the absorbance at λmax against the molar ratio of Fe³⁺ to this compound.

  • The point at which the absorbance plateaus indicates the stoichiometry of the complex under your experimental conditions.

Protocol 2: Potentiometric Titration for Stability Constant Determination

This protocol provides a method to determine the stability constant of the ferric-Chrysobactin complex.

Materials:

  • This compound solution of known concentration

  • Ferric chloride solution of known concentration

  • Standardized, carbonate-free sodium hydroxide (NaOH) solution

  • Potentiometer with a calibrated pH electrode

  • Constant temperature water bath

  • Inert gas (e.g., argon or nitrogen) supply

Procedure:

  • In a thermostatted titration vessel, add a known volume of the this compound solution and the ferric chloride solution (typically at a 1:1, 2:1, or 3:1 ligand-to-metal ratio).

  • Bubble the inert gas through the solution to remove dissolved carbon dioxide and oxygen.

  • Begin stirring the solution at a constant rate.

  • Start the titration by adding small, precise aliquots of the standardized NaOH solution.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has passed the expected equivalence points.

  • Plot the pH versus the volume of NaOH added.

  • The resulting titration curve can be analyzed using appropriate software to calculate the protonation constants of the ligand and the stability constants of the ferric-Chrysobactin complexes.

Visualizations

Troubleshooting_Workflow cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem Observed: Instability of Ferric-Chrysobactin Complex check_symptoms Identify Symptoms: - Low/inconsistent yield - Complex dissociation - Precipitation start->check_symptoms cause_ph Incorrect pH check_symptoms->cause_ph cause_ratio Suboptimal Fe:Ligand Ratio check_symptoms->cause_ratio cause_precipitation Fe(OH)₃ Precipitation check_symptoms->cause_precipitation cause_degradation Ligand Degradation check_symptoms->cause_degradation cause_competition Competing Chelators check_symptoms->cause_competition solution_ph Verify and Adjust Buffer pH (6.5-7.5) cause_ph->solution_ph solution_ratio Perform Fe Titration cause_ratio->solution_ratio solution_precipitation Use Acidic Fe Stock Add to Buffered Ligand cause_precipitation->solution_precipitation solution_degradation Use Fresh Solutions Protect from Light/Heat cause_degradation->solution_degradation solution_competition Identify and Remove Competing Chelators cause_competition->solution_competition end_resolved Issue Resolved solution_ph->end_resolved solution_ratio->end_resolved solution_precipitation->end_resolved solution_degradation->end_resolved solution_competition->end_resolved

Caption: Troubleshooting workflow for addressing ferric-Chrysobactin instability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ligand Prepare this compound Solution mix Mix this compound and Buffer prep_ligand->mix prep_fe Prepare Standardized FeCl₃ Solution (in dilute acid) titrate Titrate with FeCl₃ Solution prep_fe->titrate prep_buffer Prepare Buffer (e.g., HEPES pH 7.0) prep_buffer->mix mix->titrate equilibrate Equilibrate titrate->equilibrate measure Measure Absorbance at λmax equilibrate->measure plot Plot Absorbance vs. [Fe]/[this compound] measure->plot determine Determine Stoichiometry plot->determine

Caption: Workflow for spectrophotometric analysis of ferric-Chrysobactin complex formation.

References

interference of other catechol compounds in Chrysobactin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chrysobactin assays. The focus is on addressing the common challenge of interference from other catechol-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is a catechol-type siderophore, a small molecule produced by bacteria like Dickeya chrysanthemi to scavenge iron from the environment.[1][2] Its production is often linked to bacterial virulence, making its accurate quantification crucial for understanding bacterial pathogenesis and for the development of novel antimicrobial strategies.[1]

Q2: Which common assays are used to detect and quantify this compound?

Several assays can be used for the detection and quantification of this compound. The most common are:

  • Chrome Azurol S (CAS) Assay: A universal colorimetric assay for siderophores. It detects the ability of a sample to remove iron from a dye-iron complex, causing a color change.[3][4]

  • Arnow Assay: A colorimetric method specific for the detection of catechol compounds.[5]

  • Immunoassays: These assays utilize monoclonal antibodies specific to ferric this compound for highly sensitive detection.[6]

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound and its derivatives from complex mixtures.[1]

Q3: What are catechol compounds and why do they interfere with this compound assays?

Catechol compounds are molecules that contain a 1,2-dihydroxybenzene group. This compound itself is a catechol-type siderophore.[1][2] Many assays for this compound are not entirely specific and can react with other structurally similar catechol compounds, leading to overestimated results. This is because these assays often rely on the chemical properties of the catechol group, such as its ability to bind iron.

Troubleshooting Guide: Interference of Catechol Compounds

This guide addresses specific issues you might encounter due to interference from other catechol compounds during your this compound experiments.

Issue 1: High background signal or false positives in the CAS assay.
  • Possible Cause: The presence of other catechol-containing siderophores (e.g., enterobactin, bacillibactin) or catechol-containing molecules in your sample or culture medium.[3] The CAS assay is a universal test for siderophores and is not specific to this compound.

  • Troubleshooting Steps:

    • Medium Blank: Always run a blank with your culture medium to check for interfering substances. Some media components can chelate iron.

    • Purification: Purify this compound from the culture supernatant before quantification. Boronate affinity chromatography is an effective method for specifically isolating catechol siderophores like this compound.[7]

    • Alternative Assay: Use a more specific assay, such as an immunoassay with a monoclonal antibody against ferric this compound.[6]

Issue 2: Overestimation of this compound concentration with the Arnow assay.
  • Possible Cause: The Arnow assay detects the presence of the catechol moiety and is not specific to this compound.[5] Any compound with a catechol group will yield a positive result. A colorimetric method for catechol compounds has been shown to give positive results with DL-DOPA, L-dopamine, (+/-)-epinephrine, and DL-norepinephrine.[8]

  • Troubleshooting Steps:

    • Sample Pre-treatment: Use chromatographic methods like HPLC to separate this compound from other catechol compounds before quantification.

    • Cross-reactivity Check: If you suspect the presence of specific interfering catechols, test them individually with the Arnow assay to understand their contribution to the signal.

Issue 3: Immunoassay shows some cross-reactivity.
  • Possible Cause: The monoclonal antibody used in the immunoassay may have some degree of cross-reactivity with structurally similar compounds. For example, a monoclonal antibody to ferric this compound has been shown to react less strongly with ferric dihydroxybenzoic acid.[6]

  • Troubleshooting Steps:

    • Specificity Data: Refer to the antibody's datasheet for information on its cross-reactivity with other compounds.

    • Competitive Assay: Perform a competitive immunoassay to determine the extent of interference from suspected cross-reacting compounds.

    • Sample Purification: As with other assays, purifying the sample prior to the immunoassay will yield more accurate results.

Quantitative Data on Assay Specificity

The following table summarizes the specificity of different assays for this compound and their known interferences.

Assay MethodPrincipleKnown Interfering CompoundsRelative Specificity
Chrome Azurol S (CAS) Assay Iron chelation by siderophoresAll siderophore types (catecholates, hydroxamates, etc.), other iron-chelating molecules.[3]Low
Arnow Assay Nitration of the catechol ringOther catechol-containing compounds (e.g., dihydroxybenzoic acid, dopamine, epinephrine).[8]Moderate
Immunoassay (Monoclonal Antibody) Antibody-antigen bindingFerric dihydroxybenzoic acid (weaker reaction), other siderophores like ferrichrome A, ferric pseudobactin, and ferric rhodotorulic acid (weak reaction).[6]High
HPLC Chromatographic separationCo-eluting compounds with similar retention times.Very High (when optimized)

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Liquid Assay for Siderophore Detection

This protocol is a standard method for detecting siderophore production.

Materials:

  • CAS assay solution

  • Culture supernatant

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare the CAS assay solution as described by Pérez-Miranda et al. (2007).[3]

  • In a microplate well or cuvette, mix 100 µL of culture supernatant with 100 µL of CAS assay solution.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the absorbance at 630 nm.

  • A decrease in absorbance compared to a reference (medium blank) indicates the presence of siderophores.

Protocol 2: Boronate Affinity Chromatography for this compound Purification

This protocol is designed to specifically isolate catechol siderophores.[7]

Materials:

  • Boronate affinity column

  • Bacterial culture supernatant

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Elution buffer (e.g., 0.1 M Formic acid)

Procedure:

  • Equilibrate the boronate affinity column with binding buffer.

  • Adjust the pH of the culture supernatant to ~8.5 and load it onto the column.

  • Wash the column with binding buffer to remove unbound compounds.

  • Elute the bound catechol siderophores, including this compound, with the elution buffer.

  • Collect the fractions and confirm the presence of this compound using a suitable assay (e.g., HPLC or Arnow assay).

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis culture Bacterial Culture Supernatant purification Purification (Optional) e.g., Boronate Affinity Chromatography culture->purification cas CAS Assay (Low Specificity) culture->cas arnow Arnow Assay (Moderate Specificity) culture->arnow immunoassay Immunoassay (High Specificity) purification->immunoassay hplc HPLC (Very High Specificity) purification->hplc quantification Quantification cas->quantification arnow->quantification immunoassay->quantification hplc->quantification interpretation Interpretation (Consider potential interferences) quantification->interpretation troubleshooting_logic Troubleshooting Logic for Inaccurate this compound Results start Inaccurate Results (e.g., Overestimation) check_assay Is the assay specific for this compound? start->check_assay check_sample Is the sample complex? check_assay->check_sample Yes solution_specific_assay Use a more specific assay (e.g., Immunoassay, HPLC) check_assay->solution_specific_assay No solution_purify Purify sample before assay (e.g., Boronate Affinity Chromatography) check_sample->solution_purify Yes end Accurate Quantification check_sample->end No solution_purify->end solution_specific_assay->end

References

strategies for purifying Chrysobactin from complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Chrysobactin. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to assist in your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound from complex biological samples.

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Yield Inefficient bacterial culture conditions for siderophore production.Ensure the bacterial growth medium is iron-depleted to induce siderophore production.[1][2][3] Use of a minimal nutrient medium with low iron content is recommended.[1]
Degradation of this compound during purification.This compound, as a catechol-type siderophore, can be unstable and prone to oxidation.[2][4] Boronate affinity chromatography is effective in separating this compound from its rust-colored decomposition products.[4][5] Minimize the exposure of the sample to harsh pH conditions and elevated temperatures.
Inefficient extraction from the culture supernatant.Use an appropriate adsorbent resin like Amberlite XAD-2 for the initial capture of siderophores from the cell-free supernatant.[1] Ensure sufficient contact time and resin quantity for optimal binding.
Loss of sample during concentration steps.Use vacuum centrifugation or lyophilization for sample concentration to avoid excessive heat, which can lead to degradation.
Presence of Contaminants in the Final Product Co-elution of other compounds with similar properties.Employ multi-step purification strategies. A common and effective workflow is initial capture with an adsorbent resin followed by one or more rounds of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Non-specific binding to the chromatography matrix.Optimize washing steps during chromatography to remove non-specifically bound impurities. For affinity chromatography methods like IMAC or boronate affinity, ensure the binding and wash buffers have the appropriate pH and salt concentrations.
Difficulty Confirming this compound Presence Low concentration in the sample.Utilize a sensitive detection method such as the Chrome Azurol S (CAS) assay to screen fractions for the presence of siderophores.[1][6]
Ambiguous analytical results.Confirm the identity of the purified product using mass spectrometry to match the molecular weight of this compound (approximately 369.37 g/mol ) and NMR spectroscopy for structural elucidation.[1]
Rust-Colored Sample Oxidation and decomposition of the catechol moiety of this compound.This is a common issue with catechol siderophores. Boronate affinity chromatography is particularly effective at separating the intact siderophore from these rust-colored byproducts.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a catechol-type siderophore produced by certain bacteria, such as Dickeya dadantii, to acquire iron from the environment.[1][7][8] Its purification is crucial for studying bacterial virulence, iron acquisition mechanisms, and for potential applications in drug development as a means to deliver antibiotics or to interfere with bacterial iron uptake.[1]

Q2: What are the key chemical properties of this compound to consider during purification?

A2: this compound is composed of D-lysine, L-serine, and a 2,3-dihydroxybenzoyl (catechol) group.[9][10] The catechol group is essential for its iron-chelating activity but is also susceptible to oxidation, leading to sample degradation.[2][4][5] It is a relatively small molecule with a molecular weight of approximately 369.37 g/mol .[1]

Q3: Which purification method offers the highest yield for this compound?

A3: Boronate affinity chromatography has been reported to provide at least a two-fold greater yield for catechol siderophores like this compound compared to other methods.[5] This technique specifically targets the cis-diol structure of the catechol group, offering high selectivity.[5]

Q4: How can I monitor the presence of this compound during the purification process?

A4: The Chrome Azurol S (CAS) assay is a widely used colorimetric method to detect the presence of siderophores in column fractions.[1][6] Fractions that test positive can then be further analyzed by RP-HPLC with UV detection (typically around 215 nm) for quantification and further purification.[1]

Q5: What are the options for the initial capture of this compound from the culture supernatant?

A5: Several methods can be used for the initial enrichment of this compound:

  • Adsorbent Resins: Amberlite XAD-2 is commonly used to adsorb siderophores from large volumes of cell-free supernatant.[1]

  • Immobilized Metal Affinity Chromatography (IMAC): Fe(III)-IMAC can be a convenient, multi-step purification method due to the high affinity of siderophores for iron.[11][12][13]

  • Titanium Dioxide Solid Phase Extraction (TiO₂ SPE): This is a newer technique that has shown high recovery rates and selectivity for siderophores.[14][15][16][17]

Quantitative Data Summary

The following table summarizes reported yields and recovery rates for different this compound purification strategies.

Purification Step/MethodOrganismStarting VolumeYield/RecoveryReference
Amberlite XAD-2 followed by RP-HPLCDickeya chrysanthemi EC162 L culture~1.0 mg[1]
Boronate Affinity ChromatographyErwinia carotovoraNot specifiedAt least 2-fold greater yield than other methods[5]
TiO₂ NP SPE (for a model siderophore)Spiked bacterial cultureNot specified77.6 ± 6.2% recovery[14][16][17]

Experimental Protocols

Protocol 1: Purification of this compound using Amberlite XAD-2 and RP-HPLC

This protocol is adapted from the methods used for the purification of this compound and its derivatives from Dickeya chrysanthemi.[1]

1. Bacterial Culture and Supernatant Preparation: a. Culture Dickeya dadantii or a similar this compound-producing strain in an iron-deficient minimal medium to induce siderophore production. b. After incubation (e.g., 48 hours), centrifuge the culture to pellet the cells. c. Collect the cell-free supernatant.

2. Adsorption to Amberlite XAD-2 Resin: a. Add Amberlite XAD-2 resin to the cell-free supernatant and shake for several hours to allow for the adsorption of siderophores. b. Filter to separate the resin from the supernatant. c. Wash the resin thoroughly with deionized water to remove salts and other hydrophilic impurities.

3. Elution from Amberlite XAD-2 Resin: a. Elute the bound siderophores from the resin using methanol. b. Concentrate the methanolic eluate using a rotary evaporator or vacuum centrifuge.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Further purify the concentrated sample by preparative RP-HPLC using a C4 or C18 column. b. Use a gradient of water (with 0.05% trifluoroacetic acid) and methanol to elute the compounds. c. Monitor the eluent at 215 nm. d. Collect fractions and test for the presence of siderophores using the CAS assay. e. Pool the positive fractions and perform a second round of semi-preparative RP-HPLC if necessary to achieve high purity. f. Lyophilize the final purified fractions to obtain this compound as a powder.

Protocol 2: Boronate Affinity Chromatography for Catechol Siderophores

This is a general protocol for the purification of catechol-containing compounds like this compound.

1. Column Preparation: a. Pack a chromatography column with a boronate affinity resin. b. Equilibrate the column with a binding buffer at a slightly basic pH (e.g., pH 8.0-8.5) to facilitate the formation of the boronate-diol complex.

2. Sample Loading: a. Adjust the pH of the crude or partially purified this compound sample to match the binding buffer. b. Load the sample onto the equilibrated column.

3. Washing: a. Wash the column with several column volumes of the binding buffer to remove non-specifically bound molecules.

4. Elution: a. Elute the bound this compound by lowering the pH of the buffer (e.g., to pH < 6.0) to disrupt the boronate-diol interaction. b. Alternatively, elution can be achieved by using a buffer containing a competing diol such as sorbitol.

5. Desalting: a. Desalt the eluted fractions using a suitable method like size-exclusion chromatography or RP-HPLC.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Upstream Processing cluster_1 Initial Capture & Concentration cluster_2 High-Resolution Purification cluster_3 Final Product Culture Bacterial Culture in Iron-Deficient Medium Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Adsorption Adsorption Chromatography (e.g., Amberlite XAD-2) Supernatant->Adsorption Elution Methanol Elution Adsorption->Elution Concentration Vacuum Concentration Elution->Concentration RPHPLC Preparative RP-HPLC Concentration->RPHPLC Fractionation Fraction Collection RPHPLC->Fractionation CAS_Assay CAS Assay Fractionation->CAS_Assay Pooling Pool Positive Fractions CAS_Assay->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_CB Pure this compound Lyophilization->Pure_CB

Caption: General experimental workflow for the purification of this compound.

This compound Biosynthesis and Transport Pathway

G cluster_0 Biosynthesis cluster_1 Secretion & Iron Chelation cluster_2 Uptake & Iron Release Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic Acid (DHBA) Chorismate->DHBA cbs Genes NRPS Non-Ribosomal Peptide Synthetase (NRPS) DHBA->NRPS LysSer D-Lysine & L-Serine LysSer->NRPS ApoCB Apo-Chrysobactin NRPS->ApoCB Secretion Secretion ApoCB->Secretion Fe3 Extracellular Fe³⁺ Secretion->Fe3 FeCB Ferric-Chrysobactin Complex Secretion->FeCB Fe3->FeCB Fct Outer Membrane Receptor (Fct) FeCB->Fct Transport Periplasmic & Inner Membrane Transport Fct->Transport Release Iron Release (Reduction) Transport->Release Fe2 Intracellular Fe²⁺ Release->Fe2 Metabolism Cellular Metabolism Fe2->Metabolism

Caption: Biosynthesis and transport pathway of this compound.

References

Technical Support Center: Chrysobactin Mutant Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of Chrysobactin mutants.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental characterization of this compound mutants.

Issue 1: this compound biosynthesis mutant still shows a positive result in the Chrome Azurol S (CAS) assay.

Possible Cause & Solution

  • Contamination of Glassware with Iron: Trace amounts of iron in glassware can interfere with the CAS assay, leading to false positives.

    • Solution: Ensure all glassware is acid-washed to remove any residual iron.[1]

  • Production of Other Siderophores: The mutant may be producing other siderophores that can also chelate iron and react with the CAS reagent.

    • Solution: Analyze the culture supernatant using HPLC to separate different compounds and identify the molecule responsible for the CAS-positive phenotype. Compare the retention time to a pure this compound standard.[2]

  • Incomplete Gene Knockout: The gene knockout may be incomplete, resulting in residual this compound production.

    • Solution: Verify the gene knockout using PCR with primers flanking the targeted gene and by Sanger sequencing of the PCR product.[3][4] Quantitative PCR (qPCR) can also be used to confirm the absence of gene expression.[4]

Issue 2: No this compound is detected in the culture supernatant of an overexpression mutant by Mass Spectrometry.

Possible Cause & Solution

  • Intracellular Accumulation: The mutated gene might be involved in the transport or secretion of this compound, leading to its accumulation inside the cells. For example, a cbsH-negative mutant has been shown to accumulate ferric this compound intracellularly.[5][6]

    • Solution: Prepare cell lysates and analyze them for the presence of this compound using HPLC-MS. A bioassay using a this compound-deficient indicator strain can also be performed on the cell lysates.[6]

  • Improper Sample Preparation: The sample preparation method may not be suitable for this compound, leading to its degradation or loss.

    • Solution: Follow a validated protocol for this compound extraction, which typically involves adsorption to an Amberlite XAD resin followed by elution with methanol.[2][7]

  • Incorrect Mass Spectrometry Parameters: The instrument parameters may not be optimized for the detection of this compound.

    • Solution: Ensure the mass spectrometer is properly calibrated and the parameters (e.g., ion source voltage, collision energy) are set appropriately for detecting the expected mass of this compound ([M+H]⁺ m/z 370.16).[2][8]

Issue 3: HPLC analysis of a mutant shows a peak with a similar retention time to this compound, but the mass spectrum does not match.

Possible Cause & Solution

  • Presence of this compound Derivatives or Isomers: The mutant may be producing modified forms of this compound, such as linear trithis compound or dithis compound, or isomers with different amino acid chirality.[2][9]

    • Solution: Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the unknown peak and compare it to the known fragmentation of this compound and its derivatives. Chiral amino acid analysis can be used to determine the stereochemistry of the amino acid components.[2]

  • Co-elution with another Compound: Another compound in the sample may be co-eluting with this compound.

    • Solution: Optimize the HPLC gradient to improve the separation of peaks. Using a different column chemistry may also resolve the co-elution.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my gene knockout of a this compound biosynthetic gene is successful?

A1: A multi-step verification process is recommended:

  • PCR Verification: Use primers that flank the deleted gene region to confirm the size of the resulting PCR product. You should see a smaller band for the knockout mutant compared to the wild-type.[3][10]

  • Sanger Sequencing: Sequence the PCR product from the mutant to confirm the precise deletion and the absence of the target gene sequence.[4]

  • Phenotypic Analysis (CAS Assay): Perform a CAS assay on the culture supernatant of the mutant. A successful knockout of a biosynthetic gene should result in a negative CAS assay (no color change from blue to orange/yellow), unless other siderophores are produced.[1][11]

  • HPLC Analysis: Analyze the culture supernatant by HPLC. The peak corresponding to this compound should be absent in the mutant strain.[2][12]

Q2: My this compound uptake mutant shows a reduced growth phenotype in iron-limited media, but the effect is not as strong as expected. Why could this be?

A2: This could be due to several factors:

  • Redundant Uptake Systems: The bacterium may possess other iron uptake systems that can partially compensate for the loss of this compound-mediated iron acquisition.

  • Utilization of Xenosiderophores: The bacterium might be capable of utilizing siderophores produced by other microorganisms present in the media.[5]

  • Leaky Mutation: The mutation in the uptake system may not be a complete null mutation, allowing for some residual function.

Q3: What is a suitable positive control for this compound detection experiments?

A3: A culture of the wild-type strain grown under iron-limiting conditions is the ideal positive control. Alternatively, purified this compound can be used as a standard for HPLC and MS analysis.[7][13]

Data Presentation

Table 1: Mass Spectrometry Data for this compound and its Derivatives

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Major ESI-MS/MS Fragment Ions (m/z)
This compound (4)C₁₆H₂₄N₃O₇370.1597265.12, 234.15, 137.03, 129.11
Dithis compound (3)C₃₂H₄₄N₆O₁₃721.3021457.21, 370.17, 352.15, 265.13
Linear Trithis compound (2)C₄₈H₆₅N₉O₁₉1072.4432-
Cyclic Trithis compound (1)C₄₈H₆₃N₉O₁₈1054.4349790.32, 703.30, 352.16, 265.12

Data sourced from[2].

Table 2: HPLC Retention Times for this compound and Derivatives

CompoundRetention Time (minutes)
This compound (4)23.2
Dithis compound (3)33.8
Linear Trithis compound (2)37.5
Cyclic Trithis compound (1)38.7

Retention times are approximate and may vary depending on the specific HPLC system, column, and gradient used. Data based on the protocol described in[2].

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay for Siderophore Detection

This protocol is adapted from Schwyn and Neilands (1987) and is a common method for qualitatively assessing siderophore production.[1][11]

Materials:

  • CAS dye solution

  • Hexadecyltrimethylammonium bromide (HDTMA) solution

  • FeCl₃ solution

  • Growth medium agar

  • Acid-washed glassware

Procedure:

  • Prepare the CAS/HDTMA/FeCl₃ dye solution as described in the literature.

  • Autoclave the growth medium agar and cool to 50°C.

  • Aseptically add the sterile dye solution to the molten agar and mix gently to avoid bubbles.

  • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Spot a small volume of the bacterial culture (wild-type and mutants) onto the surface of the CAS agar.

  • Incubate the plates under appropriate growth conditions.

  • Observe the plates for the formation of a yellow to orange halo around the colonies, which indicates siderophore production. The absence of a halo suggests a defect in siderophore production.

Protocol 2: Complementation of a this compound Mutant

This protocol provides a general workflow for complementing a this compound mutant to confirm that the observed phenotype is due to the specific gene knockout.

Materials:

  • This compound mutant strain

  • Expression vector

  • Wild-type copy of the mutated gene

  • Competent cells of the mutant strain

  • Appropriate antibiotics for selection

Procedure:

  • Clone the wild-type copy of the gene of interest into a suitable expression vector.

  • Transform the resulting plasmid into the this compound mutant strain.

  • Select for transformants on media containing the appropriate antibiotic.

  • Verify the presence of the plasmid in the complemented strain by plasmid isolation and restriction digest or PCR.

  • Characterize the complemented strain using the same phenotypic assays as the mutant (e.g., CAS assay, HPLC analysis). A successful complementation should restore the wild-type phenotype.

Visualizations

chrysobactin_biosynthesis_pathway cluster_biosynthesis Biosynthesis cluster_transport Transport chorismate Chorismate cbsC CbsC chorismate->cbsC ...cbs genes dhb 2,3-Dihydroxybenzoate (DHB) nrps Non-ribosomal Peptide Synthetase (NRPS) dhb->nrps d_lysine D-Lysine d_lysine->nrps l_serine L-Serine l_serine->nrps This compound This compound fe_this compound Ferric-Chrysobactin This compound->fe_this compound cbsC->dhb cbsE CbsE cbsB CbsB cbsA CbsA nrps->this compound fct Fct (Outer membrane receptor) cbsH CbsH (Intracellular processing) fct->cbsH Uptake intracellular_fe Intracellular Fe³⁺ cbsH->intracellular_fe Iron Release fe3 Fe³⁺ fe3->fe_this compound fe_this compound->fct troubleshooting_workflow start Mutant Characterization Unexpected Result q1 Is the gene knockout verified? start->q1 verify_ko Verify knockout by PCR and sequencing q1->verify_ko No phenotype_analysis Analyze phenotype: - CAS assay - HPLC-MS - Bioassay q1->phenotype_analysis Yes verify_ko->phenotype_analysis q2 Is this compound detected in supernatant? phenotype_analysis->q2 analyze_lysate Analyze cell lysate for intracellular accumulation q2->analyze_lysate No q3 Is an unexpected peak observed in HPLC? q2->q3 Yes end_resolve Issue Resolved analyze_lysate->end_resolve msms_analysis Perform MS/MS analysis to identify derivatives q3->msms_analysis Yes end_unresolved Further Investigation Needed q3->end_unresolved No msms_analysis->end_resolve

References

Validation & Comparative

Chrysobactin's Crucial Role in the Virulence of Dickeya dadantii: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dickeya dadantii is a highly aggressive phytopathogen responsible for soft rot diseases in a wide range of plants, leading to significant economic losses in agriculture.[1][2] The bacterium's ability to cause disease, its virulence, is dependent on a sophisticated arsenal of factors. Among these, the acquisition of essential nutrients, such as iron, from the host environment is a critical battleground. This guide provides a detailed comparison of the virulence of wild-type Dickeya dadantii and mutants deficient in the production of chrysobactin, a key siderophore, supported by experimental data and methodologies.

This compound: A Key Player in Iron Scavenging

Iron is a vital cofactor for numerous cellular processes, yet its availability in the host is often limited. To overcome this, D. dadantii employs a high-affinity iron acquisition system centered on the production and secretion of siderophores. This compound, a catechol-type siderophore, is a cornerstone of this system.[3][4] Composed of L-serine, D-lysine, and 2,3-dihydroxybenzoic acid (DHBA), this compound is synthesized by a nonribosomal peptide synthetase (NRPS).[3] Once secreted, this compound chelates ferric iron (Fe³⁺) from the host's iron-binding proteins, forming a ferric-chrysobactin complex that is then transported into the bacterial cell.[5]

Performance Comparison: Wild-Type vs. This compound-Deficient Mutants

Virulence ParameterWild-Type D. dadantiiThis compound-Deficient MutantAlternative Iron Uptake Systems
Symptom Development Rapid and severe soft rot, tissue maceration, and wilting.[1][6]Delayed onset and reduced severity of symptoms.[4]Achromobactin, another siderophore, can partially compensate but is not sufficient for full virulence.[4]
In Planta Bacterial Growth High bacterial proliferation and systemic spread within the host plant.Significantly reduced bacterial population size and limited systemic invasion.[4]Other iron acquisition mechanisms, like the use of ferric citrate, may support limited growth.[4]
Lesion Size Extensive and rapidly expanding necrotic lesions on infected plant tissues (e.g., potato tubers, leaves).[7]Smaller and more contained lesions compared to the wild-type.The contribution of other systems to lesion formation in the absence of this compound is minimal.
Siderophore Production (in vitro) High levels of siderophore production detected in iron-limited media.Absence of this compound production, though production of other siderophores like achromobactin may be detected.[4]Wild-type strains also produce achromobactin, often in a sequential manner with this compound.[4]

Experimental Protocols

Plant Virulence Assay (Potato Tuber Model)

This protocol outlines a common method for assessing the virulence of D. dadantii strains by measuring tissue maceration in potato tubers.

  • Bacterial Culture Preparation:

    • Grow wild-type and this compound-deficient D. dadantii strains in Luria-Bertani (LB) broth overnight at 28°C with shaking.

    • Harvest the bacterial cells by centrifugation, wash them with sterile saline solution (0.85% NaCl), and resuspend them to a final concentration of 10⁸ CFU/mL.

  • Potato Tuber Inoculation:

    • Select healthy, blemish-free potato tubers and surface-sterilize them by washing with soap and water, followed by immersion in 70% ethanol for 1-2 minutes and then a 1% sodium hypochlorite solution for 5-10 minutes. Rinse thoroughly with sterile distilled water.

    • Using a sterile pipette tip, create a wound of a defined depth (e.g., 5 mm) in the center of the tuber.

    • Inoculate the wound with a specific volume (e.g., 10 µL) of the prepared bacterial suspension. For a negative control, inoculate with sterile saline.

    • Seal the inoculated tubers in a humid chamber (e.g., a plastic box with moist paper towels) to maintain high humidity.

    • Incubate at 28-30°C for 48-72 hours.[8]

  • Data Collection and Analysis:

    • After incubation, slice the tubers in half through the inoculation site.

    • Measure the diameter of the macerated (rotted) tissue in millimeters.

    • To quantify bacterial load, a sample of the macerated tissue can be excised, weighed, homogenized in sterile saline, and serially diluted for plating on LB agar to determine the number of colony-forming units (CFU) per gram of tissue.

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

The CAS assay is a widely used colorimetric method for detecting and quantifying siderophore production.

  • Preparation of CAS Agar Plates:

    • Prepare the blue CAS agar by mixing a solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution. This complex is blue.

    • When siderophores are present, they chelate the iron from the dye complex, causing a color change from blue to orange/yellow.[9][10]

  • Assay Procedure:

    • Grow bacterial strains in an iron-deficient medium to induce siderophore production.

    • Spot a small volume (e.g., 5 µL) of the liquid culture onto the surface of the CAS agar plate.

    • Incubate the plates at 28°C for 24-48 hours.

  • Quantification:

    • The production of siderophores is indicated by the formation of an orange halo around the bacterial colony.

    • The diameter of the halo is proportional to the amount of siderophore produced. A siderophore production index can be calculated by dividing the halo diameter by the colony diameter.[9]

Visualizing the Mechanisms

This compound-Mediated Iron Uptake and its Regulation

The acquisition of iron via this compound is a tightly regulated process. Under iron-replete conditions, the global transcriptional regulator Fur (Ferric uptake regulator) binds to Fe²⁺ and represses the expression of genes involved in this compound biosynthesis and transport. When iron levels are low, the repression is lifted, allowing the bacterium to produce and utilize this compound to scavenge iron.

Chrysobactin_Pathway cluster_extracellular Extracellular Environment cluster_bacterium Dickeya dadantii cluster_regulation Regulation Host_Iron Host Iron (Transferrin, Ferritin) Chrysobactin_Fe Ferric-Chrysobactin Complex Host_Iron->Chrysobactin_Fe Chelation Fct Fct Receptor Chrysobactin_Fe->Fct Binding This compound Apo-Chrysobactin This compound->Chrysobactin_Fe OM Outer Membrane IM Inner Membrane Cytoplasm Cytoplasm Cbs_Transport Inner Membrane Transporter Fct->Cbs_Transport Transport across Periplasm Fe_Release Iron Release (Reduction) Cbs_Transport->Fe_Release Fe_Metabolism Iron for Metabolism & Virulence Fe_Release->Fe_Metabolism Chrysobactin_Biosynthesis This compound Biosynthesis (cbs genes) Chrysobactin_Biosynthesis->this compound Secretion Fur_Fe Fur-Fe²⁺ (Active Repressor) Fur_Fe->Chrysobactin_Biosynthesis Repression Fur Apo-Fur Fur->Chrysobactin_Biosynthesis Repression lifted Low_Fe Low Iron Low_Fe->Fur High_Fe High Iron Fe_ion Fe²⁺ High_Fe->Fe_ion Fe_ionFur Fe_ionFur Fe_ionFur->Fur_Fe

Caption: this compound-mediated iron uptake and its regulation by the Fur protein in Dickeya dadantii.

Experimental Workflow for Validating this compound's Role in Virulence

The following diagram illustrates a typical experimental workflow to investigate and validate the role of this compound in the virulence of D. dadantii.

Experimental_Workflow Start Hypothesis: This compound is a key virulence factor Strain_Construction Strain Construction: - Wild-Type D. dadantii - this compound Mutant (Δcbs) - Complemented Strain Start->Strain_Construction In_Vitro_Assays In Vitro Characterization Strain_Construction->In_Vitro_Assays In_Planta_Assays In Planta Virulence Assays Strain_Construction->In_Planta_Assays CAS_Assay CAS Assay for Siderophore Production In_Vitro_Assays->CAS_Assay Growth_Assay Growth Assay in Iron-Limited Media In_Vitro_Assays->Growth_Assay Data_Analysis Data Analysis and Comparison CAS_Assay->Data_Analysis Growth_Assay->Data_Analysis Potato_Tuber_Assay Potato Tuber Inoculation In_Planta_Assays->Potato_Tuber_Assay Leaf_Infiltration_Assay Leaf Infiltration (e.g., Chicory, Cabbage) In_Planta_Assays->Leaf_Infiltration_Assay Lesion_Measurement Measure Lesion Size Potato_Tuber_Assay->Lesion_Measurement Bacterial_Quantification Quantify Bacterial Load (CFU/g tissue) Potato_Tuber_Assay->Bacterial_Quantification Leaf_Infiltration_Assay->Lesion_Measurement Leaf_Infiltration_Assay->Bacterial_Quantification Conclusion Conclusion: Validate role of This compound in virulence Data_Analysis->Conclusion Lesion_Measurement->Data_Analysis Bacterial_Quantification->Data_Analysis

Caption: A typical experimental workflow for validating the role of this compound in Dickeya dadantii virulence.

Conclusion

References

A Comparative Analysis of Chrysobactin and Enterobactin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two prominent catecholate siderophores, Chrysobactin and Enterobactin, for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, iron-binding affinities, biosynthetic pathways, and mechanisms of iron acquisition, supported by experimental data and detailed protocols.

Introduction to this compound and Enterobactin

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. This compound and Enterobactin are both catechol-type siderophores, meaning they utilize catechol groups to coordinate ferric iron (Fe³⁺).

This compound is a siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly Erwinia chrysanthemi). It is structurally defined as N²-(2,3-dihydroxybenzoyl)-D-lysyl-L-serine and plays a crucial role in the virulence of this pathogen.[1][2] Unlike some other catecholate siderophores, this compound is a monomer that forms bis and tris complexes with ferric iron in solution.[3]

Enterobactin (also known as enterochelin) is one of the most powerful siderophores known, produced by many Gram-negative bacteria, including Escherichia coli and Salmonella typhimurium.[4] It is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, forming an exceptionally stable hexadentate complex with ferric iron.[4][5] Its incredibly high affinity for iron allows bacteria to acquire this essential nutrient even in the highly iron-restricted environments of a host organism.[4]

Physicochemical Properties

A fundamental comparison of this compound and Enterobactin begins with their distinct chemical structures and properties. While both are catecholate siderophores, their size, composition, and iron-coordinating stoichiometry differ significantly.

PropertyThis compoundEnterobactin
Molecular Formula C₁₆H₂₃N₃O₇[6]C₃₀H₂₇N₃O₁₅[4]
Molecular Weight 369.37 g/mol [6]669.55 g/mol [4]
Structure Monomer of N²-(2,3-dihydroxybenzoyl)-D-lysyl-L-serineCyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine
Iron Coordination Forms bis [Fe(this compound)₂] and tris [Fe(this compound)₃] complexes[3]Forms a single hexadentate 1:1 complex [Fe(enterobactin)]³⁻[5]
Producing Organisms Dickeya dadantii (Erwinia chrysanthemi)[1]Escherichia coli, Salmonella typhimurium, and other Enterobacteriaceae[4]

Iron-Binding Affinity

The primary function of a siderophore is to bind iron with high affinity. Enterobactin is renowned for having one of the highest known binding affinities for ferric iron.

ParameterThis compoundEnterobactin
Iron Affinity Constant (Kf) Not directly reported, but exists as a mixture of bis and tris complexes.[3]10⁵² M⁻¹[4]
pM Value ~17.3 for the Fe(III)-chrysobactin complex[5]35.5[5]

The pM value represents the negative logarithm of the free Fe³⁺ concentration at a specific pH (typically 7.4) with a defined excess of the ligand, providing a standardized measure of iron-binding strength. The significantly higher pM value of Enterobactin underscores its superior iron-chelating capability compared to this compound.

Biosynthesis Pathways

Both this compound and Enterobactin are synthesized via non-ribosomal peptide synthetase (NRPS) pathways, which allow for the incorporation of non-proteinogenic amino acids and complex macrocyclization.

This compound Biosynthesis

The biosynthesis of this compound in Dickeya dadantii is encoded by the cbs gene cluster within the fct-cbsCEBA operon.[7] This process is carried out by a non-ribosomal peptide synthetase (NRPS) system.[5] The precursor, 2,3-dihydroxybenzoic acid (DHB), is synthesized and then coupled to D-lysine and L-serine. The specific functions of the Cbs proteins (CbsA, CbsB, CbsC, CbsE) are involved in the activation and condensation of these substrates.

G cluster_this compound This compound Biosynthesis Chorismate Chorismate 2,3-dihydroxybenzoate (DHB) 2,3-dihydroxybenzoate (DHB) Chorismate->2,3-dihydroxybenzoate (DHB) cbs genes NRPS Complex (CbsA, CbsB, CbsC, CbsE) NRPS Complex (CbsA, CbsB, CbsC, CbsE) 2,3-dihydroxybenzoate (DHB)->NRPS Complex (CbsA, CbsB, CbsC, CbsE) D-Lysine D-Lysine D-Lysine->NRPS Complex (CbsA, CbsB, CbsC, CbsE) L-Serine L-Serine L-Serine->NRPS Complex (CbsA, CbsB, CbsC, CbsE) This compound This compound NRPS Complex (CbsA, CbsB, CbsC, CbsE)->this compound

Biosynthesis of this compound via an NRPS system.

Enterobactin Biosynthesis

The biosynthesis of Enterobactin in E. coli is a well-characterized pathway involving the ent gene products. The pathway begins with the conversion of chorismate to 2,3-dihydroxybenzoic acid (DHB) by the enzymes EntC, EntB, and EntA. Subsequently, EntE activates DHB, which is then transferred to the aryl carrier protein domain of EntB. EntF activates L-serine, and the EntF-EntB complex catalyzes the formation of the DHB-serine monomer. Finally, three of these monomers are cyclized to form the macrolactone structure of Enterobactin.[4]

G cluster_enterobactin Enterobactin Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC 2,3-dihydro-2,3-dihydroxybenzoate 2,3-dihydro-2,3-dihydroxybenzoate Isochorismate->2,3-dihydro-2,3-dihydroxybenzoate EntB 2,3-dihydroxybenzoate (DHB) 2,3-dihydroxybenzoate (DHB) 2,3-dihydro-2,3-dihydroxybenzoate->2,3-dihydroxybenzoate (DHB) EntA DHB-Serine Monomer DHB-Serine Monomer 2,3-dihydroxybenzoate (DHB)->DHB-Serine Monomer EntE, EntB L-Serine L-Serine L-Serine->DHB-Serine Monomer EntF Enterobactin Enterobactin DHB-Serine Monomer->Enterobactin x3, Cyclization

Stepwise biosynthesis of Enterobactin.

Iron Transport Mechanisms

Once the siderophore has chelated ferric iron, the resulting complex is recognized by specific receptors on the bacterial outer membrane and transported into the cell.

Ferric this compound Transport

The transport of ferric this compound in Dickeya dadantii is initiated by its binding to the outer membrane receptor Fct, which is encoded by the fct gene within the fct-cbsCEBA operon.[7] The transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD system. Once in the periplasm, the ferric this compound complex is presumed to be transported across the inner membrane by an ABC transporter, although the specific components of this transporter are not as well-characterized as those for enterobactin.

G cluster_transport Ferric this compound Transport Extracellular Space Extracellular Space Fe-Chrysobactin Fe-Chrysobactin Outer Membrane Outer Membrane Periplasm Periplasm ABC Transporter ABC Transporter Periplasm->ABC Transporter Inner Membrane Inner Membrane Cytoplasm Cytoplasm Fe³⁺ Fe³⁺ Cytoplasm->Fe³⁺ This compound This compound Cytoplasm->this compound Fct Fct Fe-Chrysobactin->Fct Fct->Periplasm Energy TonB-ExbB-ExbD TonB-ExbB-ExbD TonB-ExbB-ExbD->Fct ABC Transporter->Cytoplasm ATP Metabolism Metabolism Fe³⁺->Metabolism

Transport of Ferric this compound into the cell.

Ferric Enterobactin Transport

In E. coli, the ferric enterobactin complex is recognized and transported across the outer membrane by the FepA receptor.[4] This process is also dependent on the TonB-ExbB-ExbD energy-transducing system. In the periplasm, the complex binds to the periplasmic protein FepB, which shuttles it to the inner membrane ABC transporter complex composed of FepD and FepG (the permease components) and FepC (the ATPase component).[4] Once in the cytoplasm, the ester bonds of enterobactin are cleaved by the ferric enterobactin esterase (Fes) to release the iron.[4]

G cluster_transport Ferric Enterobactin Transport Extracellular Space Extracellular Space Fe-Enterobactin Fe-Enterobactin Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Cytoplasm Cytoplasm Fes Fes Cytoplasm->Fes FepA FepA Fe-Enterobactin->FepA FepB FepB FepA->FepB Energy TonB-ExbB-ExbD TonB-ExbB-ExbD TonB-ExbB-ExbD->FepA FepCDG FepCDG FepB->FepCDG FepCDG->Cytoplasm ATP Fe³⁺ Fe³⁺ Metabolism Metabolism Fe³⁺->Metabolism Enterobactin Enterobactin Fes->Fe³⁺ Fes->Enterobactin

Transport of Ferric Enterobactin into E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Enterobactin.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. The principle is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate container, dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • In a third container, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly mix the FeCl₃ solution with the CAS solution, then slowly add the HDTMA solution while stirring vigorously. The resulting solution should be blue. Autoclave and store in a dark bottle.

  • Assay Procedure (Liquid Assay):

    • Grow bacterial cultures in iron-limited media to induce siderophore production.

    • Centrifuge the cultures to obtain cell-free supernatant.

    • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of the CAS assay solution.

    • Incubate at room temperature for 20-30 minutes.

    • Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (uninoculated media) indicates the presence of siderophores.

  • Data Presentation: Siderophore production can be quantified as a percentage of siderophore units relative to the control.

G cluster_cas CAS Assay Workflow Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Cell-free Supernatant Cell-free Supernatant Centrifugation->Cell-free Supernatant Incubation Incubation Cell-free Supernatant->Incubation CAS Assay Solution CAS Assay Solution CAS Assay Solution->Incubation Absorbance Reading (630 nm) Absorbance Reading (630 nm) Incubation->Absorbance Reading (630 nm)

Workflow for the Chrome Azurol S (CAS) assay.

Spectrophotometric Titration for Iron-Binding Constant Determination

This method is used to determine the stability constant of a siderophore-iron complex by monitoring changes in absorbance as iron is titrated into a solution of the siderophore.

Protocol:

  • Preparation:

    • Prepare a stock solution of the purified siderophore at a known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a standardized stock solution of FeCl₃ in a dilute HCl solution to prevent hydrolysis.

  • Titration:

    • Place a known volume and concentration of the siderophore solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the apo-siderophore.

    • Incrementally add small, precise volumes of the FeCl₃ solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the full UV-Vis spectrum.

  • Data Analysis:

    • Monitor the increase in absorbance at the wavelength corresponding to the Fe³⁺-siderophore complex (typically around 495 nm for catecholates).

    • Plot the absorbance change against the molar ratio of iron to siderophore.

    • The data can be fitted to a binding isotherm to calculate the binding constant (Kf).

⁵⁵Fe Uptake Assay for Transport Kinetics

This assay uses radiolabeled iron to directly measure the rate of iron uptake into bacterial cells.

Protocol:

  • Preparation:

    • Grow bacteria to mid-log phase in iron-depleted medium.

    • Prepare a solution of the siderophore of interest and complex it with ⁵⁵FeCl₃.

  • Uptake Measurement:

    • Initiate the uptake by adding the ⁵⁵Fe-siderophore complex to the bacterial culture.

    • At various time points, remove aliquots of the culture and immediately filter them through a 0.22 µm membrane filter to separate the cells from the medium.

    • Wash the filters with a stop buffer (e.g., cold buffer containing a high concentration of a non-radioactive iron salt) to remove non-specifically bound ⁵⁵Fe.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The rate of uptake can be calculated from the increase in cell-associated radioactivity over time.

Conclusion

This compound and Enterobactin, while both catecholate siderophores, exhibit significant differences in their structure, iron-binding affinity, and the specifics of their biosynthetic and transport machinery. Enterobactin's cyclic trimer structure confers an exceptionally high affinity for iron, making it a highly efficient iron scavenger. This compound, a smaller monomeric siderophore, demonstrates a more moderate, yet still effective, iron-binding capacity that is crucial for the virulence of its producing organism. Understanding these differences is vital for researchers in microbiology, infectious disease, and drug development, as these siderophore-mediated iron acquisition systems represent potential targets for novel antimicrobial strategies. The experimental protocols provided in this guide offer a starting point for the quantitative comparison of these and other siderophores.

References

A Comparative Analysis of the Iron Binding Affinity of Chrysobactin and Other Siderophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the constant battle for essential nutrients, microorganisms have evolved sophisticated strategies to acquire iron, a critical element for numerous cellular processes. Siderophores, small-molecule iron chelators with high affinity for ferric iron (Fe³⁺), are at the forefront of this molecular arms race. The efficiency of a siderophore is paramount to a microbe's survival and virulence, making these molecules and their iron uptake pathways attractive targets for novel therapeutic interventions. This guide provides a comparative analysis of the iron-binding affinity of chrysobactin, a siderophore produced by the plant pathogen Dickeya chrysanthemi, against other well-characterized siderophores.

Quantitative Comparison of Iron Binding Affinity

The iron-binding strength of a siderophore can be quantified by its stability constant (log K) and its pFe value. The stability constant represents the equilibrium constant for the formation of the siderophore-iron complex. A higher log K value indicates a stronger binding affinity. The pFe value, the negative logarithm of the free Fe³⁺ concentration at physiological pH (7.4), provides a more biologically relevant measure of a siderophore's ability to sequester iron in a competitive environment. A higher pFe value signifies a greater iron chelating strength.

The table below summarizes the iron binding affinities of this compound and other notable siderophores.

SiderophoreTypeProducing Organism (Example)Stability Constant (log K)pFe (at pH 7.4)
This compound CatecholateDickeya chrysanthemiNot well-defined~17.3[1]
Enterobactin CatecholateEscherichia coli~49-52[1][2]35.5[1][3][4]
Bacillibactin CatecholateBacillus subtilis~47.6[1]Not widely reported
Desferrioxamine B HydroxamateStreptomyces pilosus~30.6[2]26.6[2]
Aerobactin HydroxamateEscherichia coliNot widely reported23.4[3][4]
Petrobactin CatecholateBacillus anthracis~4323.1[5]
Marinobactin E HydroxamateMarinobacter sp.~31.8Not widely reported
Aquachelin C HydroxamateHalomonas aquamarina~31.4Not widely reported

This compound, a monocatecholate siderophore, exhibits a significantly lower iron-binding affinity compared to the triscatecholate siderophore, enterobactin, which possesses the highest known affinity for ferric iron.[1][6] At neutral pH, ferric this compound exists as a mixture of bis and tris complexes, as a single this compound molecule cannot fully coordinate the Fe³⁺ ion.[7][8] In contrast, enterobactin's three catecholate groups form a highly stable hexadentate complex with iron. The iron affinity of this compound is more comparable to some hydroxamate-type siderophores.

Experimental Protocols for Determining Iron Binding Affinity

The accurate determination of a siderophore's iron binding affinity is crucial for its characterization. The following are detailed methodologies for key experiments cited in the literature.

Potentiometric Titration

Potentiometric titration is a highly accurate method used to determine the stability constants of metal complexes, including siderophore-iron complexes.

Principle: This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the siderophore as a titrant (a strong base) is added. The experiment is then repeated in the presence of a known concentration of ferric iron. The difference in the titration curves is used to calculate the protonation constants of the siderophore and the stability constant of the iron-siderophore complex.

Protocol:

  • Preparation of Solutions:

    • Prepare a standard solution of the purified siderophore in deionized, CO₂-free water.

    • Prepare a standardized solution of a strong base (e.g., NaOH) in CO₂-free water.

    • Prepare a standard solution of ferric iron (e.g., from FeCl₃ or Fe(NO₃)₃) in a dilute acid to prevent hydrolysis.

  • Titration Vessel Setup:

    • Place a known volume of the siderophore solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25°C).

    • Immerse a calibrated pH electrode and a temperature probe into the solution.

    • Purge the solution with an inert gas (e.g., argon) to exclude CO₂.

  • Ligand Titration:

    • Titrate the siderophore solution with the standardized base, recording the pH after each addition of titrant.

  • Metal-Ligand Titration:

    • To a fresh aliquot of the siderophore solution, add a known amount of the standard iron solution (typically to achieve a 1:1 or other desired ligand-to-metal ratio).

    • Titrate this mixture with the standardized base, again recording the pH at each step.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • Use specialized software to analyze the titration data and calculate the protonation constants of the siderophore and the overall stability constant (log K) of the iron-siderophore complex.

Spectrophotometric Titration

Spectrophotometric titration is employed when the siderophore-iron complex has a distinct UV-visible absorption spectrum.

Principle: This method relies on the change in absorbance of a solution as the siderophore and iron form a colored complex. By monitoring the absorbance at a specific wavelength corresponding to the complex, the stoichiometry and stability constant can be determined.

Protocol:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a solution of the ferric-siderophore complex and scan its absorbance across a range of wavelengths to identify the λmax.

  • Titration:

    • Place a solution of the siderophore at a known concentration in a cuvette.

    • Incrementally add a standard solution of ferric iron.

    • After each addition, mix the solution and record the absorbance at the λmax.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of iron to the siderophore.

    • The inflection point of the curve indicates the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data using various computational methods.

Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal and rapid colorimetric method for detecting and quantifying siderophores.

Principle: The CAS assay is a competition-based assay. The dye, Chrome Azurol S, forms a stable, blue-colored ternary complex with ferric iron and a detergent (like HDTMA). Siderophores, having a higher affinity for iron, will remove the iron from the CAS-iron complex, causing a color change from blue to orange/yellow. The extent of the color change is proportional to the amount of siderophore present.

Protocol for Liquid Assay:

  • Preparation of CAS Assay Solution:

    • Prepare separate solutions of CAS, FeCl₃ in HCl, and a detergent (e.g., hexadecyltrimethylammonium bromide - HDTMA).

    • Slowly mix the solutions in a specific order to form the blue CAS-iron-detergent complex.

  • Assay Procedure:

    • Add a sample of the culture supernatant or a purified siderophore solution to the CAS assay solution in a microplate well or a cuvette.

    • Incubate the mixture at room temperature for a defined period (e.g., 20 minutes to a few hours).

  • Quantification:

    • Measure the absorbance of the solution at 630 nm using a spectrophotometer.

    • The amount of siderophore is quantified by the decrease in absorbance relative to a reference (the CAS assay solution with sterile medium).

    • Results are often expressed as percent siderophore units.

Siderophore-Mediated Iron Uptake Pathway

The uptake of iron-laden siderophores is a tightly regulated process involving specific outer membrane receptors and transport systems. The following diagram illustrates a generalized pathway for siderophore-mediated iron uptake in Gram-negative bacteria.

Siderophore_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membranes cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Siderophore Siderophore Fe3+ Fe3+ Fe-Siderophore Fe³⁺-Siderophore Fe3+->Fe-Siderophore Receptor Outer Membrane Receptor Fe-Siderophore->Receptor Binding PBP Periplasmic Binding Protein Receptor->PBP Transport ABC_Transporter ABC Transporter PBP->ABC_Transporter Transport Fe2+ Fe2+ ABC_Transporter->Fe2+ Iron Release (Reduction) Apo-Siderophore Apo-Siderophore ABC_Transporter->Apo-Siderophore Cellular_Processes Cellular Processes Fe2+->Cellular_Processes

Caption: Siderophore-mediated iron uptake in Gram-negative bacteria.

This generalized pathway involves the secretion of siderophores, chelation of extracellular ferric iron, recognition and transport of the ferric-siderophore complex across the outer membrane by specific receptors, transport through the periplasm via periplasmic binding proteins, and subsequent transport into the cytoplasm by ABC transporters.[3][7][9][10] Once inside the cytoplasm, iron is typically released from the siderophore through reduction to ferrous iron (Fe²⁺) or by enzymatic degradation of the siderophore.[6]

Conclusion

The iron binding affinity of siderophores is a critical determinant of microbial iron acquisition and virulence. This compound, with its moderate iron binding affinity, is effective for its producer, Dickeya chrysanthemi, but is significantly outcompeted by high-affinity siderophores like enterobactin. Understanding these differences in iron chelation strength and the underlying transport mechanisms is essential for the development of novel antimicrobial strategies. These strategies could include the design of siderophore-antibiotic conjugates that hijack these uptake systems or the development of inhibitors that block siderophore synthesis or transport, effectively starving pathogenic microbes of this essential nutrient.

References

structural comparison of Chrysobactin and cyclic trichrysobactin

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning researcher in drug development and microbial pathogenesis, understanding the nuances of siderophore structure is paramount. This guide provides a detailed structural comparison of chrysobactin and its cyclic trimer, cyclic trithis compound, two key iron chelators produced by the plant pathogen Dickeya chrysanthemi. The following analysis is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and circular dichroism (CD) to illuminate the distinct characteristics of these two molecules.

This compound is a monomeric siderophore unit, while cyclic trithis compound is a more complex, macrocyclic molecule formed from three this compound units.[1][2] This fundamental difference in their architecture leads to significant variations in their physicochemical properties and biological activities, particularly in their efficiency of iron sequestration.

At a Glance: Key Structural and Physicochemical Differences

FeatureThis compoundCyclic Trithis compoundReference(s)
Molecular Formula C₁₆H₂₃N₃O₇C₄₈H₆₃N₉O₁₈[3][4]
Molecular Weight 369.37 g/mol 1054.08 g/mol [3][4]
Basic Structure Monomer of L-serine, D-lysine, and 2,3-dihydroxybenzoic acid (DHBA)Cyclic trimer of this compound units linked by a triserine lactone backbone[1][2]
Iron (Fe³⁺) Coordination Forms a mixture of bis and tris complexes at neutral pHForms a stable 1:1 hexadentate complex[5][6]
Chirality of Fe³⁺ Complex Not explicitly defined as a single speciesΛ (lambda) configuration[2][6]

Deciphering the Structures: Insights from Experimental Data

The elucidation of the precise structures of this compound and cyclic trithis compound has been made possible through a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The comparison of ¹H and ¹³C NMR spectra for this compound and cyclic trithis compound reveals key structural differences, particularly in the serine residue involved in the macrocycle formation.[1][6]

Table of ¹H NMR Chemical Shifts (δ, ppm) in d₄-Methanol

ProtonThis compoundCyclic Trithis compoundReference(s)
Serine α-CH 4.53 (t)4.80 (t)[6]
Serine β-CH₂ 3.87 (dd), 3.96 (dd)4.43 (dd), 4.66 (m)[1][6]
Lysine α-CH ~4.64.67[6]
Aromatic CH (DHBA) 6.8 - 7.46.8 - 7.4[1][6]

Table of ¹³C NMR Chemical Shifts (δ, ppm) in d₄-Methanol

CarbonThis compoundCyclic Trithis compoundReference(s)
Serine α-C 54.353.8[6]
Serine β-C 62.765.8[6]
Lysine α-C ~5454.6[6]
Serine C=O 173.1170.6[6]
Lysine C=O ~174174.4[6]
DHBA C=O ~170170.1[6]
Aromatic C (DHBA) 117-149117.8 - 148.9[1][6]

The downfield shift of the serine β-CH₂ protons in cyclic trithis compound is a direct consequence of the ester linkage forming the triserine lactone backbone.[1][6]

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been instrumental in confirming the connectivity and fragmentation patterns of these siderophores.

Table of Key ESI-MS/MS Fragments (m/z)

Precursor Ion [M+H]⁺Fragmentation Products (m/z)InterpretationReference(s)
This compound (370.17) 265.12, 234.15, 137.03, 129.11Loss of Ser, DHB, Ser-Lys, and DHB-Ser respectively[6]
Cyclic Trithis compound (1054.44) 790.32, 703.30, 352.16, 265.12Loss of a DHB-Lys unit, fragmentation at serine ester bonds[6]

The fragmentation of cyclic trithis compound at the serine ester bonds provides clear evidence for its cyclic structure.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the stereochemistry of chiral molecules, including the coordination geometry of metal complexes. The ferric complex of cyclic trithis compound exhibits a distinct CD spectrum, confirming a Λ (lambda) configuration at the iron center.[2][6] This is in contrast to the Δ (delta) configuration of the well-known siderophore enterobactin.[6]

Circular Dichroism Data for Fe(III)-Cyclic Trithis compound

Wavelength (nm)Molar Ellipticity (Δε, M⁻¹cm⁻¹)ConfigurationReference(s)
~515+2.6Λ[6]

Visualizing the Structures and Biosynthesis

To further illustrate the structural differences and their biosynthetic origins, the following diagrams are provided.

Caption: Chemical structures of this compound and Cyclic Trithis compound.

Biosynthetic Relationship Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic Acid (DHBA) Chorismate->DHBA NRPS Non-Ribosomal Peptide Synthetase (NRPS) DHBA->NRPS Ser L-Serine Ser->NRPS Lys D-Lysine Lys->NRPS This compound This compound NRPS->this compound Trimerization Trimerization & Cyclization This compound->Trimerization CyclicTrithis compound Cyclic Trithis compound Trimerization->CyclicTrithis compound

Caption: Simplified biosynthetic pathway of this compound and cyclic trithis compound.

Experimental Methodologies

The following provides an overview of the experimental protocols used for the structural characterization of this compound and cyclic trithis compound, based on published literature.

NMR Spectroscopy
  • Sample Preparation: Purified siderophores were dissolved in deuterated methanol (d₄-MeOD) or deuterium oxide (D₂O).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at frequencies ranging from 400 to 800 MHz.

  • Experiments: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were performed to establish through-bond correlations and assign all proton and carbon signals. Chemical shifts were referenced to the residual solvent peak.[6][7]

Mass Spectrometry
  • Instrumentation: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) were performed on a Q-TOF mass spectrometer.

  • Method: Samples were introduced into the mass spectrometer via direct infusion or after separation by ultra-performance liquid chromatography (UPLC). For MS/MS analysis, the parent ion of interest was isolated and fragmented using collision-induced dissociation (CID) with argon as the collision gas.[6][7]

Circular Dichroism Spectroscopy
  • Sample Preparation: Ferric complexes of the siderophores were prepared by mixing equimolar amounts of the siderophore and FeCl₃ in a buffered solution (e.g., 80 mM MOPS at pH 7.0 or citrate-phosphate buffer at pH 7.4).[6][7]

  • Instrumentation: CD spectra were recorded on a spectrophotometer in the UV-visible range.

  • Analysis: The sign and magnitude of the Cotton effects in the visible region were used to determine the absolute configuration (Λ or Δ) of the ferric complex.[6]

Conclusion

The structural divergence between this compound and cyclic trithis compound, from a simple monomer to a complex macrocycle, fundamentally alters their iron-chelating properties. The cyclic structure of trithis compound preorganizes the catecholate groups for efficient hexadentate coordination of Fe³⁺, resulting in a highly stable complex with a defined Λ stereochemistry. This detailed structural understanding, underpinned by robust experimental data, is crucial for researchers aiming to exploit or inhibit siderophore-mediated iron uptake in bacteria for therapeutic or biotechnological applications.

References

Chrysobactin Cross-Utilization: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Bacterial Siderophore Sharing

In the competitive microbial world, the acquisition of iron is a critical factor for survival and virulence. Bacteria have evolved sophisticated systems to scavenge this essential nutrient, with the production of siderophores—small, high-affinity iron-chelating molecules—being a key strategy. Chrysobactin, a catechol-type siderophore, is a vital component of the iron uptake machinery for certain plant-pathogenic bacteria. This guide provides a comprehensive comparison of the cross-utilization of this compound by different bacterial species, supported by available experimental data and detailed methodologies for researchers in microbiology and drug development.

This compound Producers and Their Uptake System

This compound is primarily produced by bacterial species belonging to the genus Dickeya, notably Dickeya dadantii (formerly known as Erwinia chrysanthemi) and Dickeya chrysanthemi.[1][2] It has also been reported to be produced by Pseudomonas luteola.[3] The structure of this compound is N-[N2-(2,3-dihydroxybenzoyl)-D-lysyl]-L-serine.[2]

The iron assimilation in Dickeya dadantii 3937 mediated by this compound is a well-studied, high-affinity, and saturable transport system.[4] This process is crucial for the bacterium's virulence, highlighting the importance of this siderophore in host-pathogen interactions.[5]

Cross-Utilization of this compound: A Comparative Overview

The ability of bacteria to utilize siderophores produced by other species, a phenomenon known as xenosiderophore utilization, provides a significant competitive advantage. While extensive quantitative data on this compound cross-utilization across a wide range of bacteria is not abundant in publicly available literature, existing studies and the known mechanisms of siderophore transport allow for a comparative assessment.

Key Findings:

  • Dickeya species: As the primary producers, Dickeya species possess the specific outer membrane receptors required for the efficient uptake of ferri-chrysobactin.

  • Pseudomonas aeruginosa: This opportunistic pathogen is known for its versatility in utilizing a wide array of xenosiderophores, particularly those of the catechol type.[6][7] Its genome encodes numerous TonB-dependent transporters that are responsible for the uptake of various ferri-siderophore complexes.[6] Given that this compound is a catechol-type siderophore, it is highly probable that P. aeruginosa can utilize it for iron acquisition.

  • Escherichia coli: While E. coli is a known producer of the catechol siderophore enterobactin, its ability to utilize this compound is not definitively established in the literature. However, it is noteworthy that Dickeya dadantii can utilize enterobactin produced by E. coli as a xenosiderophore, suggesting some level of receptor promiscuity within the Enterobacteriaceae family for catechol-type siderophores.[6][7]

  • Bacillus subtilis: This Gram-positive bacterium produces its own distinct siderophores and is generally less likely to possess receptors for the catechol-type siderophores produced by Gram-negative bacteria like Dickeya.

Table 1: Qualitative Comparison of this compound Utilization

Bacterial SpeciesProduction of this compoundKnown Utilization of this compoundRationale for Utilization/Non-utilization
Dickeya dadantiiYesYesPossesses the native high-affinity transport system for ferri-chrysobactin.[4]
Pseudomonas luteolaYesYesAs a producer, it has the cognate uptake machinery.[3]
Pseudomonas aeruginosaNoLikelyKnown to utilize a broad range of catechol-type xenosiderophores through various TonB-dependent transporters.[6][7]
Escherichia coliNoPossibleBelongs to the same family as Dickeya and cross-utilization of other catechol siderophores has been observed.[6][7]
Bacillus subtilisNoUnlikelyAs a Gram-positive bacterium, its siderophore transport systems are typically specific for its endogenously produced siderophores and differ significantly from those in Gram-negative bacteria.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: Siderophore Cross-Feeding Bioassay

This bioassay is a fundamental method to determine if a bacterial strain can utilize a specific siderophore for growth under iron-limiting conditions.

Materials:

  • Test bacterial strains (e.g., Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis)

  • This compound-producing strain (e.g., Dickeya dadantii) or purified this compound

  • Iron-deficient agar medium (e.g., Chrome Azurol S (CAS) agar, or a minimal medium supplemented with an iron chelator like 2,2'-dipyridyl)

  • Sterile petri dishes, inoculation loops, and sterile swabs

Methodology:

  • Preparation of Indicator Strain Lawn: A culture of the test bacterial strain (indicator strain) is grown overnight in a nutrient-rich broth. The culture is then diluted and spread evenly onto the surface of the iron-deficient agar plates using a sterile swab to create a uniform lawn.

  • Application of Siderophore Source:

    • Using a Producer Strain: The this compound-producing strain is spot-inoculated onto the center of the indicator strain lawn.

    • Using Purified Siderophore: A sterile paper disc is impregnated with a solution of purified this compound and placed onto the center of the lawn. A disc with the solvent alone serves as a negative control.

  • Incubation: The plates are incubated at the optimal growth temperature for the indicator strain for 24-48 hours.

  • Observation: A zone of enhanced growth of the indicator strain around the this compound source indicates successful cross-utilization. The diameter of the growth halo can be measured as a semi-quantitative assessment of utilization efficiency.

Protocol 2: Liquid Culture Growth Promotion Assay

This assay provides a quantitative measure of the growth-promoting effect of a siderophore.

Materials:

  • Test bacterial strains

  • Purified this compound

  • Iron-deficient liquid minimal medium

  • Spectrophotometer and microplate reader

Methodology:

  • Preparation of Inoculum: The test bacterial strain is grown overnight, washed, and resuspended in an iron-free buffer to minimize iron carryover.

  • Assay Setup: In a sterile microtiter plate, the iron-deficient minimal medium is aliquoted. Purified this compound is added to the wells at various concentrations. A set of wells without this compound serves as a negative control, and a set with added iron (e.g., FeCl₃) serves as a positive control.

  • Inoculation and Incubation: Each well is inoculated with a standardized amount of the prepared test strain. The microtiter plate is incubated with shaking at the optimal growth temperature.

  • Growth Measurement: The optical density (OD) at 600 nm is measured at regular intervals to generate growth curves.

  • Data Analysis: The growth rates and final cell densities of the test strain in the presence of different concentrations of this compound are compared to the controls. A significant increase in growth in the presence of this compound confirms its utilization.

Visualizing the Cross-Feeding Workflow

The following diagram illustrates the experimental workflow for the siderophore cross-feeding bioassay.

CrossFeedingWorkflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_indicator Grow Indicator Strain (e.g., P. aeruginosa) spread_lawn Spread Indicator Strain Lawn prep_indicator->spread_lawn prep_producer Grow Producer Strain (D. dadantii) spot_producer Spot Producer Strain or Apply Purified This compound Disc prep_producer->spot_producer prep_plate Prepare Iron-Deficient Agar Plate prep_plate->spread_lawn spread_lawn->spot_producer incubate Incubate Plate spot_producer->incubate observe Observe for Growth Halo incubate->observe

Siderophore Cross-Feeding Bioassay Workflow

Signaling Pathways and Uptake Mechanisms

The uptake of ferri-chrysobactin in Gram-negative bacteria is an active transport process that relies on the TonB-ExbB-ExbD energy-transducing system.

ChrysobactinUptake cluster_OM Outer Membrane cluster_Peri Periplasm cluster_IM Inner Membrane cluster_Cyto Cytoplasm receptor This compound Receptor (Fct) periplasmic_protein Periplasmic Binding Protein receptor->periplasmic_protein Transport abc_transporter ABC Transporter periplasmic_protein->abc_transporter Binding iron_release Iron Release (Hydrolysis/Reduction) abc_transporter->iron_release Transport tonB_complex TonB-ExbB-ExbD Complex tonB_complex->receptor Energy Transduction fe Fe(II/III) iron_release->fe Utilization chrysobactin_fe Ferri-Chrysobactin chrysobactin_fe->receptor Binding

Ferri-Chrysobactin Uptake Pathway

Pathway Description:

  • Binding: Extracellular ferri-chrysobactin binds to a specific outer membrane receptor, such as Fct in Dickeya dadantii.

  • Transport across Outer Membrane: The TonB-ExbB-ExbD complex provides the energy required to transport the ferri-siderophore complex across the outer membrane into the periplasm.

  • Periplasmic Transport: In the periplasm, a specific periplasmic binding protein captures the ferri-chrysobactin and delivers it to an inner membrane ABC (ATP-binding cassette) transporter.

  • Transport across Inner Membrane: The ABC transporter actively transports the complex into the cytoplasm, a process powered by ATP hydrolysis.

  • Iron Release: Once inside the cytoplasm, iron is released from the siderophore, often through enzymatic degradation of the siderophore or reduction of Fe(III) to Fe(II). The released iron can then be utilized for various cellular processes.

Conclusion

The cross-utilization of siderophores like this compound is a fascinating example of microbial interaction and competition. While Dickeya species are the primary producers and users of this compound, the promiscuous nature of siderophore uptake systems in bacteria like Pseudomonas aeruginosa suggests a broader potential for its utilization. Further quantitative studies on a wider range of bacterial species are needed to fully elucidate the ecological and clinical implications of this compound cross-feeding. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore these intricate microbial relationships.

References

A Functional Showdown: Chrysobactin vs. Hydroxamate Siderophores in Microbial Iron Acquisition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the microscopic battle for survival, the ability to acquire essential nutrients is paramount. Iron, a critical element for numerous cellular processes, is often scarce in the environment. To overcome this limitation, microorganisms have evolved sophisticated iron acquisition systems, central to which are small, high-affinity iron-chelating molecules known as siderophores. This guide provides a detailed functional comparison between chrysobactin, a catecholate-type siderophore, and the broad class of hydroxamate siderophores, offering valuable insights for researchers, scientists, and drug development professionals.

At a Glance: Key Functional Differences

FeatureThis compoundHydroxamate Siderophores
Siderophore Class CatecholateHydroxamate
Producing Organisms Primarily Dickeya chrysanthemi (a plant pathogen)[1][2]Wide range of bacteria and fungi[3][4]
Iron (Fe³⁺) Coordination Through 2,3-dihydroxybenzoyl group[5]Through hydroxamic acid groups (-C(=O)N(OH)R)
Iron Binding Affinity (pM) ~17.3 (for the trimeric form)[6]Ferrioxamine B: 26.6, Ferrichrome: 25.4[7]
Stability Constant (log K) Not readily available for monomerDesferrioxamine B: ~30.6, Ferrichrome: ~29.1[6][7]
Uptake Regulation Repressed by the Fur (Ferric Uptake Regulator) protein in the presence of iron.Repressed by the Fur protein in bacteria; regulated by SreA and HapX transcription factors in fungi.[3][8]

Delving Deeper: A Head-to-Head Comparison

Iron Binding Affinity: A Quantitative Look

The primary function of a siderophore is to bind ferric iron (Fe³⁺) with high affinity. This affinity is quantified by the pM value, which represents the negative logarithm of the free Fe³⁺ concentration at a specific pH (typically 7.4) and total iron and ligand concentrations. A higher pM value indicates a stronger binding affinity.

As the table above shows, well-characterized hydroxamate siderophores like ferrioxamine B and ferrichrome exhibit significantly higher pM values (26.6 and 25.4, respectively) compared to the estimated pM of the trimeric form of this compound (~17.3)[6][7]. This suggests that, under physiological conditions, these hydroxamate siderophores are more efficient at sequestering iron. The stability constant (log K) further supports this, with hydroxamates showing very high values.

Uptake and Transport Machinery: Getting Iron into the Cell

Once the siderophore-iron complex is formed, it must be transported into the microbial cell. This process involves a series of specific protein transporters.

This compound Uptake in Dickeya chrysanthemi

The uptake of ferric-chrysobactin is mediated by proteins encoded by the fct-cbs operon[9][10]. The key components identified are:

  • Outer Membrane Receptor: Fct, a TonB-dependent transporter that specifically recognizes and transports the ferric-chrysobactin complex across the outer membrane[10].

  • Inner Membrane Transport: The specific components for transport across the cytoplasmic membrane are less well-defined but are believed to be part of the transport system encoded by the operon.

Hydroxamate Siderophore Uptake

Hydroxamate siderophore transport systems are well-studied, particularly in Escherichia coli and Pseudomonas aeruginosa.

  • E. coli Ferrichrome Uptake (Fhu system):

    • Outer Membrane Receptor: FhuA, a TonB-dependent transporter[3][11].

    • Periplasmic Binding Protein: FhuD binds the ferric-ferrichrome complex in the periplasm and shuttles it to the inner membrane transporter[11][12].

    • Inner Membrane ABC Transporter: FhuB and FhuC form an ATP-binding cassette (ABC) transporter that actively transports the complex into the cytoplasm[7][11].

  • P. aeruginosa Ferrioxamine B and Ferrichrome Uptake:

    • Outer Membrane Receptors: FoxA is the primary transporter for ferrioxamine B[13][14][15]. FiuA is a receptor for ferrichrome, and interestingly, FpvB, a pyoverdine receptor, can also transport ferrichrome and ferrioxamine B with high affinity[13][16][17].

    • Inner Membrane Transport: Proteins like FoxB and FiuB are implicated in the transport across the inner membrane, though the system is considered to have some redundancy[18][19].

Experimental Protocols: Tools of the Trade

The study of siderophores relies on a variety of experimental techniques to detect their production and quantify their activity.

Chrome Azurol S (CAS) Assay: A Universal Detection Method

The CAS assay is a widely used colorimetric method for detecting siderophores[9][13].

Principle: The assay is based on the competition for iron between the siderophore and the CAS dye. The CAS dye forms a blue-colored complex with Fe³⁺. In the presence of a siderophore, which has a higher affinity for iron, the iron is sequestered from the CAS complex, resulting in a color change from blue to orange/yellow[4].

Detailed Protocol (Agar Plate Method):

  • Preparation of CAS Agar:

    • Prepare a CAS stock solution by dissolving Chrome Azurol S in water.

    • Prepare a separate solution of hexadecyltrimethylammonium bromide (HDTMA).

    • Slowly mix the CAS and HDTMA solutions.

    • Prepare a minimal media agar and autoclave.

    • Cool the agar to approximately 50°C and aseptically mix with the CAS/HDTMA solution and a solution of FeCl₃[9][13].

    • Pour the mixture into petri plates and allow to solidify.

  • Inoculation: Inoculate the test microorganism onto the center of the CAS agar plate.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • Observation: The production of siderophores is indicated by the formation of an orange or yellow halo around the microbial growth against the blue background of the agar[13]. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Specific Identification of Siderophore Types
  • Csaky Test (for Hydroxamates): This test is specific for the hydroxamate functional group. It involves the hydrolysis of the hydroxamate to hydroxylamine, which is then oxidized to nitrite. The nitrite is subsequently detected colorimetrically.

  • Arnow Test (for Catecholates): This colorimetric assay is specific for the detection of catechol-type siderophores. It is based on the reaction of catechols with nitrite-molybdate reagent in an alkaline medium to produce a yellow-colored complex.

Determination of Iron Binding Affinity
  • Potentiometric Titration: This is a standard method to determine the stability constants of metal complexes. It involves titrating a solution of the siderophore with a standardized base in the presence and absence of Fe³⁺[10].

  • Spectrophotometric Assays: Changes in the absorbance spectrum of the siderophore upon iron binding can be used to determine the binding constant[7][10].

Visualizing the Control Systems and Workflow

To better understand the complex processes involved, the following diagrams illustrate the regulatory signaling pathways and a general experimental workflow.

Siderophore_Regulation_Bacteria cluster_low_iron Low Iron Conditions cluster_high_iron High Iron Conditions Fur_inactive Fur (inactive) Siderophore_Biosynthesis_Genes Siderophore Biosynthesis Genes (e.g., cbs, fhu) Fur_inactive->Siderophore_Biosynthesis_Genes No Repression Siderophore_Transport_Genes Siderophore Transport Genes (e.g., fct, fhuA) Fur_inactive->Siderophore_Transport_Genes No Repression Siderophore_Production Siderophore Production Siderophore_Biosynthesis_Genes->Siderophore_Production Siderophore_Uptake Siderophore Uptake Siderophore_Transport_Genes->Siderophore_Uptake Fe Fe²⁺ Fur_active Fur-Fe²⁺ Complex (active) Fe->Fur_active Binds to Fur Siderophore_Biosynthesis_Genes_repressed Siderophore Biosynthesis Genes (Repressed) Fur_active->Siderophore_Biosynthesis_Genes_repressed Repression Siderophore_Transport_Genes_repressed Siderophore Transport Genes (Repressed) Fur_active->Siderophore_Transport_Genes_repressed Repression

Caption: Bacterial regulation of siderophore production by the Fur protein.

Siderophore_Regulation_Fungi cluster_low_iron_fungi Low Iron Conditions cluster_high_iron_fungi High Iron Conditions HapX HapX (active) SreA_repressed SreA (repressed) HapX->SreA_repressed Represses Siderophore_Genes Hydroxamate Siderophore Biosynthesis & Transport Genes HapX->Siderophore_Genes Activates Siderophore_Production_Uptake Siderophore Production & Uptake Siderophore_Genes->Siderophore_Production_Uptake Fe_fungi Iron SreA_active SreA (active) Fe_fungi->SreA_active Activates HapX_repressed HapX (repressed) SreA_active->HapX_repressed Represses Siderophore_Genes_repressed Siderophore Genes (Repressed) SreA_active->Siderophore_Genes_repressed Represses

Caption: Fungal regulation of hydroxamate siderophore production.

Siderophore_Workflow Start Microbial Culture (Iron-deficient medium) CAS_Assay CAS Assay Start->CAS_Assay Siderophore_Detection Siderophore Detected? (Halo formation) CAS_Assay->Siderophore_Detection Purification Siderophore Purification (e.g., Chromatography) Siderophore_Detection->Purification Yes No_Siderophore No Siderophore Detected Siderophore_Detection->No_Siderophore No Characterization Structural Characterization (e.g., MS, NMR) Purification->Characterization Functional_Assays Functional Assays Characterization->Functional_Assays Binding_Affinity Iron Binding Affinity (Potentiometry, Spectrophotometry) Functional_Assays->Binding_Affinity Biological_Activity Biological Activity (Growth promotion assay) Functional_Assays->Biological_Activity End End Binding_Affinity->End Biological_Activity->End No_Siderophore->End

Caption: General experimental workflow for siderophore analysis.

Conclusion

Both this compound and hydroxamate siderophores are effective tools for microbial iron acquisition, yet they exhibit distinct functional characteristics. Hydroxamate siderophores, as a class, generally demonstrate a higher affinity for iron compared to this compound. The transport machinery for both involves sophisticated, multi-component systems that are tightly regulated in response to iron availability. Understanding these differences is crucial for fields ranging from microbial ecology and plant pathology to the development of novel antimicrobial agents that can exploit these iron uptake pathways as a "Trojan horse" to deliver drugs into pathogenic bacteria. This guide provides a foundational understanding to aid researchers in these endeavors.

References

comparative transcriptomics of Chrysobactin-producing vs. non-producing strains

Author: BenchChem Technical Support Team. Date: November 2025

A comparative transcriptomic analysis of Chrysobactin-producing and non-producing bacterial strains reveals a coordinated cellular response to iron limitation, centered around the biosynthesis and transport of this siderophore. This compound is a catechol-type siderophore produced by the plant pathogenic bacterium Dickeya dadantii (formerly Erwinia chrysanthemi) to scavenge iron from the environment, a process crucial for its growth and virulence.[1][2] The production of this compound is tightly regulated by iron availability; it is induced under iron-deficient conditions and repressed when iron is plentiful.[3][4][5]

This guide provides a comparative overview of the transcriptomic differences between this compound-producing (wild-type under iron limitation) and non-producing (mutant or wild-type under iron-replete conditions) strains. It includes a summary of differentially expressed genes, detailed experimental protocols for transcriptomic analysis, and visualizations of the this compound biosynthesis pathway and the experimental workflow.

Comparative Analysis of Gene Expression

The following table summarizes the expected differentially expressed genes between a this compound-producing strain (e.g., wild-type D. dadantii under iron-limiting conditions) and a non-producing strain (e.g., a cbs mutant or wild-type in iron-rich media).

GeneProposed FunctionRegulation in Producing Strain
This compound Biosynthesis & Transport
cbsA2,3-dihydroxybenzoate (DHBA) biosynthesisUpregulated
cbsBDHBA biosynthesisUpregulated
cbsCDHBA biosynthesisUpregulated
cbsEDHBA-AMP ligaseUpregulated
cbsFNon-ribosomal peptide synthetase (NRPS)Upregulated
cbsHPutative peptidase, intracellular this compound metabolismUpregulated
fctFerric-chrysobactin outer membrane receptorUpregulated
Iron Metabolism & Regulation
furFerric uptake regulatorDownregulated/Post-transcriptionally regulated
feoBFerrous iron transport proteinUpregulated
sufAFe-S cluster assembly proteinUpregulated
Other Siderophore Systems
acs genesAchromobactin biosynthesisUpregulated
acrFerric-achromobactin receptorUpregulated
General Metabolism
pfkPhosphofructokinaseDownregulated
pykPyruvate kinaseDownregulated

Experimental Protocols

This section details the methodology for a comparative transcriptomic analysis of D. dadantii under this compound-producing (iron-depleted) and non-producing (iron-replete) conditions using RNA sequencing (RNA-seq).

1. Bacterial Strains and Culture Conditions:

  • Strains: Dickeya dadantii 3937 (wild-type).

  • Iron-Replete (Non-producing) Conditions: Grow bacteria in a minimal medium supplemented with 100 µM FeCl₃.

  • Iron-Depleted (Producing) Conditions: Grow bacteria in the same minimal medium treated with an iron chelator (e.g., 2,2'-dipyridyl) or in iron-limited minimal medium prepared in acid-washed glassware.[9][10]

  • Growth: Inoculate cultures and grow to mid-logarithmic phase (OD₆₀₀ of ~0.6) at 30°C with shaking.

2. RNA Extraction and Quality Control:

  • Harvest bacterial cells by centrifugation.

  • Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen.

  • Extract total RNA using a method suitable for bacteria, such as a TRIzol-based protocol followed by a column cleanup.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (for purity and concentration) and a bioanalyzer (for integrity, e.g., RIN score).

3. RNA-Seq Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA removal kit.

  • Construct sequencing libraries from the rRNA-depleted RNA. This typically involves:

    • RNA fragmentation.

    • First-strand cDNA synthesis using reverse transcriptase and random primers.

    • Second-strand cDNA synthesis.

    • End repair, A-tailing, and ligation of sequencing adapters.

    • PCR amplification of the library.

  • Perform quality control on the prepared libraries (e.g., using a bioanalyzer and qPCR).

  • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the trimmed reads to the Dickeya dadantii 3937 reference genome using a splice-aware aligner like Bowtie2 or BWA.[4]

  • Quantification of Gene Expression: Count the number of reads mapping to each annotated gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR to normalize the read counts and identify differentially expressed genes (DEGs) between the iron-depleted and iron-replete conditions.[4] Set a threshold for significance (e.g., |log₂(Fold Change)| > 1 and adjusted p-value < 0.05).

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.

Visualizations

Below are diagrams illustrating the this compound biosynthesis pathway and the experimental workflow for the comparative transcriptomic analysis.

Chrysobactin_Biosynthesis_Pathway cluster_biosynthesis Biosynthesis cluster_transport Iron Uptake Chorismate Chorismate DHBA 2,3-Dihydroxybenzoate (DHBA) Chorismate->DHBA cbsA, cbsB, cbsC DHBA_AMP DHBA-AMP DHBA->DHBA_AMP cbsE This compound This compound DHBA_AMP->this compound cbsF (NRPS) L_Serine L-Serine L_Serine->this compound cbsF (NRPS) D_Lysine D-Lysine D_Lysine->this compound cbsF (NRPS) Ferric_this compound Ferric-Chrysobactin This compound->Ferric_this compound Iron Fe(III) Iron->Ferric_this compound Cell Bacterial Cell Ferric_this compound->Cell fct receptor

Caption: Simplified pathway of this compound biosynthesis and iron uptake.

RNA_Seq_Workflow cluster_culture Bacterial Culture cluster_processing Sample Processing cluster_analysis Data Analysis Iron_Replete Iron-Replete Medium (Non-producing) RNA_Extraction Total RNA Extraction Iron_Replete->RNA_Extraction Iron_Depleted Iron-Depleted Medium (Producing) Iron_Depleted->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep cDNA Library Preparation rRNA_Depletion->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control & Trimming Sequencing->QC Mapping Read Alignment to Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis

Caption: Experimental workflow for comparative transcriptomics using RNA-seq.

References

Chrysobactin's In Planta Role in Iron Acquisition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Chrysobactin, a siderophore produced by the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi), and its role in iron acquisition during plant infection. While direct in planta quantitative comparisons with other iron uptake systems are limited in published literature, this document synthesizes available data, details relevant experimental protocols, and presents a framework for evaluating this compound's efficacy against other iron acquisition strategies.

Introduction to this compound-Mediated Iron Uptake

Iron is an essential micronutrient for both plants and pathogenic bacteria. However, its bioavailability in the plant apoplast is extremely low. To overcome this limitation, many bacteria synthesize and secrete high-affinity iron chelators called siderophores. Dickeya dadantii, the causative agent of soft rot disease in a wide range of plants, produces the catechol-type siderophore this compound to scavenge iron from the host environment.[1] The production of this compound is a key virulence factor for this pathogen.[1] Studies have shown that this compound is released into the plant tissue during infection, where it effectively competes with the host for iron, leading to iron deficiency in the plant.[2]

D. dadantii possesses a high-affinity transport system for the ferric-Chrysobactin complex, enabling the bacterium to efficiently internalize the chelated iron.[3] The bacterium also produces a second siderophore, achromobactin, which appears to be synthesized under different iron-limiting conditions than this compound, suggesting a temporal regulation of siderophore production during infection.

Comparative Analysis of Iron Acquisition Strategies

Direct quantitative comparisons of the iron acquisition efficiency of this compound against other siderophores or the plant's own iron uptake mechanisms in planta are not extensively documented. However, a comparative framework can be established by examining the virulence of bacterial mutants and the physiological response of the host plant.

Table 1: Comparison of Iron Acquisition Systems
FeatureThis compound-Mediated Uptake (in D. dadantii)Achromobactin-Mediated Uptake (in D. dadantii)Plant Iron Uptake (Strategy I Plants)
Chelator This compound (catechol-type siderophore)Achromobactin (hydroxycarboxylate-type siderophore)Phytosiderophores, organic acids
Mechanism Extracellular chelation of Fe³⁺ and transport of the Fe³⁺-siderophore complex into the bacterium.Extracellular chelation of Fe³⁺ and transport of the Fe³⁺-siderophore complex into the bacterium.Reduction of Fe³⁺ to Fe²⁺ at the root surface and transport of Fe²⁺ into the cell; direct uptake of Fe³⁺-phytosiderophore complexes.
Bacterial Advantage High-affinity iron scavenging, crucial for virulence.Contributes to virulence, produced at different times than this compound.Essential for plant growth and development.
Impact on Host Induces iron deficiency, contributing to pathogenesis.[2]Likely contributes to iron competition with the host.Maintains iron homeostasis for the plant.
Supporting Data Mutants unable to produce this compound show reduced virulence.[1]Mutants in achromobactin synthesis also show reduced virulence, but the effect is distinct from this compound mutants.Iron-deficient plants exhibit chlorosis and stunted growth.

Experimental Protocols

Protocol 1: Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)

This protocol is a widely used in vitro method to quantify siderophore production.

Materials:

  • Chrome Azurol S (CAS) dye solution

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperidine

  • FeCl₃ solution

  • Bacterial culture supernatant

  • Spectrophotometer

Method:

  • Prepare CAS assay solution:

    • Dissolve CAS in water.

    • Separately, dissolve FeCl₃ in HCl.

    • Mix the CAS and FeCl₃ solutions.

    • Slowly add HDTMA solution while stirring.

    • Add piperidine buffer to adjust the pH.

  • Assay:

    • Mix bacterial culture supernatant with the CAS assay solution.

    • Incubate at room temperature.

    • Measure the absorbance at 630 nm.

  • Quantification:

    • The decrease in absorbance is proportional to the amount of siderophore produced. A standard curve can be generated using a known siderophore like desferrioxamine mesylate.

    • Siderophore units can be calculated as: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample.

Protocol 2: In Planta Competition Assay (Hypothetical)

This protocol outlines a potential experiment to compare the iron acquisition of this compound and Achromobactin mutants in planta.

Materials:

  • Wild-type D. dadantii

  • D. dadantii mutant deficient in this compound synthesis (cbs mutant)

  • D. dadantii mutant deficient in Achromobactin synthesis (acs mutant)

  • D. dadantii double mutant (cbs and acs)

  • Host plant (e.g., Saintpaulia ionantha or Arabidopsis thaliana)

  • ⁵⁵FeCl₃ (radioisotope)

  • Liquid scintillation counter

Method:

  • Plant Inoculation:

    • Grow host plants under iron-sufficient conditions.

    • Inoculate plants with wild-type, single mutant, or double mutant strains of D. dadantii.

  • Radiolabeling:

    • After a set period of infection, supply the plants with a nutrient solution containing ⁵⁵FeCl₃.

  • Sample Collection and Analysis:

    • After the labeling period, harvest plant tissues and bacterial cells from the infection site.

    • Separate bacterial cells from plant tissue.

    • Measure the amount of ⁵⁵Fe in the bacterial and plant fractions using a liquid scintillation counter.

  • Data Analysis:

    • Compare the amount of ⁵⁵Fe accumulated by each bacterial strain. This will provide a quantitative measure of their relative ability to acquire iron within the host.

    • Analyze the ⁵⁵Fe content in the plant tissue to assess the impact of each siderophore on host iron status.

Visualizing the Pathways

To better understand the mechanisms involved, the following diagrams illustrate the key pathways.

Chrysobactin_Biosynthesis_and_Transport cluster_bacterium Dickeya dadantii cluster_plant Plant Cell cbs_genes cbs genes Chrysobactin_precursor Chorismate cbs_genes->Chrysobactin_precursor Transcription & Translation This compound This compound Chrysobactin_precursor->this compound Biosynthesis Fe_this compound Fe³⁺-Chrysobactin Complex This compound->Fe_this compound Secretion & Fe³⁺ Chelation Fct_receptor Fct Receptor (Outer Membrane) Fe_this compound->Fct_receptor Binding Transport_system Inner Membrane Transport System Fct_receptor->Transport_system Transport Fe_release Fe³⁺ Release (Cytoplasm) Transport_system->Fe_release Internalization Metabolism Bacterial Metabolism Fe_release->Metabolism Utilization Fe_apoplast Fe³⁺ (Apoplast) Fe_apoplast->Fe_this compound

This compound biosynthesis and iron uptake pathway in D. dadantii.

Experimental_Workflow start Plant Inoculation inoculation_wt Wild-type D. dadantii start->inoculation_wt inoculation_cbs cbs Mutant start->inoculation_cbs inoculation_acs acs Mutant start->inoculation_acs inoculation_double cbs/acs Double Mutant start->inoculation_double radiolabeling ⁵⁵FeCl₃ Labeling inoculation_wt->radiolabeling inoculation_cbs->radiolabeling inoculation_acs->radiolabeling inoculation_double->radiolabeling harvest Harvest Plant and Bacterial Fractions radiolabeling->harvest scintillation Liquid Scintillation Counting harvest->scintillation analysis Data Analysis: Compare ⁵⁵Fe uptake scintillation->analysis

Proposed experimental workflow for in planta competition assay.

Conclusion

This compound is a critical component of the iron acquisition machinery of the plant pathogen Dickeya dadantii, and its production is directly linked to the bacterium's virulence. While in vitro methods for quantifying siderophore production are well-established, there is a clear need for further research to quantitatively assess the in planta efficacy of this compound compared to other bacterial and plant iron uptake systems. The proposed experimental framework provides a basis for future studies aimed at dissecting the complex iron competition at the plant-pathogen interface. Such knowledge is invaluable for the development of novel strategies to control plant diseases and for potential applications in drug development.

References

An Evolutionary Analysis of the Chrysobactin Biosynthesis Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to acquire iron from their environment. The biosynthesis of these molecules is a fascinating area of study, offering insights into microbial adaptation, evolution, and pathogenesis. This guide provides a detailed evolutionary analysis of the chrysobactin biosynthesis pathway, comparing it with other well-characterized catecholate siderophore pathways. We present experimental data, detailed protocols, and visual representations to facilitate a deeper understanding of these complex biosynthetic machineries.

Comparative Analysis of Siderophore Biosynthesis Gene Clusters

The biosynthesis of catecholate siderophores is orchestrated by dedicated gene clusters. Here, we compare the genetic organization of the this compound (cbs) cluster with the enterobactin (ent), bacillibactin (dhb), and griseobactin gene clusters.

Gene ClusterOrganismKey Genes and Functions
This compound (cbs) Dickeya chrysanthemifct: Ferric this compound outer membrane transporter.[1][2] cbsC: Isochorismate synthase, converts chorismate to isochorismate.[1][2] cbsE: Isochorismatase, converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate.[1][2] cbsB: 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, converts 2,3-dihydro-2,3-dihydroxybenzoate to 2,3-dihydroxybenzoate (DHB).[1][2] cbsA: DHB-AMP ligase, activates DHB.[1][2] cbsF (NRPS): A non-ribosomal peptide synthetase that incorporates DHB, L-lysine, and L-serine, and includes an epimerization domain to convert L-lysine to D-lysine.
Enterobactin (ent) Escherichia colientA, entB, entC: Involved in the conversion of chorismate to 2,3-dihydroxybenzoate (DHB). entD: Involved in the subsequent modification of DHB. entE: Activates DHB by adenylation. entF (NRPS): A non-ribosomal peptide synthetase that assembles and cyclizes three units of DHB-serine to form enterobactin.
Bacillibactin (dhb) Bacillus subtilisdhbA, dhbB, dhbC, dhbE: Responsible for the synthesis of 2,3-dihydroxybenzoate (DHB) from chorismate. dhbF (NRPS): A non-ribosomal peptide synthetase that condenses DHB with L-threonine and glycine, followed by cyclization to form bacillibactin.
Griseobactin Streptomyces sp.dhbA, dhbB, dhbC, dhbE, dhbG: Involved in the synthesis and activation of 2,3-dihydroxybenzoate (DHB).[3] griE, griD (NRPS): Non-ribosomal peptide synthetases responsible for incorporating DHB, arginine, and threonine.[3] griC: Putative siderophore exporter.[3] griA, griB, griF, griG, griH: Involved in siderophore uptake and utilization.[3]

Performance Comparison of Siderophores

The efficacy of a siderophore is determined by its affinity for iron and the rate at which it can be produced and utilized by the microorganism.

SiderophoreIron (Fe³⁺) Affinity (pM)Production LevelsNotes
This compound ~17.3[4]Variable, dependent on strain and culture conditions.Monocatecholate, forms a 2:1 or 3:1 complex with iron.[5] Lower affinity compared to triscatecholates.
Enterobactin 35.5Can reach high concentrations in iron-limited media.Triscatecholate, forms a highly stable 1:1 hexadentate complex with iron. Considered one of the strongest siderophores.
Bacillibactin 29.7Production is tightly regulated by iron availability.Triscatecholate, structurally similar to enterobactin but with a different chirality at the iron center.[4]

Note: pM represents the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron. A higher pM value indicates a higher affinity for iron. Direct comparative studies on production levels under identical conditions are limited.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process catalyzed by the enzymes encoded by the cbs gene cluster. The core of this pathway is a non-ribosomal peptide synthetase (NRPS) that assembles the final molecule from its precursors.

Chrysobactin_Biosynthesis cluster_precursor Precursor Synthesis cluster_nrps NRPS Assembly Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate cbsC DHB_precursor 2,3-dihydro-2,3- dihydroxybenzoate Isochorismate->DHB_precursor cbsE DHB 2,3-Dihydroxybenzoate (DHB) DHB_precursor->DHB cbsB cbsF_A1 A-domain (activates DHB) DHB->cbsF_A1 cbsA cbsF_T1 T-domain cbsF_A1->cbsF_T1 cbsF_C1 C-domain cbsF_T1->cbsF_C1 cbsF_A2 A-domain (activates L-Lys) cbsF_T2 T-domain cbsF_A2->cbsF_T2 cbsF_E E-domain (epimerizes L-Lys to D-Lys) cbsF_T2->cbsF_E cbsF_C2 C-domain cbsF_E->cbsF_C2 cbsF_A3 A-domain (activates L-Ser) cbsF_T3 T-domain cbsF_A3->cbsF_T3 cbsF_Te Te-domain (releases this compound) cbsF_T3->cbsF_Te This compound This compound cbsF_Te->this compound L_Lys L-Lysine L_Lys->cbsF_A2 L_Ser L-Serine L_Ser->cbsF_A3

Caption: The this compound biosynthesis pathway.

Experimental Protocols

Siderophore Production and Detection (Chrome Azurol S Assay)

This protocol provides a method for detecting siderophore production by microorganisms.

Materials:

  • Chrome Azurol S (CAS) solution

  • HDTMA (hexadecyltrimethylammonium bromide) solution

  • FeCl₃ solution

  • Growth medium (e.g., M9 minimal medium)

  • Bacterial culture

Procedure:

  • Prepare CAS indicator solution: Mix CAS, HDTMA, and FeCl₃ solutions in the correct proportions to create the blue indicator dye.

  • Prepare CAS agar plates: Autoclave the desired growth medium with agar and cool to 50°C. Add the sterile CAS indicator solution and pour into petri dishes.

  • Inoculate plates: Spot or streak the bacterial culture onto the CAS agar plates.

  • Incubate: Incubate the plates under conditions suitable for bacterial growth.

  • Observe results: A color change from blue to orange/yellow around the microbial growth indicates the production of siderophores, which have chelated the iron from the CAS dye.

Analysis of Siderophore Biosynthesis Gene Clusters

This protocol outlines a general workflow for the bioinformatic analysis of siderophore biosynthesis gene clusters.

Gene_Cluster_Analysis Genome_Sequencing Whole Genome Sequencing Gene_Prediction Gene Prediction and Annotation Genome_Sequencing->Gene_Prediction BGC_Identification Biosynthetic Gene Cluster (BGC) Identification (e.g., antiSMASH) Gene_Prediction->BGC_Identification Comparative_Genomics Comparative Genomics (BLAST, sequence alignment) BGC_Identification->Comparative_Genomics Phylogenetic_Analysis Phylogenetic Analysis of Key Biosynthetic Genes (e.g., NRPS) BGC_Identification->Phylogenetic_Analysis Functional_Prediction Functional Prediction of Genes Comparative_Genomics->Functional_Prediction Phylogenetic_Analysis->Functional_Prediction

References

A Comparative Guide to the Efficacy of Chrysobactin and Synthetic Iron Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally occurring siderophore, Chrysobactin, and clinically approved synthetic iron chelators. The focus is on their efficacy in binding iron, supported by available experimental data and detailed methodologies for key assays. This document is intended to serve as a resource for researchers in the fields of microbiology, pharmacology, and drug development.

Introduction to Iron Chelators

Iron is an essential element for most forms of life, playing a critical role in various physiological processes, including oxygen transport, DNA synthesis, and cellular respiration.[1] However, excess iron can be toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage.[1] Iron chelation therapy is a cornerstone for managing iron overload disorders.[2] This guide compares the iron-chelating properties of this compound, a siderophore produced by the bacterium Dickeya chrysanthemi[3], with three leading synthetic iron chelators used in clinical practice: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX).[4]

This compound is a catechol-type siderophore that plays a role in iron acquisition for bacteria.[5][6] In contrast, DFO, DFP, and DFX are drugs developed specifically for treating iron overload in humans.[4]

Comparative Efficacy: A Data-Driven Overview

The efficacy of an iron chelator is determined by its affinity for iron, which can be quantified by its stability constant (Kf) or pM value. The pM value represents the negative logarithm of the free metal ion concentration at a specific pH and concentration, providing a measure of the chelator's binding strength under physiological conditions.[3]

ChelatorTypeIron Binding Affinity (pM of Fe³⁺)Molar Ratio (Chelator:Iron)Administration Route
This compound Natural Siderophore~17.3[3]3:1 (forms a tris complex)[7][8]Not Applicable (Bacterial)
Deferoxamine (DFO) Synthetic (derived from a siderophore)25.11:1[4]Parenteral (Subcutaneous/IV)[4]
Deferiprone (DFP) Synthetic20.53:1[4]Oral[4]
Deferasirox (DFX) Synthetic22.52:1[4]Oral[4]

Mechanism of Action and Cellular Fate

This compound is produced by bacteria under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the environment.[5] The ferric-chrysobactin complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell, where iron is released for metabolic use.[5]

Synthetic iron chelators are designed to bind to excess iron in the human body, forming stable, non-toxic complexes that can be excreted.[9]

  • Deferoxamine (DFO) is a hexadentate chelator that binds iron in a 1:1 ratio. The resulting complex, ferrioxamine, is water-soluble and primarily excreted in the urine and bile.[9]

  • Deferiprone (DFP) is a bidentate chelator, requiring three molecules to bind one iron ion. The neutral iron-DFP complex can penetrate cell membranes and is primarily excreted in the urine.[4]

  • Deferasirox (DFX) is a tridentate chelator that forms a 2:1 complex with iron. This complex is predominantly eliminated through the feces.[4]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of iron chelators.

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the competition for iron between the siderophore and the iron-dye complex, chrome azurol S.[2]

Principle: The CAS reagent is a blue complex of chrome azurol S, ferric iron, and a detergent like hexadecyltrimethylammonium bromide (HDTMA).[2] When a sample containing a siderophore is added, the siderophore, having a higher affinity for iron, removes the iron from the CAS complex. This causes a color change from blue to orange/yellow, which can be quantified spectrophotometrically.[2]

Protocol:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate vessel, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly mix the CAS and HDTMA solutions.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • While stirring, slowly add 10 ml of the FeCl₃ solution to the CAS/HDTMA mixture. The solution will turn blue.

    • Autoclave the final solution and store it in the dark.

  • Assay Procedure (Liquid Assay):

    • In a 96-well plate, add 100 µl of the cell-free supernatant from a bacterial culture (or a solution of the purified chelator).[10]

    • Add 100 µl of the CAS assay solution to each well.[10]

    • Incubate at room temperature for a specified period (e.g., 20 minutes to a few hours).[10]

    • Measure the absorbance at 630 nm.[10]

  • Data Analysis:

    • A decrease in absorbance at 630 nm indicates the presence of siderophores.

    • The percentage of siderophore activity can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference (CAS solution with uninoculated medium) and As is the absorbance of the sample.[10]

Ferrozine Assay for Ferrous Iron Chelation

The Ferrozine assay is a spectrophotometric method to determine the ferrous iron (Fe²⁺) chelating capacity of a compound.[11]

Principle: Ferrozine forms a stable, magenta-colored complex with ferrous iron, which has a maximum absorbance at 562 nm.[11] In the presence of a competing chelator, the formation of the Ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance. The percentage of inhibition is proportional to the amount of iron chelated by the test compound.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the test compound at various concentrations.

    • Prepare a ferrous sulfate (FeSO₄) solution (e.g., 2 mM).

    • Prepare a Ferrozine solution (e.g., 5 mM).

  • Assay Procedure (in a 96-well plate):

    • Add 50 µl of the test compound solution to each well.

    • Add 100 µl of the FeSO₄ solution and incubate for 10 minutes at room temperature.

    • Add 50 µl of the Ferrozine solution to initiate the reaction.

    • After a 10-minute incubation at room temperature, measure the absorbance at 562 nm.[11]

  • Data Analysis:

    • The percentage of ferrous iron chelation is calculated as: ((A₀ - A₁) / A₀) * 100, where A₀ is the absorbance of the control (without the test compound) and A₁ is the absorbance in the presence of the test compound.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and cytotoxicity of a compound.[12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the iron chelator and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Remove the culture medium and add 100 µl of fresh medium containing 0.5 mg/ml MTT to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Formazan Solubilization:

    • Remove the MTT solution and add 100 µl of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[13]

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathways and Cellular Iron Homeostasis

Iron chelation therapy impacts cellular signaling pathways primarily by altering the labile iron pool. The Iron-Responsive Element (IRE)/Iron-Regulatory Protein (IRP) system is a key regulator of cellular iron homeostasis.[4][14]

Cellular_Iron_Homeostasis cluster_extracellular Extracellular cluster_intracellular Intracellular Transferrin_Fe Transferrin-Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Transferrin_Fe->TfR1 Binds Endosome Endosome TfR1->Endosome Endocytosis DMT1_e DMT1 Ferroportin Ferroportin (FPN) LIP Labile Iron Pool (LIP) Fe²⁺ Endosome->LIP Fe³⁺ -> Fe²⁺ via DMT1 LIP->Ferroportin Export Ferritin Ferritin (Storage) LIP->Ferritin Storage Mitochondria Mitochondria (Heme & Fe-S cluster synthesis) LIP->Mitochondria Utilization IRP Iron Regulatory Protein (IRP) LIP->IRP Regulates TfR1_mRNA TfR1 mRNA IRP->TfR1_mRNA Stabilizes (High Iron -> IRP inactive) Ferritin_mRNA Ferritin mRNA IRP->Ferritin_mRNA Represses Translation (Low Iron -> IRP active) FPN_mRNA FPN mRNA IRP->FPN_mRNA Represses Translation (Low Iron -> IRP active)

Caption: Cellular iron homeostasis regulation via the IRP/IRE system.

When intracellular iron levels are low, IRPs bind to IREs on the messenger RNA (mRNA) of proteins involved in iron metabolism.[4] This binding stabilizes the mRNA of transferrin receptor 1 (TfR1), leading to increased iron uptake, and represses the translation of ferritin (iron storage protein) and ferroportin (iron export protein) mRNAs, thus conserving intracellular iron.[15] Conversely, when iron levels are high, IRPs do not bind to IREs, leading to decreased TfR1 expression and increased ferritin and ferroportin expression.[4]

Iron chelators reduce the labile iron pool, mimicking a state of iron deficiency and thereby activating the IRP/IRE system. This can lead to an upregulation of iron uptake pathways and a downregulation of iron storage and export.

Experimental Workflow for Chelator Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy and cytotoxicity of a novel iron chelator.

Chelator_Efficacy_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis & Comparison start Test Compound (e.g., this compound analog or Synthetic Chelator) cas_assay CAS Assay (Siderophore activity) start->cas_assay ferrozine_assay Ferrozine Assay (Fe²⁺ chelation) start->ferrozine_assay cell_culture Cell Culture (e.g., HeLa, HepG2) cas_assay->cell_culture Select promising candidates ferrozine_assay->cell_culture Select promising candidates mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay iron_uptake Iron Uptake/Efflux Studies (e.g., using ⁵⁹Fe) cell_culture->iron_uptake data_analysis Determine IC₅₀ (cytotoxicity) & EC₅₀ (chelation efficacy) mtt_assay->data_analysis iron_uptake->data_analysis comparison Compare with standard chelators (DFO, DFP, DFX) data_analysis->comparison

Caption: A generalized workflow for testing the efficacy of iron chelators.

Conclusion

This compound and synthetic iron chelators like Deferoxamine, Deferiprone, and Deferasirox all demonstrate the ability to bind iron, albeit with different affinities and through different structural motifs. While this compound's role is primarily in microbial iron acquisition, the synthetic chelators have been optimized for therapeutic use in humans to manage iron overload. The provided data and experimental protocols offer a framework for the comparative evaluation of these and other novel iron-chelating compounds. Further research is needed to explore the therapeutic potential of siderophores and their derivatives in clinical applications.

References

Safety Operating Guide

Prudent Disposal of Chrysobactin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Chrysobactin (CAS 120124-51-8) has been found in publicly available resources. The following disposal procedures are based on the chemical properties of catechol-type siderophores and general laboratory safety protocols for handling hazardous chemicals. These guidelines are intended to provide essential safety and logistical information. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.

This compound is a catechol-type siderophore, a class of compounds known for their iron-chelating properties.[1][2] The catechol functional group, a 1,2-dihydroxybenzene moiety, is the basis for its reactivity and also dictates its hazard profile, warranting careful handling and disposal.[3] Compounds containing catechol can be toxic if swallowed or in contact with skin, and may cause skin and eye irritation.[4]

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be familiar with the potential hazards associated with catechol-containing compounds. Adherence to strict safety protocols is mandatory to ensure personal and environmental safety.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[5]

  • Eye Protection: Use safety glasses with side shields or a face shield.[5]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[5]

  • Respiratory Protection: If working with solid this compound or in a poorly ventilated area where dusts may be generated, a NIOSH-approved respirator is recommended.[5][6]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][4]

  • Avoid the generation of dust when handling the solid form.[5]

  • Prevent contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in areas where this compound is handled.[7]

Step-by-Step Disposal Procedure

All materials contaminated with this compound must be treated as hazardous chemical waste.[5] Do not dispose of this compound down the drain or in regular trash.[5][8]

  • Waste Segregation and Collection:

    • Collect all this compound waste, including unused solid material, solutions, and contaminated consumables (e.g., pipette tips, gloves, weigh boats, paper towels), in a designated, leak-proof, and sealable hazardous waste container.[5][4]

    • Ensure the waste container is compatible with catechol-containing compounds. High-density polyethylene (HDPE) containers are generally suitable.

    • Do not mix this compound waste with other incompatible waste streams, such as strong oxidizers, acids, or bases.[5]

  • Labeling of Waste Containers:

    • Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound Waste (Catechol-type Siderophore)," the concentration (if in solution), and the date of accumulation.[4]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

    • The storage area should have secondary containment to mitigate spills.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[6][9]

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: Alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab.[5]

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate PPE as described above.

  • Contain the Spill:

    • For solid spills: Carefully sweep or gently scoop the material to avoid generating dust. Moisten the material with water first to prevent it from becoming airborne.[7][6]

    • For liquid spills: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to soak up the spill.[4]

  • Collect Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.[5][4]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[5]

Data Presentation

As no specific quantitative data for this compound disposal is available, the following table provides general hazard information for catechol, the core functional group of this compound.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Toxic if swallowed[5]
Acute Toxicity (Dermal) Toxic in contact with skin[5]
Skin Corrosion/Irritation Causes skin irritation[5][4]
Serious Eye Damage/Irritation Causes serious eye damage
Carcinogenicity Suspected of causing cancer (IARC Group 2B)[3]
Aquatic Toxicity Toxic to aquatic organisms[7]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found. The step-by-step disposal procedure provided above is a synthesis of best practices for handling hazardous catechol-containing compounds.

Mandatory Visualization

Chrysobactin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure cluster_spill Spill Response start Start: Handling this compound ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe handling Work in Fume Hood Avoid Dust Generation ppe->handling waste_type Identify Waste Type handling->waste_type spill Spill Occurs handling->spill solid_waste Solid this compound & Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solutions waste_type->liquid_waste Liquid collect_waste Collect in Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste store_waste Store in Secure, Ventilated Area with Secondary Containment collect_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill (Absorb or Moisten) evacuate->contain collect_spill Collect Spill Debris into Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->store_waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chrysobactin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the siderophore Chrysobactin, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety protocols, logistical information for handling, and detailed disposal plans to foster a secure and productive research environment. By offering value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) Summary
PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesEssential to protect against accidental splashes of this compound solutions or contact with the powder form.
Face ShieldRecommended for procedures with a high risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Provides a barrier against skin contact. Disposable nitrile gloves are suitable for incidental contact.
Double GlovingRecommended when handling concentrated solutions or for prolonged procedures to provide an extra layer of protection.
Body Protection Laboratory CoatShould be fully buttoned to provide maximum coverage of personal clothing.
Chemical-Resistant ApronRecommended when there is a significant risk of splashes or spills.
Full-Length Pants and Closed-Toe ShoesMandatory in any laboratory setting to protect the legs and feet from spills.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
N95 Respirator (or equivalent)May be required for cleaning up spills of the powdered form outside of a fume hood, based on a risk assessment.

Experimental Protocol: Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and partial purification of this compound from a bacterial culture, such as Dickeya dadantii (formerly Erwinia chrysanthemi).[2][3]

Materials:

  • Bacterial culture supernatant

  • Centrifuge and appropriate centrifuge tubes

  • 0.22 µm sterile filter

  • Amberlite XAD-4 resin

  • Glass column

  • Methanol

  • Rotary evaporator

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Culture Preparation: Grow the this compound-producing bacterial strain in an iron-deficient medium to induce siderophore production.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Sterile Filtration: Decant and filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.

  • Resin Adsorption: Pass the cell-free supernatant through a column packed with Amberlite XAD-4 resin. This compound will adsorb to the resin.

  • Washing: Wash the column with deionized water to remove salts and other hydrophilic impurities.

  • Elution: Elute the bound this compound from the resin using methanol.

  • Concentration: Concentrate the methanol eluate using a rotary evaporator at low temperature and reduced pressure.

  • Lyophilization: Lyophilize the concentrated sample to obtain a crude powder of this compound.

  • HPLC Purification: Further purify the crude this compound using reverse-phase HPLC with a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak and lyophilize to obtain the purified compound.

This compound's Role in Iron Acquisition

This compound is a siderophore, a small molecule synthesized and secreted by microorganisms to scavenge for ferric iron (Fe³⁺) from the environment.[2] This process is crucial for microbial survival in iron-limited conditions. The general mechanism is depicted below.

Chrysobactin_Mechanism cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell Fe3+ Fe³⁺ (Insoluble) Fe_this compound Fe³⁺-Chrysobactin Complex Fe3+->Fe_this compound Chrysobactin_secreted Secreted this compound Chrysobactin_secreted->Fe3+ Chelation Chrysobactin_secreted->Fe_this compound Receptor Outer Membrane Receptor Fe_this compound->Receptor Binding Transport Transport into Cytoplasm Receptor->Transport Internalization Release Iron Release (Fe³⁺ → Fe²⁺) Transport->Release Metabolism Cellular Metabolism Release->Metabolism

General mechanism of iron uptake by this compound.

Operational Workflow for Safe Handling

A systematic workflow is critical to ensure safety and prevent contamination when working with this compound.

Handling_Workflow A 1. Don PPE (Lab coat, gloves, eye protection) B 2. Prepare Workspace (Work in a fume hood, gather materials) A->B C 3. Weighing (Handle solid this compound carefully) B->C D 4. Solubilization (Add solvent to create a stock solution) C->D E 5. Experimentation (Perform intended assays) D->E F 6. Decontamination (Clean workspace and equipment) E->F G 7. Waste Disposal (Segregate and dispose of waste properly) F->G H 8. Doff PPE and Wash Hands G->H

Procedural workflow for handling this compound.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect this compound solutions and any solvents used for rinsing glassware in a separate, labeled hazardous liquid waste container. Do not pour this compound waste down the drain.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of all this compound waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

By adhering to these safety protocols and operational guidelines, you can confidently and safely advance your research with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.